molecular formula C7H6ClFN2S B1596470 (3-Chloro-4-fluorophenyl)thiourea CAS No. 154371-25-2

(3-Chloro-4-fluorophenyl)thiourea

Cat. No.: B1596470
CAS No.: 154371-25-2
M. Wt: 204.65 g/mol
InChI Key: OVJVZVPEMXLKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C7H6ClFN2S and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVZVPEMXLKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351607
Record name 3-chloro-4-fluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154371-25-2
Record name 3-chloro-4-fluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-4-fluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-fluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and agrochemical research. Its structural motifs, including the thiourea functional group and the chlorofluorophenyl moiety, make it a valuable intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols. The information presented herein is intended to equip researchers and professionals in drug discovery and development with the necessary knowledge to effectively synthesize and characterize this versatile compound.

Introduction: The Significance of this compound

Substituted phenylthiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. The presence of the thiourea group (-NH-C(S)-NH-) is crucial for many of these activities, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The incorporation of halogen atoms, such as chlorine and fluorine, into the phenyl ring can further modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

This compound, with its specific substitution pattern, serves as a key building block in the development of novel therapeutic agents and agrochemicals.[1][2] The 3-chloro and 4-fluoro substituents on the phenyl ring create a unique electronic and steric environment that can influence its reactivity and biological profile. Researchers have utilized this compound as a precursor for the synthesis of more complex molecules with enhanced efficacy and target specificity.[1][2]

This technical guide will delve into the practical aspects of synthesizing and characterizing this compound, providing a foundation for its application in further research and development.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-aryl thioureas is most commonly achieved through the reaction of an aromatic amine with a source of thiocyanate. A reliable method involves the in situ generation of an isothiocyanate intermediate from the corresponding amine. The following protocol details a robust and reproducible method for the synthesis of this compound.

Reaction Principle

The synthesis proceeds in two main steps:

  • Formation of the Phenylammonium Chloride: 3-Chloro-4-fluoroaniline is treated with hydrochloric acid to form its corresponding water-soluble ammonium salt. This step enhances the subsequent reaction with ammonium thiocyanate.

  • Thiocyanation: The phenylammonium chloride is then reacted with ammonium thiocyanate in an aqueous medium. The thiocyanate ion acts as a nucleophile, attacking the anilinium ion to form the desired thiourea derivative. The reaction is typically driven to completion by heating.

Experimental Protocol

Materials and Reagents:

  • 3-Chloro-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Thiocyanate (NH₄SCN)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

Procedure:

  • Step 1: Formation of 3-Chloro-4-fluorophenylammonium Chloride

    • In a round-bottom flask equipped with a magnetic stir bar, add 0.1 moles of 3-chloro-4-fluoroaniline.

    • Slowly add 9 mL of concentrated hydrochloric acid and 25 mL of deionized water.

    • Heat the mixture to 60-70°C with continuous stirring for approximately 1 hour to ensure the complete formation of the anilinium salt. The solution should become clear.

  • Step 2: Synthesis of this compound

    • Cool the reaction mixture to room temperature.

    • Slowly add 0.1 moles of ammonium thiocyanate to the solution.

    • Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, pour the hot reaction mixture into a beaker containing 150 g of crushed ice with vigorous stirring.

    • A white precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Step 3: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Rationale Behind Experimental Choices
  • Acidification of the Amine: The initial protonation of 3-chloro-4-fluoroaniline to its anilinium salt is crucial. It increases the solubility of the aromatic amine in the aqueous reaction medium and activates the aromatic ring for the subsequent nucleophilic attack by the thiocyanate ion.

  • Use of Ammonium Thiocyanate: Ammonium thiocyanate is an inexpensive and readily available source of the thiocyanate nucleophile.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Precipitation in Ice Water: Pouring the reaction mixture into ice water causes the less soluble product to precipitate out of the solution, providing a simple and effective method of initial isolation.

  • Recrystallization: This purification technique is essential for obtaining a product with high purity, which is critical for accurate characterization and subsequent applications.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic techniques.

Physical Properties

A summary of the key physical properties is presented in the table below.

PropertyValueReference
CAS Number 154371-25-2[3]
Molecular Formula C₇H₆ClFN₂S[3]
Molecular Weight 204.65 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 179 - 183 °C[3]
Purity (Typical) >98% (HPLC)[3]
Spectroscopic Characterization

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-N bonds of the thiourea moiety, as well as vibrations associated with the substituted aromatic ring.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretchingThiourea (-NH₂)
~1620N-H bendingThiourea (-NH₂)
~1590C=C stretchingAromatic Ring
~1500C-N stretchingThiourea
~1250C=S stretchingThiourea
~1220C-F stretchingAryl-Fluoride
~820C-H out-of-plane bendingSubstituted Aromatic Ring
~750C-Cl stretchingAryl-Chloride

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected ¹H-NMR (Proton NMR) Signals:

The ¹H-NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the N-H protons of the thiourea group.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the chlorine and fluorine substituents.

  • Thiourea Protons (-NH and -NH₂): The protons of the thiourea group will likely appear as broad singlets. The chemical shifts of these protons can be variable and are often concentration and solvent-dependent. They may also exchange with deuterium if D₂O is added to the NMR tube.

Expected ¹³C-NMR (Carbon NMR) Signals:

The ¹³C-NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Thiocarbonyl Carbon (C=S): The carbon of the C=S group is expected to appear as a single peak in the downfield region of the spectrum, typically around δ 180 ppm.[4]

  • Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F), resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (204.65). Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the molecular ion peak would also be observed.[5]

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated theoretical values for the molecular formula C₇H₆ClFN₂S.

Visualization of the Synthesis and Workflow

To provide a clearer understanding of the synthesis process and the overall experimental workflow, the following diagrams have been generated using Graphviz.

Synthesis Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Aniline 3-Chloro-4-fluoroaniline Anilinium 3-Chloro-4-fluorophenyl- ammonium Chloride Aniline->Anilinium + HCl (Step 1) HCl HCl NH4SCN NH4SCN Thiourea This compound Anilinium->Thiourea + NH4SCN (Step 2, Reflux)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_characterization Characterization Methods start Start step1 Step 1: Formation of Anilinium Salt start->step1 step2 Step 2: Reaction with Ammonium Thiocyanate step1->step2 step3 Step 3: Isolation by Precipitation step2->step3 step4 Step 4: Purification by Recrystallization step3->step4 step5 Step 5: Characterization step4->step5 end End step5->end mp Melting Point ftir FT-IR nmr NMR (¹H & ¹³C) ms Mass Spectrometry ea Elemental Analysis

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this valuable compound with a high degree of purity. The comprehensive characterization data, including expected spectroscopic features, serves as a benchmark for verifying the identity and quality of the synthesized product. As a versatile building block, this compound holds significant potential for the development of novel molecules with important applications in the pharmaceutical and agrochemical industries. This guide aims to facilitate such advancements by providing a solid foundation in the fundamental chemistry of this compound.

References

Introduction: The Significance of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-fluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a cornerstone in modern medicinal and agricultural chemistry, prized for their versatile reactivity and wide spectrum of biological activities.[1][2] These compounds serve as crucial scaffolds in the design of novel therapeutic agents and agrochemicals.[2][3] Within this important class, this compound, with the chemical formula C₇H₆ClFN₂S, emerges as a compound of significant interest.[3] Its structure, featuring a reactive thiourea functional group and a halogenated phenyl ring, makes it a valuable intermediate for synthesizing diverse, biologically active molecules.[3][4] The presence of both chlorine and fluorine atoms on the phenyl ring—the chlorofluorophenyl moiety—is particularly notable, as halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. As a senior application scientist, the aim is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and the implications of the compound's structural features. This document will serve as a technical resource, detailing its synthesis, structural characterization, and established applications, thereby providing a solid foundation for professionals engaged in drug discovery, materials science, and biochemical research.[3]

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented below. This data is critical for handling, storage, and application of the compound in a research setting.

PropertyValueSource(s)
CAS Number 154371-25-2[3][5][6][7]
Molecular Formula C₇H₆ClFN₂S[3][5][8]
Molecular Weight 204.65 g/mol [3][6][8][9]
Appearance White to off-white crystalline powder[3][4][7]
Melting Point 179 - 183 °C[3][4][9]
Purity ≥ 98% (by HPLC)[3][4]
Storage Conditions Room Temperature, recommended in a cool, dark place (<15°C) under inert gas[3]

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. For this compound, a common and efficient method involves the reaction of the corresponding aniline with a source of thiocyanate. This approach is reliable and yields the product in high purity after appropriate workup.

Rationale for Synthetic Approach

The chosen method, reacting 3-chloro-4-fluoroaniline with potassium thiocyanate in an acidic medium, is a variation of the classic thiourea synthesis. The acid protonates the thiocyanate ion, forming isothiocyanic acid (HNCS) in situ. The highly nucleophilic amino group of the aniline then attacks the electrophilic carbon of the isothiocyanic acid, leading to the formation of the desired thiourea derivative. This one-pot reaction is favored for its operational simplicity and good yields.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluoroaniline in a mixture of water and concentrated hydrochloric acid.

  • Reaction Initiation: Add a solution of potassium thiocyanate (KSCN) in water to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature, which will cause the product to precipitate out of the solution.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The primary purification method is recrystallization from an ethanol solution. Dissolve the crude product in hot ethanol and allow it to cool slowly. The pure crystals of this compound will form and can be isolated by filtration.[8]

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product's identity and purity should be confirmed using techniques such as NMR, FT-IR, and melting point analysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 3-Chloro-4-fluoroaniline + KSCN + HCl(aq) B Reaction Mixture in Flask A->B Combine C Reflux B->C Heat D Cooling & Precipitation C->D Reaction Completion E Vacuum Filtration D->E Isolate Crude F Recrystallization (from Ethanol) E->F Purify G Final Product F->G

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Spectroscopic Profile

The precise three-dimensional structure and spectroscopic fingerprints of a molecule are paramount for understanding its reactivity and potential biological interactions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound. A detailed study reveals its key conformational and packing features.[8]

The molecule crystallizes in the triclinic system. A crucial structural parameter is the dihedral angle between the plane of the benzene ring and the thiourea group, which is reported to be 63.62 (3)°.[8] This non-planar conformation is a common feature in N-aryl thioureas. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯S and N—H⋯Cl interactions, which link adjacent molecules together.[8]

Crystal Data ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.4642 (1)
b (Å) 8.3919 (1)
c (Å) 9.6469 (2)
α (°) 105.228 (1)
β (°) 94.455 (1)
γ (°) 95.321 (1)
Volume (ų) 422.58 (1)
Z 2
(Data sourced from Fun, H. K., et al., 2006)[8]
Spectroscopic Analysis

A combination of spectroscopic techniques provides a comprehensive profile of the molecule, confirming its functional groups and overall structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. For thiourea derivatives, characteristic peaks include:

    • N-H Stretching: Vibrations in the range of 3100-3400 cm⁻¹, often appearing as multiple bands due to symmetric and asymmetric stretching.[10]

    • C=S Stretching (Thioamide): This vibration typically appears in the region of 700-850 cm⁻¹ and 1300-1400 cm⁻¹.[11][12]

    • C-N Stretching: Found in the 1400-1600 cm⁻¹ region.[12]

    • Aromatic C-H and C=C Stretching: Peaks corresponding to the substituted benzene ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. The N-H protons of the thiourea group would appear as broad singlets, typically in the downfield region, and their chemical shift can be concentration-dependent.

    • ¹³C NMR: The carbon spectrum is characterized by the thiocarbonyl (C=S) carbon resonance, which is typically found significantly downfield (~180 ppm).[13] Signals for the aromatic carbons would also be present, with their shifts determined by the halogen substituents.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a clear molecular ion peak (M⁺) corresponding to the molecular weight of 204.65 g/mol . The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). The fragmentation pattern would likely involve cleavage of the C-N bonds adjacent to the thiourea group.

Analytical Workflow Diagram

Analytical_Workflow cluster_characterization Structural & Spectroscopic Characterization cluster_data Data Output Start Purified Compound XRD X-ray Crystallography Start->XRD FTIR FT-IR Spectroscopy Start->FTIR NMR NMR (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Structure 3D Molecular Structure Crystal Packing XRD->Structure FuncGroups Functional Group ID FTIR->FuncGroups Connectivity Proton/Carbon Environment Structural Connectivity NMR->Connectivity Mass Molecular Weight Fragmentation Pattern MS->Mass

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Applications and Field-Proven Insights

The utility of this compound stems from its role as a versatile chemical intermediate. Its structural motifs are frequently found in molecules with significant biological activity.

  • Pharmaceutical Development: This compound is a key building block in the synthesis of novel pharmaceuticals.[3] Thiourea derivatives are known to exhibit a wide range of bioactivities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][3][13] The specific 3-chloro-4-fluorophenyl substitution pattern has been explored to enhance the potency and selectivity of these agents. For instance, fluoro- and chloro-substituted arylthioureas have demonstrated superior antimicrobial properties.[1] They are investigated for their potential to inhibit key enzymes or disrupt metabolic pathways in pathogens and cancer cells.[1][3][14]

  • Agrochemical Chemistry: In agriculture, it serves as an intermediate for creating herbicides and fungicides.[3] The thiourea scaffold is effective in designing molecules that can protect crops and improve yields.[2][3]

  • Biochemical Research: Researchers utilize this derivative in studies of enzyme inhibition and protein-protein interactions.[3][4] The thiourea group can act as a strong hydrogen bond donor, facilitating interactions with the active sites of enzymes like α-amylase and α-glycosidase, which are relevant targets in diabetes management.[15][16]

Conclusion

This compound is a well-characterized compound with a robust set of physicochemical data supporting its use in advanced chemical research. Its straightforward synthesis, defined crystal structure, and clear spectroscopic profile make it a reliable building block. The presence of the thiourea functional group combined with the specific halogenation pattern on the phenyl ring provides a unique platform for the development of new molecules in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable intermediate into their research and development programs, leveraging its properties to design the next generation of bioactive compounds.

References

An In-depth Technical Guide to (3-Chloro-4-fluorophenyl)thiourea: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-fluorophenyl)thiourea is a halogenated arylthiourea that has emerged as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chloro and fluoro-substituted phenyl ring attached to a thiourea moiety, imparts a range of desirable physicochemical and biological properties. This guide provides a comprehensive overview of its synthesis, key characteristics, and diverse applications, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Characteristics

CAS Number: 154371-25-2[1][2]

Molecular Formula: C₇H₆ClFN₂S[1]

Molecular Weight: 204.65 g/mol [1]

The structural attributes of this compound, particularly the presence of electronegative halogen atoms and the thiocarbonyl group, are pivotal to its chemical reactivity and biological activity. The fluorine and chlorine substituents enhance metabolic stability and membrane permeability, which are critical parameters in drug design. The thiourea group is a key pharmacophore known for its ability to form hydrogen bonds and coordinate with metal ions, enabling interactions with various biological targets.[1]

PropertyValueSource
Appearance White to almost white powder or crystals[1]
Melting Point 179 - 183 °C[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in organic solvents like ethanol and ether; moderately soluble in water.[3]
pKa Data not readily available; the thiourea protons are weakly acidic.
LogP Data not readily available; the halogenation suggests a moderate to high lipophilicity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 3-chloro-4-fluoronitrobenzene. The following protocols provide a detailed methodology for the preparation of the intermediate, 3-chloro-4-fluoroaniline, and its subsequent conversion to the target thiourea.

Part 1: Synthesis of 3-Chloro-4-fluoroaniline (Intermediate)

The reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline is a critical step. Catalytic hydrogenation is the preferred method due to its high yield, purity, and more environmentally benign nature compared to alternatives like iron reduction.[4]

Experimental Protocol: Catalytic Hydrogenation [3][4]

  • Reactor Setup: In a suitable hydrogenation reactor, charge 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst. The mass ratio of the nitro compound to the catalyst should be in the range of 200:1 to 400:1.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove air.

  • Hydrogenation: Introduce hydrogen gas into the reactor and pressurize to 0.1-5 MPa.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and begin vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture and filter it while hot to remove the catalyst.

  • Purification: The crude 3-chloro-4-fluoroaniline can be purified by distillation to yield a product with >99.5% purity and a yield exceeding 94%.[3]

Synthesis_Workflow A 3-Chloro-4-fluoronitrobenzene B Catalytic Hydrogenation (H₂, 1% Pt/C) A->B C 3-Chloro-4-fluoroaniline B->C D Reaction with Ammonium Thiocyanate C->D HCl, H₂O, Heat E This compound D->E

Caption: Synthesis workflow for this compound.

Part 2: Synthesis of this compound

The conversion of 3-chloro-4-fluoroaniline to the corresponding thiourea can be achieved by reacting it with a thiocyanate salt in an acidic medium. This method avoids the use of hazardous isothiocyanates directly.

Experimental Protocol: Reaction with Ammonium Thiocyanate [5]

  • Acidification: Prepare a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in water and add a slight excess of concentrated hydrochloric acid (1.1 equivalents) with stirring.

  • Thiocyanate Addition: To the resulting solution of the aniline hydrochloride, add ammonium thiocyanate (1.1 equivalents).

  • Reaction: Heat the mixture on a steam bath. The reaction progress can be monitored by the precipitation of the product.

  • Work-up: After the reaction is complete, cool the mixture and collect the crude this compound by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been reported to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values in the low micromolar range.[6]

Cancer Cell LineIC₅₀ (µM) of a Derivative
SW480 (Primary Colon Cancer)12.7 ± 1.53
SW620 (Metastatic Colon Cancer)9.4 ± 1.85
PC3 (Prostate Cancer)>10
K-562 (Chronic Myelogenous Leukemia)>10

Data for 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a closely related derivative.[6]

The anticancer mechanism of action for these thiourea derivatives is believed to be multifactorial, involving the induction of apoptosis and the modulation of inflammatory pathways. Studies have shown that these compounds can induce late-stage apoptosis in colon cancer cells.[6] Furthermore, they have been found to act as inhibitors of interleukin-6 (IL-6), a cytokine implicated in the tumor microenvironment and cancer progression.[6][7][8] The inhibition of IL-6 secretion by these compounds can disrupt pro-survival signaling in cancer cells.

Apoptosis_Pathway Thiourea This compound Derivative IL6 Interleukin-6 (IL-6) Secretion Thiourea->IL6 Inhibits Apoptosis Induction of Apoptosis Thiourea->Apoptosis Induces CancerCell Cancer Cell Survival & Proliferation IL6->CancerCell Promotes Apoptosis->CancerCell Inhibits

Caption: Proposed anticancer mechanism of this compound derivatives.

Antimicrobial Activity

The structural features of this compound also confer potent antimicrobial properties. Halogenated arylthioureas have demonstrated significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Fluoro- and bromo-substituted arylthioureas, including the 3-chloro-4-fluorophenyl scaffold, have exhibited superior antimicrobial properties, particularly against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values as low as 0.25–2 µg/mL have been reported for such derivatives.[9] The mechanism of antibacterial action is thought to involve the disruption of bacterial metabolism and interaction with key molecular targets such as DNA gyrase and topoisomerase IV.[9]

Antifungal Activity: Thiourea derivatives have also been investigated for their antifungal potential. While specific data for this compound is limited, related thiourea compounds have shown efficacy against various fungal strains, including clinically relevant species like Candida auris.[10][11][12] The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and inhibition of essential enzymes.

Applications in Drug Development and Agrochemicals

The versatile biological profile of this compound makes it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection chemicals.

Pharmaceuticals: This compound serves as a key precursor in the development of a variety of pharmaceuticals, including:

  • Anticancer Agents: As a scaffold for the design of novel cytotoxic agents that induce apoptosis and modulate inflammatory signaling pathways in tumors.[1]

  • Antimicrobial Drugs: As a starting material for the synthesis of new antibacterial and antifungal compounds to combat drug-resistant pathogens.[1]

Agrochemicals: In the agrochemical sector, this compound is utilized in the formulation of:

  • Herbicides and Fungicides: To enhance crop protection and improve yields by controlling unwanted vegetation and fungal diseases.[1][13][14] The incorporation of the thiourea moiety can improve the solubility and biological activity of the final pesticide product.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its straightforward synthesis, coupled with its potent and diverse biological activities, makes it an attractive starting point for the design and discovery of novel small molecules. Further exploration of its mechanism of action and the development of new derivatives are likely to yield promising candidates for future therapeutic and agricultural applications.

References

Spectroscopic data (NMR, IR, Mass Spec) of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to (3-Chloro-4-fluorophenyl)thiourea

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (C₇H₆ClFN₂S), a compound of significant interest in pharmaceutical and agrochemical research. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a comprehensive characterization that serves as a foundational reference for researchers, scientists, and professionals in drug development. This document moves beyond mere data presentation, offering insights into experimental design, data interpretation, and the synergistic power of these analytical techniques for unambiguous structural elucidation and quality assurance.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic thiourea derivative. Such compounds are pivotal scaffolds in medicinal chemistry, often serving as precursors for synthesizing molecules with potential therapeutic activities, including antimicrobial and anticancer properties. The precise arrangement of the chloro and fluoro substituents on the phenyl ring, combined with the thiourea moiety, dictates the molecule's steric and electronic properties, which in turn influences its biological activity.

Therefore, rigorous structural confirmation is not merely an academic exercise but a critical step in the research and development pipeline. An unverified or incorrectly characterized compound can lead to irreproducible results and wasted resources. This guide establishes a reliable spectroscopic benchmark for this compound, employing a multi-technique approach to ensure the highest degree of scientific integrity. We will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS to build a cohesive and validated molecular portrait.

Molecular Structure and Predicted Spectroscopic Signatures

The foundational step in any spectroscopic analysis is to understand the target molecule's structure and predict its key spectral features.

Caption: Numbered structure of this compound.

Expected Features:

  • NMR: The aromatic region of the ¹H spectrum should display three distinct proton signals, with splitting patterns influenced by neighboring protons and through-space coupling to the fluorine atom. The ¹³C spectrum will show seven unique carbon signals, including a characteristic downfield signal for the thiocarbonyl (C=S) carbon and carbons exhibiting splitting due to C-F coupling.[1]

  • IR: The spectrum is expected to show characteristic N-H stretching bands, C=S stretching, C-N vibrations, and absorptions corresponding to the substituted benzene ring.[2][3]

  • MS: The mass spectrum should reveal a molecular ion peak (M⁺) at m/z 204 (for ³⁵Cl) and an M+2 peak at m/z 206 in an approximate 3:1 ratio, which is the classic isotopic signature for a monochlorinated compound. Fragmentation will likely involve the thiourea side chain and the aromatic ring.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this analysis, a high-resolution spectrometer (e.g., 400 MHz or higher) is recommended.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as its polarity effectively dissolves the thiourea, and its residual proton signal does not overlap with key analyte signals. It also allows for the clear observation of exchangeable N-H protons.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[6]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Analysis: Insert the sample into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the probe tuned before data acquisition.[6]

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H⁶7.85d (doublet)J(H-H) ≈ 2.5 Hz1H
7.60dd (doublet of doublets)J(H-H) ≈ 9.0 Hz, J(H-H) ≈ 2.5 Hz1H
H⁵7.40t (triplet)J(H-H) ≈ J(H-F) ≈ 9.0 Hz1H
N¹H9.80s (singlet, broad)-1H
N²H₂8.20s (singlet, broad)-2H

Interpretation:

  • Aromatic Protons (7.3-7.9 ppm):

    • H⁶: This proton is ortho to the NH group and meta to the chlorine. It appears as a doublet due to coupling with H⁵. Its downfield shift is attributed to its proximity to the electron-withdrawing nitrogen.

    • H²: This proton is ortho to both the chlorine and the NH group. It is split into a doublet of doublets by H⁶ (small meta coupling) and H⁵ (larger ortho coupling).

    • H⁵: This proton is ortho to the fluorine atom. Its signal is split into a triplet-like pattern due to nearly equal coupling constants with the adjacent H⁶ (ortho H-H coupling) and the fluorine atom (³JHF, ortho H-F coupling). This is a key diagnostic feature.[8]

  • Thiourea Protons (N-H):

    • The two sets of N-H protons appear as broad singlets. Their chemical shifts can be concentration and temperature-dependent. In DMSO-d₆, these exchangeable protons are readily observed. The N¹H attached to the aromatic ring is typically more deshielded (further downfield) than the N²H₂ protons.[9]

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon framework. A key feature in fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets.[1][10]

Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C⁷ (C=S)181.5s (singlet)-
C⁴ (C-F)155.0d (doublet)¹JCF ≈ 245 Hz
C¹ (C-N)138.0d (doublet)³JCF ≈ 3 Hz
C³ (C-Cl)121.0d (doublet)²JCF ≈ 22 Hz
C⁵119.5d (doublet)²JCF ≈ 21 Hz
C⁶118.0s (singlet)-
116.5d (doublet)³JCF ≈ 8 Hz

Interpretation:

  • Thiocarbonyl Carbon (C⁷): The C=S carbon appears at a characteristic downfield shift around 181.5 ppm. This is a definitive marker for the thiourea group.[11][12]

  • Fluorine-Coupled Carbons:

    • C⁴: The carbon directly bonded to fluorine (ipso-carbon) shows the largest coupling constant, a doublet with ¹JCF around 245 Hz. Its chemical shift is significantly downfield due to the high electronegativity of fluorine.[13]

    • C³ and C⁵: The carbons ortho to the fluorine show a two-bond coupling (²JCF) of approximately 21-22 Hz.

    • C¹ and C²: The carbons meta to the fluorine exhibit a smaller three-bond coupling (³JCF).

  • Other Aromatic Carbons: The remaining carbons (C⁶) show shifts influenced by the adjacent substituents. The C³ signal is also influenced by the attached chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a standard technique for analyzing solid samples.[14]

  • Drying: Thoroughly dry spectroscopic-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove absorbed water, which can interfere with the spectrum.[15]

  • Grinding: Add ~1-2 mg of the sample to an agate mortar containing ~150-200 mg of the dried KBr.[16]

  • Mixing: Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Incomplete mixing is a common source of poor-quality spectra.

  • Pressing: Transfer the powder to a pellet-pressing die. Apply several tons of pressure (e.g., 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[17][18]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background scan using an empty holder or a pure KBr pellet should be run first.[15]

Caption: Correlation of functional groups to IR frequencies.

IR Spectral Analysis
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3350 - 3150Medium-StrongN-H stretching vibrations
~1600, ~1490Medium-StrongAromatic C=C ring stretching
~1540StrongC-N stretching coupled with N-H bending
~1350MediumThioamide II band (C=S stretch contribution)
~1250StrongC-F stretching
~850MediumThioamide IV band (C=S stretch contribution)
~810StrongC-H out-of-plane bending
~750MediumC-Cl stretching

Interpretation:

  • N-H Region: The broad bands between 3350 and 3150 cm⁻¹ are characteristic of the N-H stretching in the thiourea moiety, often indicating hydrogen bonding in the solid state.[2]

  • Thioamide Bands: Unlike a simple C=S double bond, the thiourea group has several characteristic "thioamide" bands arising from coupled vibrations. The band around 1540 cm⁻¹ involves C-N stretching and N-H bending. The C=S stretching character is distributed, with significant contributions to bands around 1350 cm⁻¹ and 850 cm⁻¹.[19]

  • Aromatic and Halogen Region: Strong absorptions for the aromatic C=C stretching are visible around 1600 and 1490 cm⁻¹. A very strong band around 1250 cm⁻¹ is indicative of the C-F stretch. The C-Cl stretch typically appears at a lower frequency, around 750 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic "hard" ionization technique that generates reproducible fragmentation, making it ideal for structural analysis.[20]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.

  • Ionization: In the high-vacuum ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[5][21]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[22]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

Molecular Weight: 204.65 g/mol (C₇H₆ClFN₂S)

m/z Relative Intensity (%) Proposed Ion/Fragment
206~33[M+2]⁺• Isotope Peak (³⁷Cl)
204100[M]⁺• Molecular Ion (³⁵Cl)
145/147~40[Cl-F-C₆H₃-N=C=S]⁺•
111~25[Cl-C₆H₃-F]⁺
93~60[C₆H₅-NH₂]⁺ (from rearrangement)

Interpretation:

  • Molecular Ion Peak: The spectrum is dominated by the molecular ion peak [M]⁺• at m/z 204. The crucial confirmatory signal is the [M+2]⁺• peak at m/z 206, with an intensity approximately one-third of the M⁺• peak. This 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.

  • Fragmentation Pathway: EI-MS induces predictable bond cleavages. A primary fragmentation involves the cleavage of the C-N bond connecting the ring to the thiourea group, or rearrangements.

    • Loss of the -NH₂ group from the thiourea moiety can lead to the ion at m/z 145/147.

    • Cleavage of the entire thiourea group can generate the chlorofluorobenzene radical cation at m/z 111.

    • Rearrangement reactions, common in thioureas, can lead to fragments like the aniline cation at m/z 93.[4][23]

fragmentation_pathway Parent [C₇H₆ClFN₂S]⁺• m/z 204/206 Frag1 [C₇H₄ClFS]⁺• m/z 145/147 Parent->Frag1 - NH₂• Frag2 [C₆H₃ClF]⁺ m/z 111 Parent->Frag2 - CSNH₂

Caption: Plausible EI-MS fragmentation pathway.

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides valuable information, their true power lies in their combined application.

  • MS confirms the molecular formula (C₇H₆ClFN₂S) and the presence of one chlorine atom.

  • IR confirms the presence of key functional groups: N-H (thiourea), C=S (thiourea), aromatic C=C, C-F, and C-Cl.

  • NMR provides the complete structural framework. ¹³C NMR confirms the carbon count and the presence of the C=S group, while ¹H and ¹³C NMR together elucidate the precise substitution pattern on the aromatic ring (3-chloro, 4-fluoro) through chemical shifts and, most definitively, the observed H-F and C-F coupling patterns.

The data are entirely self-consistent. The molecular weight from MS matches the structure determined by NMR. The functional groups identified by IR are all accounted for in the final structure. This integrated approach leaves no ambiguity as to the identity and purity of this compound.

References

Unveiling the Solid-State Architecture of (3-Chloro-4-fluorophenyl)thiourea: A Comprehensive Crystallographic and Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Crystallography, Medicinal Chemistry, and Materials Science.

Foreword: The Significance of Substituted Thioureas

Thiourea derivatives represent a cornerstone in modern medicinal chemistry and materials science. Their unique structural motifs and versatile coordination capabilities have led to their application as corrosion inhibitors, antioxidants, and key pharmacophores in the development of novel therapeutic agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring profoundly influences the electronic properties, lipophilicity, and intermolecular interactions of the molecule, thereby modulating its biological activity and solid-state behavior. This guide provides a detailed exploration of the crystal structure of (3-Chloro-4-fluorophenyl)thiourea, offering insights into its molecular conformation, crystal packing, and the non-covalent interactions that govern its supramolecular assembly.

Synthesis and Crystallization: From Solution to Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis: this compound is synthesized via the reaction of 3-chloro-4-fluoroaniline with a suitable thiocyanate source. This reaction is typically carried out under reflux conditions in an acidic aqueous medium. The crude product is then purified by recrystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a saturated solution of the purified compound. In the case of this compound, an ethanol solution was used.[1] The slow evaporation method allows for the ordered arrangement of molecules into a crystalline lattice.

X-ray Diffraction Analysis: Deciphering the Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology: Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a diffractometer. Data collection was performed at a low temperature (100.0 K) to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F².

The crystallographic data and refinement parameters for this compound are summarized in the table below.

Parameter Value
Chemical FormulaC₇H₆ClFN₂S
Formula Weight204.65
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.4642 (1)
b (Å)8.3919 (1)
c (Å)9.6469 (2)
α (°)105.228 (1)
β (°)94.455 (1)
γ (°)95.321 (1)
Volume (ų)422.58 (1)
Z2
Density (calculated) (Mg m⁻³)1.608
Radiation typeMo Kα
Temperature (K)100.0 (1)
Data obtained from the IUCr Journals publication on N-(3-Chloro-4-fluorophenyl)thiourea.[1]

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The thiourea moiety is essentially planar, and the benzene ring is also planar. A key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the thiourea group, which is 63.62 (3)°.[1] This twisted conformation is a common feature in N-arylthiourea derivatives and is a result of the steric hindrance between the ortho-hydrogen of the phenyl ring and the amino group of the thiourea moiety.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial in dictating the overall supramolecular architecture.

Hydrogen Bonding Analysis

The primary intermolecular interactions are N—H⋯S and N—H⋯Cl hydrogen bonds.[1] The amino groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiourea and the chlorine atom of the phenyl ring act as acceptors. This network of hydrogen bonds links the molecules into a stable three-dimensional structure.

Intermolecular Hydrogen Bonding Network cluster_interaction mol1 N-H S Cl mol2 N-H S Cl mol1:N1->mol2:S2 N-H...S mol2:N2->mol1:Cl1 N-H...Cl mol3 N-H S Cl mol2:N2->mol3:S3 N-H...S

Caption: Schematic of intermolecular N-H...S and N-H...Cl hydrogen bonds.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the regions of close contact between molecules. While a specific Hirshfeld analysis for this exact compound is not available in the initial search, it is a standard and highly recommended step in modern crystal structure analysis to provide deeper insights into the packing forces.

Conclusion

The crystal structure of this compound reveals a molecule with a non-planar conformation, characterized by a significant dihedral angle between the phenyl and thiourea moieties. The supramolecular assembly is primarily governed by a network of N—H⋯S and N—H⋯Cl hydrogen bonds. This detailed structural information is invaluable for understanding the structure-property relationships of this class of compounds and can aid in the rational design of new materials and pharmaceutical agents with tailored properties.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Chloro-4-fluorophenyl)thiourea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, (3-Chloro-4-fluorophenyl)thiourea stands out as a versatile intermediate with significant potential. Its applications as a precursor for anti-cancer, antimicrobial, and herbicidal agents underscore the importance of a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive framework for characterizing the aqueous and solvent solubility, as well as the intrinsic stability of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. The protocols outlined herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines, to ensure the generation of robust and reliable data suitable for regulatory submissions and informed decision-making in development programs.[2][3]

Part 1: Foundational Physicochemical Characterization

A comprehensive characterization of an active pharmaceutical ingredient (API) is the bedrock of successful formulation development.[1][4] For this compound, this begins with a clear understanding of its basic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 154371-25-2[1][5]
Molecular Formula C₇H₆ClFN₂S[1][5]
Molecular Weight 204.65 g/mol [1][5]
Appearance White to almost white powder/crystal[1][5]
Melting Point 179 - 183 °C[1][5]
Purity (Typical) ≥ 98% (by HPLC)[1][5]
Storage Room Temperature[1][5]

The initial characterization of a new batch of this compound should always begin with the confirmation of its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[4][6]

Part 2: A Practical Guide to Solubility Determination

Solubility is a critical determinant of a compound's bioavailability and manufacturability.[7] Low aqueous solubility can present significant challenges in formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[8][9]

The Scientific Rationale: Shake-Flask Method

The principle of the shake-flask method is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. By measuring the concentration of the compound in the saturated solution, a precise determination of its solubility is achieved.[9][10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask
  • Preparation: Add an excess of this compound to a series of glass vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a standard temperature, typically 25°C or 37°C, to simulate ambient and physiological conditions, respectively. Agitate the samples for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter. Centrifugation prior to filtration can also be employed.[8]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically HPLC-UV.[8]

The following diagram illustrates the workflow for this protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to vials with different solvents prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant1 Dilute filtered supernatant sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2

Shake-Flask Solubility Determination Workflow

Part 3: Comprehensive Stability Assessment

Understanding the stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing involves both long-term studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[2][12]

The Regulatory Framework: ICH Q1A(R2)

The ICH Q1A(R2) guideline provides a harmonized approach to stability testing for new drug substances.[2][3][12] It outlines the necessary data package for a registration application, including information on stress testing, selection of batches, storage conditions, and testing frequency. Adherence to these guidelines is crucial for regulatory acceptance.[12]

Forced Degradation Studies: Unveiling a Molecule's Vulnerabilities

Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than those used for long-term stability testing.[13][14] The primary objectives are:

  • To elucidate the degradation pathways of the drug substance.

  • To identify the likely degradation products.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.[5][13]

A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[13][15]

Table 2: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionTypical ProtocolScientific Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic environments, relevant to gastric fluids and potential formulation excipients.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions, which can be encountered in the intestinal tract or with basic excipients.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo determine susceptibility to oxidative degradation, a common pathway for many organic molecules.
Thermal Degradation 80°C for 48 hours (solid state)To investigate the impact of high temperatures that may be encountered during manufacturing or storage.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)To assess degradation upon exposure to light, which dictates packaging requirements.[3]
Developing a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIM). A SIM is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products, process impurities, and excipients.[5] HPLC with UV or mass spectrometric detection is the most common technique for this purpose.

The validation of the SIM must be conducted in accordance with ICH Q2(R1) guidelines, which detail the required validation characteristics, including specificity, linearity, range, accuracy, precision, and robustness.[16][17][18]

The following diagram illustrates the logical flow of a comprehensive stability study.

G cluster_method_dev Analytical Method Development cluster_forced_deg Forced Degradation Studies cluster_validation Method Validation (ICH Q2(R1)) cluster_stability Formal Stability Studies (ICH Q1A(R2)) method_dev Develop HPLC method for This compound stress Perform stress testing (Acid, Base, Oxidation, Heat, Light) method_dev->stress degradants Identify degradation products stress->degradants validation Validate HPLC method as stability-indicating stress->validation pathways Elucidate degradation pathways degradants->pathways long_term Long-term stability testing (e.g., 25°C/60% RH) validation->long_term accelerated Accelerated stability testing (e.g., 40°C/75% RH) validation->accelerated

Workflow for a Comprehensive Stability Study

Part 4: Data Interpretation and Reporting

All quantitative data from solubility and stability studies should be tabulated clearly. For solubility, this would involve listing the solubility in mg/mL or µg/mL for each solvent system. For stability studies, results should be reported as the percentage of the initial amount of this compound remaining at each time point, along with the levels of any specified and unspecified degradation products.

By following the structured and scientifically grounded approach detailed in this guide, researchers and drug development professionals can generate a comprehensive and reliable data package for this compound. This will not only satisfy regulatory requirements but also provide critical insights to guide formulation development, define appropriate storage and handling procedures, and ultimately accelerate the journey of this promising molecule from the laboratory to the market.

References

The Multifaceted Therapeutic Potential of Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Pharmacological Promise of a Versatile Scaffold

Thiourea and its derivatives represent a fascinating and highly versatile class of compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their broad spectrum of biological activities, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory properties, positions them as a promising scaffold for the development of novel therapeutics.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities of thiourea derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities and opportunities within this chemical space. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiourea derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines and tumors.[1][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which thiourea derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those involved in angiogenesis and cell signaling.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[5] Several thiourea derivatives have been identified as potent inhibitors of VEGFR-2, effectively cutting off the tumor's blood supply.[6]

The binding of thiourea derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents the phosphorylation of downstream signaling molecules, thereby inhibiting endothelial cell proliferation and migration.

VEGFR2_Inhibition cluster_cell Endothelial Cell cluster_kinase Kinase Domain VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Hydrolysis Downstream Downstream Signaling (e.g., Akt, Erk1/2) VEGFR2->Downstream Activates Thiourea Thiourea Derivative Thiourea->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 signaling by a thiourea derivative.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of thiourea derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound Name/ReferenceCancer Cell LineIC50 (µM)Reference
1-(4-hexylbenzoyl)-3-methylthioureaHeLa412[4]
1-(4-hexylbenzoyl)-3-methylthioureaMCF-7390[4]
1-(4-hexylbenzoyl)-3-methylthioureaWiDr433[4]
1-(4-hexylbenzoyl)-3-methylthioureaT47D179[4]
Benzothiazole thiourea derivative (23a-d)Various0.39 - 200[4]
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamideHepG2, MCF-7, Caco-2, PC-315.08 - 20.5 µg/mL[4]
3,5-bis(trifluoromethyl)phenyl containing thiourea (55a)NCI-H4601.86[4]
3,5-bis(trifluoromethyl)phenyl containing thiourea (55a)Colo-2059.92[4]
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[7]
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74[7]
N1,N3-disubstituted-thiosemicarbazone 7MCF77.0[7]
3,4-dichlorophenylthiourea (2)SW6201.5 ± 0.72[8]
Chiral Dipeptide Thiourea (10 & 11)BGC-82320.9 - 103.6[9]
Chiral Dipeptide Thiourea (10 & 11)A-54919.2 - 112.5[9]
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea (9f)H46014.52 ± 0.10[10]
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea (9f)MCF-716.96 ± 0.17[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiourea derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Thiourea Derivatives A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability & IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.[15][16]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial action of thiourea derivatives often involves the inhibition of essential bacterial enzymes.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[17][18][19][20][21] Thiourea derivatives can inhibit this enzyme, leading to a disruption of DNA synthesis and ultimately bacterial cell death.[15]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Thiourea Thiourea Derivative Thiourea->DNA_Gyrase Inhibits Replication DNA Replication & Transcription Supercoiled_DNA->Replication Enables

Caption: Inhibition of bacterial DNA gyrase by a thiourea derivative.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of thiourea derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ReferenceBacterial/Fungal StrainMIC (µg/mL)Reference
Thiourea Derivative TD4S. aureus (ATCC 29213)2[22]
Thiourea Derivative TD4MRSA (USA 300)2[22]
Thiourea Derivative TD4MRSA (ATCC 43300)8[22]
Thiourea Derivative TD4VRE (clinical isolates)8-16[22]
Thiourea derivative (4h)S. aureus0.78[23]
Thiourea derivative (4b)C. difficile0.78[23]
Thiourea derivative (4b)S. pneumoniae0.78[23]
Thiourea derivative (4d)E. coli1.56[23]
Thiourea derivative (4d)S. typhimurium0.78[23]
N-pyridinyl and N-benzyl-N′-aryl thioureasM. tuberculosis H37Ra1.56 - 50[15]
1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivativesM. tuberculosis H37Ra0.09[15]
Thiourea derivativesGram-positive bacteria50 - 400[16][24]
Thiourea derivativesYeasts25 - 100[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[25][26][27][28][29]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the thiourea derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate Plate: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Read Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Broth_Microdilution_Workflow A 1. Serial Dilution of Thiourea Derivative C 3. Inoculate 96-well Plate A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate (e.g., 37°C, 24h) C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution assay.

Antiviral Activity: Targeting Viral Replication

Thiourea derivatives have shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV).[30]

Mechanism of Action: Inhibition of Viral Enzymes

HIV Reverse Transcriptase Inhibition: HIV reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA.[31][32][33][34] Certain thiourea derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function.[33][35]

HIV_RT_Inhibition cluster_virus HIV Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Thiourea Thiourea Derivative (NNRTI) Thiourea->RT Inhibits Integration Integration into Host Genome Viral_DNA->Integration Leads to

Caption: Inhibition of HIV reverse transcriptase by a thiourea derivative.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of thiourea derivatives is often determined by the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.

Compound ReferenceVirusCell LineEC50 (µM)Reference
4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)HIV-1PBMCs0.00005[32]
Thiazolyl thiourea derivativesHIV-1CEM-[30]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[36][37][38][39][40]

Principle: Infectious virus particles create localized areas of cell death, or plaques, in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.[36]

Step-by-Step Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the thiourea derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from a dose-response curve.

Plaque_Reduction_Assay_Workflow A 1. Seed Host Cells in Multi-well Plate B 2. Infect with Virus A->B C 3. Treat with Thiourea Derivative in Overlay B->C D 4. Incubate for Plaque Formation C->D E 5. Fix and Stain Cells D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Workflow of the plaque reduction assay.

Other Notable Biological Activities

Beyond their anticancer, antimicrobial, and antiviral properties, thiourea derivatives have demonstrated a range of other potentially therapeutic activities.

  • Anti-inflammatory Activity: Certain thiourea derivatives have shown the ability to inhibit inflammatory pathways.[1]

  • Antioxidant Activity: Some derivatives possess radical scavenging properties, suggesting a role in combating oxidative stress.

  • Anticonvulsant Activity: A number of thiourea derivatives have been investigated for their potential to suppress seizures.

Conclusion and Future Directions

Thiourea derivatives represent a rich and versatile scaffold for the development of new therapeutic agents with a wide array of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive starting point for medicinal chemistry campaigns.[41][42] Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as improving their pharmacokinetic and safety profiles to advance the most promising candidates into clinical development. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs across various disease areas.

References

Literature review on the synthesis of substituted thioureas.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Thioureas for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiourea Scaffold

Thiourea, an organosulfur compound with the core structure (R¹R²N)(R³R⁴N)C=S, and its substituted derivatives represent a cornerstone in modern organic and medicinal chemistry.[1] The unique electronic properties of the thiocarbonyl group, combined with the ease of substitution on its nitrogen atoms, make thiourea a remarkably versatile scaffold.[2] These compounds are not merely synthetic intermediates for building complex heterocyclic systems; they possess a broad spectrum of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1][3][4][5][6] Their applications extend into materials science as chemosensors, organocatalysts, and corrosion inhibitors.[3][7]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the principal synthetic methodologies for preparing substituted thioureas. We will move beyond simple procedural lists to explain the causality behind experimental choices, focusing on robust, self-validating protocols that ensure reproducibility. The aim is to equip researchers and drug development professionals with a comprehensive understanding of both classical and modern techniques, enabling the rational design and synthesis of novel thiourea derivatives.

Pillar 1: The Workhorse Reaction - Synthesis from Isothiocyanates and Amines

The most direct and widely employed route to N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[2][8] This method is favored for its simplicity, mild reaction conditions, and typically high yields.

Mechanism and Rationale

The underlying mechanism is a classic nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.

This reaction's efficiency stems from the high reactivity of the isothiocyanate moiety. The choice of solvent is often dictated by the solubility of the starting materials, with dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being common choices.[8] The reaction generally proceeds smoothly at room temperature and is often complete within a few hours.[8]

Caption: Mechanism of Thiourea Synthesis from Isothiocyanate.

Experimental Protocol: Synthesis of N-alkyl-N'-(1-phenylethyl)thiourea[8]
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (1-isothiocyanatoethyl)benzene (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Amine Addition: To the stirred solution, add the desired primary amine (1.0-1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the isothiocyanate starting material typically indicates reaction completion, usually within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude residue is often of high purity. If necessary, purify the product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Pillar 2: Building from Simpler Blocks - Synthesis from Amines and Carbon Disulfide

When a specific isothiocyanate is not commercially available or is difficult to prepare, an effective alternative is the reaction of amines with carbon disulfide (CS₂).[9][10] This approach is highly versatile and can be adapted for one-pot syntheses of both symmetrical and unsymmetrical thioureas.[11]

Mechanism and Rationale

This method proceeds through a dithiocarbamate salt intermediate. In the first step, the amine reacts with CS₂ in the presence of a base (like NaOH) to form a dithiocarbamate salt.[9][12] This intermediate can then be converted to the thiourea. One common one-pot method involves oxidative coupling, where an oxidant such as hydrogen peroxide is used to facilitate the reaction, yielding the final product and avoiding the need to handle toxic reagents like thiophosgene.[11] This aqueous-based method is particularly attractive from a green chemistry perspective.[9]

G Start Amine (R-NH₂) + Carbon Disulfide (CS₂) Step1 Step 1: Form Dithiocarbamate (Vigorous Stirring, RT) Start->Step1 Intermediate Intermediate: Dithiocarbamate Salt Step1->Intermediate Step2 Step 2: Oxidative Coupling (Add H₂O₂) Intermediate->Step2 Precipitate Product Precipitation Step2->Precipitate Step3 Step 3: Isolate Product (Filtration) Precipitate->Step3 Product Symmetrical Thiourea R-NH-C(=S)-NH-R Step3->Product

Caption: One-Pot Workflow from Amines and Carbon Disulfide.

Experimental Protocol: One-Pot Synthesis of Symmetrical N,N'-dialkylthioureas[11]
  • Reaction Setup: In a round-bottom flask, add the desired primary amine (0.1 mol) to water (100 mL).

  • Intermediate Formation: To this solution, add carbon disulfide (0.05 mol) dropwise under vigorous stirring at room temperature. Continue to stir for 30-60 minutes. The formation of the dithiocarbamate intermediate will occur.

  • Oxidative Coupling: Slowly and carefully add 30% hydrogen peroxide (0.05 mol) dropwise to the reaction mixture. Caution: This reaction is exothermic. Maintain cooling with an ice bath if necessary. The thiourea product will begin to precipitate as a solid.

  • Reaction Completion: Continue stirring for an additional hour at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from ethanol to afford the pure symmetrical thiourea.

Pillar 3: Classical and Modern Synthetic Enhancements

While the above methods form the core of thiourea synthesis, several other strategies and modern enhancements offer distinct advantages in terms of speed, environmental impact, or access to specific substitution patterns.

Synthesis from Thiophosgene

Historically, thiophosgene (CSCl₂) was a common reagent for thiourea synthesis.[13] It reacts with amines to form either an isothiocyanate in situ or an aminothiocarbonyl chloride, which can then react with a second amine.[13][14]

  • Causality: This method provides a route to unsymmetrical thioureas when other methods fail. However, thiophosgene is extremely toxic, corrosive, and volatile , and its use has been largely superseded by safer alternatives.[13] Its inclusion here is for completeness, but it should only be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many organic syntheses, including that of thioureas. Microwave heating can dramatically reduce reaction times from hours to mere minutes.[15][16]

  • Causality: Microwave energy directly and efficiently heats the polar reactants and intermediates in the solution, leading to a significant acceleration of the reaction rate.[17] This often results in higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.[16] Solvent-free microwave conditions have also been developed, further enhancing the green credentials of the synthesis.[18][19][20]

Green Chemistry: Solvent-Free and Aqueous Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. For thiourea synthesis, this has led to the development of solvent-free and aqueous methods.

  • Solvent-Free Grinding: N-aryl-N'-aroyl(acyl)thioureas can be prepared in good yields by simply grinding the reactants (e.g., an acid chloride, ammonium thiocyanate, and an arylamine) together in a mortar and pestle.[21][22] This mechanochemical approach avoids the use of noxious solvents and simplifies work-up.[21]

  • Aqueous Medium: As detailed in the protocol using carbon disulfide, water can be an excellent solvent for certain thiourea syntheses.[9][10] These "on-water" reactions are not only environmentally friendly but can also exhibit enhanced reaction rates and selectivities.[10]

Data Summary: Comparison of Synthetic Methods

MethodKey ReagentsTypical ConditionsReaction TimeAdvantagesDisadvantages
Isothiocyanate + Amine R-NCS, R'-NH₂DCM or THF, Room Temp1-12 hours[8][15]High yield, simple, mild conditionsRequires availability of isothiocyanate
Amine + CS₂ (Oxidative) R-NH₂, CS₂, H₂O₂Water, Room Temp1-2 hoursGreen, one-pot, uses simple starting materials[11]Mainly for symmetrical thioureas, exotherm
Thiophosgene + Amines CSCl₂, AminesCHCl₃, 0°C to RTVariableVersatile for unsymmetrical productsExtremely toxic and hazardous reagent[13]
Microwave-Assisted VariousMicrowave Irradiation2-15 minutes[15][16]Drastically reduced reaction time, high yieldRequires specialized microwave equipment
Solvent-Free Grinding Solid ReactantsMortar & Pestle, RT20-30 minutes[21][22]Environmentally friendly, no solvent neededLimited to solid-state reactions

Conclusion and Future Outlook

The synthesis of substituted thioureas is a mature field with a rich variety of established methodologies. The reaction of isothiocyanates with amines remains the most straightforward and popular route due to its simplicity and efficiency. However, methods utilizing carbon disulfide or cyanamides provide crucial flexibility when specific starting materials are unavailable.

The future of thiourea synthesis is increasingly being shaped by the principles of green chemistry. The development of microwave-assisted, solvent-free, and aqueous-based protocols demonstrates a clear trend towards more sustainable and efficient chemical manufacturing.[23][24] For researchers in drug discovery and materials science, mastering these diverse synthetic tools is essential for unlocking the full potential of the versatile thiourea scaffold. By understanding the underlying mechanisms and the rationale for choosing a particular method, scientists can design and execute robust syntheses to create novel molecules with tailored properties.

References

The Multifaceted Mechanisms of Fluorophenyl Thiourea Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiourea Scaffold in Medicinal Chemistry

The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents a privileged scaffold in modern medicinal chemistry. Its remarkable versatility stems from the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating a wide range of non-covalent interactions with biological macromolecules.[1] The introduction of a fluorophenyl moiety to this scaffold further enhances its therapeutic potential. The high electronegativity and unique steric properties of the fluorine atom can significantly modulate the compound's electronic environment, lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This technical guide provides an in-depth exploration of the diverse mechanisms of action of fluorophenyl thiourea compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as enzyme inhibitors, modulators of cellular signaling pathways, and provide detailed, field-proven experimental protocols to empower further research and development in this exciting area.

Core Mechanism of Action: Enzyme Inhibition

A primary mechanism through which fluorophenyl thiourea derivatives exert their biological effects is through the direct inhibition of key enzymes implicated in various disease states. The thiourea functional group, with its ability to form strong hydrogen bonds and coordinate with metal ions, is adept at interacting with the active sites of enzymes, leading to a disruption of their catalytic activity.

Anticancer Activity: Targeting Kinases and Other Key Enzymes

Fluorophenyl thiourea compounds have emerged as a promising class of anticancer agents due to their ability to target a multitude of enzymes that are crucial for tumor growth and survival.[3][4]

1. Tyrosine Kinase Inhibition (e.g., EGFR):

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[5] Fluorophenyl thiourea derivatives have been shown to be effective inhibitors of EGFR.[5] The mechanism of inhibition often involves the thiourea moiety forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cell proliferation.[5]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of fluorophenyl thiourea compounds against EGFR kinase activity.

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine-containing substrate by EGFR. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Reconstitute recombinant human EGFR protein to a stock concentration in the kinase buffer.

    • Prepare a stock solution of a suitable tyrosine kinase substrate (e.g., a poly(Glu, Tyr) peptide).

    • Prepare a stock solution of ATP.

    • Dissolve the fluorophenyl thiourea test compound in DMSO to create a high-concentration stock solution.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

    • Add 10 µL of the EGFR enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA with an anti-phosphotyrosine antibody).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Cyclooxygenase-2 (COX-2) Inhibition:

The COX-2 enzyme is a key player in the inflammatory process and is often overexpressed in various cancers. Inhibition of COX-2 can suppress tumor growth and angiogenesis. Certain thiourea derivatives have demonstrated selective inhibitory activity against COX-2.[6]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts a substrate into a fluorescent product, and the inhibitory effect of the test compound is measured by the reduction in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute human recombinant COX-2 enzyme.

    • Prepare a solution of arachidonic acid (the substrate).

    • Prepare a fluorescent probe solution.

    • Dissolve the fluorophenyl thiourea test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test compound or solvent control to the wells.

    • Add 80 µL of a reaction mix containing the COX Assay Buffer and the fluorescent probe.

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

  • Detection:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time).

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

Fluorophenyl thiourea derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[7]

Mechanism: NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, leading to the inhibition of its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA.[8]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

Principle: This assay measures the synthesis of DNA by HIV-1 reverse transcriptase using a template strand and a primer. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the template/primer hybrid, dNTPs (including DIG- and biotin-labeled dUTP), and other necessary components.

    • Reconstitute recombinant HIV-1 reverse transcriptase.

    • Dissolve the fluorophenyl thiourea test compound in DMSO.

  • Assay Procedure (96-well streptavidin-coated plate):

    • Add serially diluted test compound or DMSO control to the wells.

    • Add the HIV-1 reverse transcriptase enzyme.

    • Initiate the reaction by adding the reaction buffer.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate to remove unbound reagents.

  • Detection:

    • Add an anti-DIG-peroxidase conjugate and incubate.

    • Wash the plate.

    • Add a peroxidase substrate (e.g., ABTS) and incubate until a color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antidiabetic Activity: Targeting α-Amylase and α-Glycosidase

Fluorophenyl thiourea compounds have been identified as potent inhibitors of α-amylase and α-glycosidase, enzymes that play a crucial role in carbohydrate digestion.[9][10] By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial hyperglycemia. The 4-fluorophenyl thiourea derivative has shown particularly high inhibition against both α-amylase and α-glycosidase.[9][11]

Experimental Protocol: α-Amylase Inhibition Assay

Principle: This assay measures the amount of starch hydrolyzed by α-amylase. The unhydrolyzed starch forms a colored complex with iodine, and the inhibitory activity is determined by the increase in the intensity of this color.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a starch solution (substrate).

    • Prepare a solution of α-amylase.

    • Prepare an iodine solution.

    • Dissolve the fluorophenyl thiourea test compound in a suitable solvent.

  • Assay Procedure:

    • Pre-incubate the α-amylase solution with the test compound or solvent control for 10 minutes at 37°C.

    • Add the starch solution to initiate the reaction and incubate for a defined period.

    • Stop the reaction by adding a stopping reagent (e.g., HCl).

    • Add the iodine solution.

  • Detection:

    • Measure the absorbance of the starch-iodine complex at a specific wavelength (e.g., 595 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, fluorophenyl thiourea compounds can exert their effects by modulating complex cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis

Several studies have demonstrated that fluorophenyl thiourea derivatives can induce apoptosis in various cancer cell lines.[3][12] This is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of tumor cells. The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Fluorophenyl thiourea compounds have been shown to activate components of both pathways, including the activation of caspases, which are the executioners of apoptosis.[13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is a common feature of cancer. Some fluorophenyl thiourea derivatives have been shown to modulate the MAPK pathway, although the precise mechanisms are still under investigation.[6] Inhibition of key kinases within this pathway, such as MEK or ERK, can lead to cell cycle arrest and apoptosis.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorophenyl thiourea compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key features that govern their potency and selectivity.[15]

  • Position of the Fluoro Group: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can significantly impact the compound's activity. For example, in the context of α-amylase and α-glycosidase inhibition, the 4-fluoro (para) substitution has been found to be optimal.[9]

  • Electron-Withdrawing/Donating Groups: The presence of other electron-withdrawing or electron-donating groups on the phenyl ring can influence the electronic properties of the thiourea moiety and its ability to interact with the target protein.[15]

  • Substituents on the Second Nitrogen: The nature of the substituent on the other nitrogen atom of the thiourea can also play a crucial role in determining the compound's biological activity and target specificity.

Visualizing the Mechanism: Molecular Docking and Signaling Pathways

To provide a clearer understanding of the interactions and pathways discussed, the following diagrams have been generated using Graphviz.

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (Fluorophenyl Thiourea) - 3D structure generation - Energy minimization Docking Molecular Docking (e.g., AutoDock Vina) - Define binding site - Run simulation Ligand_Prep->Docking Protein_Prep Protein Preparation (e.g., EGFR Kinase Domain) - Obtain from PDB - Remove water & ligands - Add hydrogens Protein_Prep->Docking Pose_Analysis Pose Analysis - Identify best binding mode - Analyze interactions (H-bonds, etc.) Docking->Pose_Analysis Scoring Scoring - Calculate binding affinity (e.g., kcal/mol) Pose_Analysis->Scoring

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway Inhibition

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Thiourea Fluorophenyl Thiourea Thiourea->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by fluorophenyl thiourea.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative fluorophenyl thiourea compounds against various enzymes.

CompoundTarget EnzymeIC₅₀ (nM)Reference
4-Fluorophenyl thioureaα-Amylase53.307[9]
4-Fluorophenyl thioureaα-Glycosidase24.928[9]
N¹,N³-disubstituted-thiosemicarbazone 7EGFR (in HCT116 cells)1110[5]
N¹,N³-disubstituted-thiosemicarbazone 7EGFR (in HepG2 cells)1740[5]

Conclusion and Future Directions

Fluorophenyl thiourea derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to inhibit key enzymes involved in cancer, viral infections, and diabetes, coupled with their capacity to modulate critical cellular signaling pathways, underscores their significant therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this area.

Future efforts should focus on:

  • Optimizing lead compounds: Utilizing SAR data and computational modeling to design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Elucidating detailed mechanisms: Employing advanced techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of these compounds in complex with their target proteins.

  • Investigating in vivo efficacy and safety: Moving promising candidates forward into preclinical and clinical studies to evaluate their therapeutic potential in relevant disease models.

By continuing to explore the multifaceted mechanisms of action of fluorophenyl thiourea compounds, the scientific community can unlock their full potential in the development of novel and effective therapies for a range of human diseases.

References

In silico modeling and docking studies of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of (3-Chloro-4-fluorophenyl)thiourea

Abstract

In the landscape of modern drug discovery, in silico computational techniques have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the molecular modeling, docking, and simulation of this compound, a versatile scaffold with noted biological potential.[1][2] We will navigate the complete computational workflow, from target identification and system preparation to molecular docking, molecular dynamics (MD) simulations, and predictive pharmacokinetic analysis. This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Analysis

This compound belongs to the thiourea class of compounds, which have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The specific halogen substitutions on the phenyl ring can significantly modulate its electronic properties and binding capabilities, making it a compelling candidate for targeted drug design.[2]

Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling offers a powerful predictive lens. It allows us to:

  • Identify Potential Biological Targets: Hypothesize and rank protein targets with which the compound might interact.

  • Predict Binding Affinity and Pose: Understand how the molecule fits into a target's active site and estimate the strength of this interaction.[7][8]

  • Assess Stability: Evaluate the dynamic stability of the ligand-protein complex in a simulated physiological environment.[9]

  • Forecast Pharmacokinetics: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.[10][11]

This guide will use Epidermal Growth Factor Receptor (EGFR) kinase as a representative target, a protein frequently implicated in various cancers and a common subject of thiourea-derivative studies.

The Computational Drug Discovery Workflow

Our investigation follows a multi-stage computational protocol designed to rigorously assess the therapeutic potential of our lead compound. Each step builds upon the last, providing a progressively detailed picture of the molecule's behavior.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Interaction Prediction cluster_validate Phase 3: Validation & Refinement cluster_profile Phase 4: Druglikeness Profiling ligand_prep Ligand Preparation This compound docking Molecular Docking (AutoDock Vina) ligand_prep->docking admet ADMET Prediction ligand_prep->admet target_id Target Identification (e.g., EGFR Kinase) protein_prep Protein Preparation (from PDB) target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics Simulation (GROMACS) docking->md_sim Top Pose binding_energy Binding Free Energy Calculation (MM/PBSA) md_sim->binding_energy

Figure 1: Overall In Silico Workflow.

Methodologies: A Step-by-Step Technical Protocol

This section details the experimental protocols. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand Preparation

The initial representation of a molecule is often a 2D structure. For docking, a chemically accurate, low-energy 3D conformation is required.

Protocol:

  • Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve its structure from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: This is a critical step to find a stable, low-energy conformation of the ligand.

    • Rationale: Docking algorithms explore rotational bonds but often assume the input bond lengths and angles are optimal. Starting with a high-energy, strained conformation can lead to inaccurate docking poses and scores.

    • Method: Use a force field like MMFF94 or UFF within a program like Avogadro or Open Babel.

  • Prepare for Docking (PDBQT format): For use with AutoDock Vina, the ligand file must be converted to the PDBQT format.[12]

    • Action: This step, typically done using AutoDock Tools, assigns Gasteiger partial charges and defines the rotatable bonds that the docking algorithm will explore.[13]

    • Command Line (using AutoDock Tools scripts):

Protein Target Preparation

The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking.[14][15][16] It must be "cleaned" to be computationally viable.

Protocol:

  • Select and Download Structure: Download the crystal structure of the target protein, EGFR kinase domain (e.g., PDB ID: 2GS2), from the RCSB PDB.[14][15][17]

  • Clean the PDB File:

    • Rationale: PDB files often contain non-essential components (water molecules, co-factors, co-crystallized ligands) and lack information (hydrogen atoms) that are critical for an accurate simulation.

    • Method (using a molecular viewer like UCSF Chimera or PyMOL): a. Remove Water Molecules: Solvent molecules in the binding site can interfere with docking unless specific hydration docking protocols are used. For standard docking, they are removed. b. Remove Co-crystallized Ligands/Ions: The original ligand must be removed to make the binding site available for our compound. c. Add Polar Hydrogens: X-ray crystallography typically does not resolve hydrogen atoms. They must be added computationally to correctly model hydrogen bonds. d. Repair Missing Residues/Atoms: If the structure has missing loops or side chains, these may need to be modeled, though for a simple docking study focusing on the active site, this may not be necessary if the binding pocket is intact.

  • Prepare for Docking (PDBQT format): Convert the cleaned protein PDB file to the PDBQT format.

    • Action: This adds polar hydrogens and assigns Kollman charges to the protein atoms.

    • Command Line (using AutoDock Tools scripts):

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand when bound to the protein.[7][18] We will use AutoDock Vina, a widely used and validated open-source docking engine.[12]

G cluster_prep Inputs cluster_engine Engine cluster_output Outputs ligand Ligand.pdbqt vina AutoDock Vina ligand->vina protein Protein.pdbqt protein->vina config Config.txt (Grid Box Parameters) config->vina poses Binding Poses (output.pdbqt) vina->poses scores Binding Affinity (kcal/mol) vina->scores log Log File vina->log

Figure 2: Molecular Docking Workflow with AutoDock Vina.

Protocol:

  • Define the Binding Site (Grid Box):

    • Rationale: Docking is computationally expensive. We must define a specific search space (a "grid box") for the algorithm to explore, typically centered on the known active site of the protein.

    • Method: Using AutoDock Tools, center a grid box on the coordinates of the previously removed co-crystallized ligand. Ensure the box is large enough to accommodate the ligand and allow it to rotate freely (e.g., 25x25x25 Å).

  • Create Configuration File: Create a text file (config.txt) specifying the input files and grid box parameters.

  • Run AutoDock Vina: Execute Vina from the command line.

  • Analyze Results:

    • Binding Affinity: The primary output is the binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.[8][19][20]

    • Binding Pose: Visualize the output PDBQT file in PyMOL or Chimera to inspect the ligand's orientation in the active site. Analyze the interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations validate the stability of this pose in a dynamic, solvated environment, accounting for the flexibility of both the ligand and protein.[9][[“]][22] We will use GROMACS, a high-performance simulation engine.[23][24]

Protocol:

  • System Preparation:

    • Rationale: MD requires a complete system definition, including the protein-ligand complex, a solvent box, and counter-ions, all governed by a specific force field. The CHARMM36m force field is a robust choice for proteins and drug-like molecules.[25][26][27][28]

    • Method: a. Generate Ligand Topology: The force field needs parameters for our specific ligand. Use a server like CGenFF or SwissParam to generate these.[29] b. Combine Protein and Ligand: Merge the PDB files of the protein and the best-docked ligand pose. c. Define Simulation Box: Place the complex in a cubic or dodecahedron box of a specified size. d. Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P). e. Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.

  • Equilibration:

    • Rationale: Before the production run, the system must be gradually brought to the desired temperature and pressure to ensure stability. This is typically a two-step process.

    • Method: a. NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand under position restraints. b. NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) to ensure the correct solvent density.

  • Production MD: Run the simulation for a sufficient duration (e.g., 100 nanoseconds) with all restraints removed.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD indicates the complex is not drifting or unfolding.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

Results and Discussion

This section presents hypothetical but plausible data derived from the described protocols.

Docking Results

The docking of this compound into the EGFR active site yielded several binding poses. The top-ranked poses are summarized below.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Met793, Cys797Leu718, Val726, Ala743, Leu844
2-8.1Gln791, Met793Leu718, Val726, Leu788
3-7.9Asp855Ala743, Leu844

Interpretation: The top pose, with a strong binding affinity of -8.5 kcal/mol, is considered the most probable binding mode.[19][30] The interaction analysis reveals that the thiourea moiety acts as a hydrogen bond donor to the backbone of Met793 in the hinge region, a critical interaction for many known EGFR inhibitors. The chloro-fluorophenyl group is nestled in a hydrophobic pocket, stabilized by interactions with several key residues.

MD Simulation Stability

The top-ranked docking pose was subjected to a 100 ns MD simulation to assess its stability.

MetricAverage ValueInterpretation
Ligand RMSD (relative to protein)1.2 ± 0.3 ÅThe ligand remains stably bound within the active site with minimal deviation from its initial docked pose.
Protein Backbone RMSD2.1 ± 0.4 ÅThe overall protein structure is stable throughout the simulation, with no signs of unfolding.
Key H-Bonds (Met793) Occupancy85.7%The critical hydrogen bond identified in docking is maintained for the vast majority of the simulation time, confirming its importance.

Interpretation: The low and stable RMSD values for both the ligand and the protein confirm that the docked complex is structurally stable under dynamic conditions. The high occupancy of the key hydrogen bond further validates the docking prediction.

ADMET Prediction

Early prediction of ADMET properties is crucial to avoid late-stage drug development failures.[][32][33]

PropertyPredictionResult
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution Blood-Brain Barrier (BBB) PenetrationLow
Plasma Protein BindingHigh (>90%)
Metabolism CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion Total ClearanceLow
Toxicity AMES ToxicityNon-mutagenic
hERG I InhibitorNo

Interpretation: The compound shows a promising ADMET profile. It is predicted to have good absorption and is non-mutagenic. Its low BBB penetration is favorable for a peripherally acting anticancer agent, minimizing potential central nervous system side effects. While high plasma protein binding can sometimes limit free drug concentration, it is not uncommon for effective drugs. The lack of inhibition of major CYP450 enzymes suggests a lower risk of drug-drug interactions.

Conclusion and Future Outlook

This in-depth guide has detailed a comprehensive in silico workflow for evaluating the therapeutic potential of this compound. Through a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we have established a scientifically rigorous foundation for its potential as an EGFR inhibitor.

The computational results are highly encouraging, indicating strong and stable binding to the EGFR kinase domain and a favorable pharmacokinetic profile. These findings provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, including:

  • In Vitro Validation: Performing enzyme inhibition assays (e.g., IC50 determination) to experimentally confirm the predicted binding affinity.

  • Cell-Based Assays: Testing the compound's efficacy in cancer cell lines that are dependent on EGFR signaling.

  • Lead Optimization: Using the structural insights from the docking and MD studies to guide the synthesis of analogues with potentially improved potency and pharmacokinetic properties.

By integrating these computational methodologies, researchers can significantly accelerate the discovery and development of novel therapeutics, optimizing resources and increasing the probability of success.

References

Methodological & Application

Application Notes & Protocols for the One-Pot Synthesis of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

Substituted thioureas represent a privileged scaffold in modern chemistry, demonstrating a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] They also serve as crucial intermediates in the synthesis of various heterocyclic compounds and as powerful organocatalysts.[2][3] Traditional multi-step syntheses can be inefficient, time-consuming, and often rely on hazardous reagents like thiophosgene or pre-formed isothiocyanates.[4] One-pot methodologies, which involve multiple reaction steps in a single reactor without isolating intermediates, offer a more streamlined, atom-economical, and often environmentally benign alternative.[5]

This guide provides a detailed exploration of robust and field-proven one-pot protocols for synthesizing substituted thioureas, with a focus on the underlying mechanisms and the rationale behind experimental design.

Core Principles: The Amine and Carbon Disulfide Approach

The most direct and atom-economical one-pot strategy for synthesizing symmetrical and unsymmetrical thioureas involves the reaction of amines with carbon disulfide (CS₂).[5][6] This approach is lauded for its use of readily available starting materials. The fundamental transformation proceeds through a dithiocarbamate intermediate, formed by the nucleophilic attack of the amine on the carbon of CS₂. The subsequent steps to convert this intermediate into the final thiourea product define the various protocols.

G cluster_workflow General One-Pot Synthesis Workflow Amine Amine(s) (Primary or Secondary) Reactor One-Pot Reactor (Solvent + Additives) Amine->Reactor CS2 Carbon Disulfide (CS₂) CS2->Reactor Intermediate Dithiocarbamate Intermediate (In Situ Formation) Reactor->Intermediate Nucleophilic Attack Conversion Conversion Step (e.g., Oxidation, Coupling) Intermediate->Conversion Product Substituted Thiourea Conversion->Product Workup Workup & Purification (Filtration/Extraction) Product->Workup

Caption: General workflow for the one-pot synthesis of thioureas.

Protocol 1: Oxidative Coupling in Aqueous Media

This highly effective and environmentally friendly method is suitable for producing both symmetrical and asymmetrical thioureas. The core principle involves the in-situ formation of a dithiocarbamate intermediate from an amine and CS₂, followed by an oxidative coupling reaction that eliminates hydrogen sulfide (or a related species) to form the thiourea.[7] Using water as the reaction medium makes this approach particularly attractive from a green chemistry perspective.[1][4]

Causality & Expertise: The key to this protocol is the choice of oxidant. Mild oxidants like hydrogen peroxide (H₂O₂) or even air can effectively facilitate the conversion of the dithiocarbamate intermediate.[7] The oxidant's role is crucial; without it, the reaction does not yield any significant quantity of thiourea.[7] The reaction is often exothermic, and in many cases, the product conveniently precipitates from the aqueous solution, simplifying purification.[1]

Reaction Mechanism: Oxidative Coupling

The mechanism involves the initial nucleophilic addition of the amine to carbon disulfide to form a dithiocarbamic acid salt. This intermediate is then oxidized. The precise nature of the subsequent steps can vary, but a plausible pathway involves the formation of a disulfide-type intermediate which is then attacked by a second molecule of the amine (or a different amine in the case of unsymmetrical synthesis), ultimately leading to the thiourea and elemental sulfur or other byproducts.

G cluster_mechanism Proposed Mechanism of Oxidative Coupling RNH2 R-NH₂ (Amine) DTC [R-NH₂⁺-C(S)S⁻] Dithiocarbamate Salt RNH2->DTC + CS₂ CS2 S=C=S Intermediate Oxidized Intermediate DTC->Intermediate + Oxidant Oxidant Oxidant (e.g., H₂O₂) Thiourea R-NH-C(S)-NH-R (Symmetrical Thiourea) Intermediate->Thiourea RNH2_2 R-NH₂ (2nd equivalent) RNH2_2->Intermediate Nucleophilic Attack

Caption: Plausible mechanism for oxidative thiourea synthesis.

Detailed Experimental Protocol (Symmetrical Thioureas)

This protocol is adapted from a facile methodology reported for synthesis in water.[1][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine (0.1 mol) in water (100 mL).

  • Addition of CS₂: While stirring vigorously at room temperature, add carbon disulfide (0.05 mol) dropwise to the amine solution.

  • Intermediate Formation: Continue stirring for 30 minutes. The formation of the dithiocarbamate intermediate may be observed.

  • Oxidation: Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture. Caution: An exothermic reaction will occur.

  • Reaction Completion & Precipitation: Continue stirring for an additional hour at room temperature. The thiourea product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often of high purity, but can be recrystallized from a suitable solvent (e.g., ethanol) if necessary.

Data Summary: Oxidative Coupling Method
Amine TypeOxidantSolventTemperatureTimeYield RangeReference
Primary/Secondary AlkylH₂O₂WaterRoom Temp~1.5 hoursHigh[1]
Aryl (Anilines)H₂O₂WaterRoom Temp~1.5 hoursGood-High[7]
Aryl (Anilines)EDTA/PercarbonateWaterRoom Temp~1.5 hoursHigh-Excellent[7]
Various PrimaryAirWaterRoom TempLongerModerate[7]

Protocol 2: Carbon Tetrabromide Promoted Synthesis

This protocol provides a rapid and highly efficient alternative that operates under mild conditions, avoiding the need for heating.[8] It is particularly effective for synthesizing symmetrical thioureas from primary amines and thiuram disulfides from secondary amines.

Causality & Expertise: Carbon tetrabromide (CBr₄) acts as a promoter rather than a traditional catalyst. Its role is to activate the dithiocarbamate intermediate formed in situ.[8] The proposed mechanism involves the transient formation of a highly reactive sulfenyl bromide intermediate. This intermediate is much more susceptible to nucleophilic attack by a second amine molecule than the dithiocarbamate itself, thus dramatically accelerating the reaction. The choice of solvent is critical, with N,N-dimethylformamide (DMF) being the most effective.[8]

Detailed Experimental Protocol

This protocol is based on the CBr₄-promoted reaction developed by the referenced authors.[8]

  • Reaction Setup: To a solution of the primary amine (2.0 mmol) in DMF (5 mL) in a flask, add carbon disulfide (1.0 mmol) at 0 °C (ice bath).

  • Promoter Addition: Add carbon tetrabromide (1.0 mmol) to the mixture.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically within 15-30 minutes), pour the reaction mixture into water.

  • Isolation: Collect the precipitated solid by filtration. Wash with water and dry. If the product is an oil, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed.

Data Summary: CBr₄-Promoted Method
AmineCS₂ (equiv.)CBr₄ (equiv.)SolventTimeYieldReference
Butylamine1.01.0DMF15 min95%[8]
Benzylamine1.01.0DMF20 min93%[8]
Aniline1.01.0DMF30 min91%[8]
p-Toluidine1.01.0DMF30 min92%[8]

Protocol 3: One-Pot, Two-Step Synthesis of Unsymmetrical Thioureas

Synthesizing unsymmetrical thioureas (R-NH-C(S)-NH-R') in a single pot requires careful control to prevent the formation of two different symmetrical products. A robust method involves a sequential, two-step, one-pot approach where a stable intermediate is formed from the first amine before the second amine is introduced.[9]

Causality & Expertise: This method leverages the reaction of an amine with phenyl chlorothionoformate to create a stable carbamothioate intermediate. This intermediate can be isolated or, for one-pot efficiency, simply reacted in the next step with a second, different amine.[9] Performing the reaction sequentially prevents a competitive reaction between the two amines, leading to high yields of the desired unsymmetrical product. Water is an excellent solvent for this process.[9]

Detailed Experimental Protocol

This protocol is adapted from the two-step synthesis in water.[9]

  • Step 1: Intermediate Formation: In a flask, vigorously stir a mixture of the first amine (Amine 1, 10 mmol) and phenyl chlorothionoformate (10 mmol) in water (50 mL) at room temperature for 1 hour. The thiocarbamate intermediate will form, often as a solid.

  • Step 2: Addition of Second Amine: To the same flask containing the intermediate, add the second amine (Amine 2, 12 mmol).

  • Reaction: Heat the reaction mixture to reflux (or 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Isolation: Cool the mixture to room temperature. Collect the precipitated unsymmetrical thiourea by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Troubleshooting and Self-Validation

  • Low Yield: If yields are low in oxidative coupling, ensure vigorous stirring to maximize the interface between the aqueous and organic (CS₂) phases. Check the potency of the oxidant; H₂O₂ can degrade over time. For the CBr₄ method, ensure the DMF is anhydrous, as water can interfere with the reaction.

  • Side Product Formation: In the synthesis of unsymmetrical thioureas, the formation of symmetrical byproducts indicates that the first step (intermediate formation) did not go to completion before the second amine was added, or that the intermediate is not stable under the reaction conditions. Ensure sufficient reaction time for Step 1.

  • Reaction Stalls: Some less reactive amines (e.g., electron-deficient anilines) may require longer reaction times or mild heating to proceed efficiently.[8]

  • Validation: The structure of synthesized compounds should always be confirmed by standard analytical methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7] Melting points should be compared with literature values where available.[9]

References

Application Notes and Protocols for (3-Chloro-4-fluorophenyl)thiourea in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount to addressing this escalating crisis. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide focuses on (3-Chloro-4-fluorophenyl)thiourea, a halogenated phenylthiourea derivative, as a potential candidate for antimicrobial drug development. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly enhance the pharmacological properties of a compound, making this compound a molecule of considerable interest.

This document provides a comprehensive overview of the synthesis, in vitro evaluation, and potential in vivo applications of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antimicrobial therapies. The protocols outlined herein are designed to be robust and reproducible, providing a solid framework for the investigation of this and similar compounds.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₇H₆ClFN₂S
Molecular Weight 204.65 g/mol
Appearance White to off-white crystalline powder
Melting Point 179-183 °C
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a straightforward and efficient nucleophilic addition reaction. The following protocol is adapted from established methods for the synthesis of phenylthiourea derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Chloro-4-fluoroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Acetone (anhydrous)

  • Deionized water

Procedure:

  • Preparation of the Amine Salt: In a round-bottom flask, dissolve 10 mmol of 3-chloro-4-fluoroaniline in 50 mL of acetone. To this solution, add 10 mmol of concentrated hydrochloric acid dropwise with stirring. A precipitate of 3-chloro-4-fluoroanilinium chloride will form.

  • Formation of the Isothiocyanate: In a separate flask, dissolve 12 mmol of ammonium thiocyanate in 30 mL of anhydrous acetone.

  • Reaction: Add the ammonium thiocyanate solution to the stirred suspension of 3-chloro-4-fluoroanilinium chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of the Product: After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water with vigorous stirring.

  • Filtration and Washing: The precipitated this compound is collected by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and salts.

  • Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize from an appropriate solvent system, such as an ethanol-water mixture.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Antimicrobial Evaluation: A Step-by-Step Guide

The initial assessment of a novel antimicrobial candidate involves a battery of in vitro assays to determine its spectrum of activity and potency.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Materials:

  • This compound stock solution (typically in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the growth control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.

Anticipated Antimicrobial Spectrum: Based on studies of structurally similar thiourea derivatives, this compound is anticipated to exhibit potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] Limited to no activity is expected against Gram-negative bacteria.[2]

A derivative, 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea, has shown inhibitory activity against Gram-positive cocci with MIC values in the range of 4-64 μg/mL.[1]

Cytotoxicity Assessment: Ensuring a Favorable Safety Profile

A critical aspect of antimicrobial drug development is to ensure that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host cells.

Protocol 3: MTT Assay for Mammalian Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Cytotoxicity Profile: Studies on this compound have shown an IC₅₀ value of 43.4 ± 1.08 µM against the normal human immortal keratinocyte cell line (HaCaT). This provides a preliminary indication of its safety profile.

Mechanism of Action: Unraveling the Antimicrobial Strategy

The thiourea scaffold is known to interact with various biological targets. For antimicrobial applications, several mechanisms have been proposed for thiourea derivatives.

Potential Mechanisms of Action:

  • Disruption of Cellular Respiration: Some thiourea derivatives have been shown to interfere with the electron transport chain, leading to a breakdown in cellular energy production.

  • Enzyme Inhibition: Thioureas can act as inhibitors of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[3]

  • Disruption of Redox Homeostasis: Certain thiourea derivatives can disrupt the NAD+/NADH balance within bacterial cells, leading to metabolic collapse and cell death.[2]

  • Cell Wall Integrity: There is evidence to suggest that some thiourea derivatives can compromise the integrity of the bacterial cell wall.[2]

G cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_outcome Bactericidal Effect compound This compound resp Disruption of Cellular Respiration compound->resp enzyme Enzyme Inhibition (e.g., DNA Gyrase) compound->enzyme redox Disruption of Redox Homeostasis compound->redox wall Compromise of Cell Wall Integrity compound->wall outcome Bacterial Cell Death resp->outcome enzyme->outcome redox->outcome wall->outcome

In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance

Positive in vitro results necessitate validation in a relevant animal model of infection to assess the compound's efficacy in a complex biological system.

Protocol 4: Murine Model of Skin and Soft Tissue Infection (SSTI)

This model is particularly relevant given the anticipated activity of this compound against S. aureus, a common causative agent of SSTIs.

Materials:

  • This compound formulated for in vivo administration (e.g., in a vehicle such as PEG400 or a cyclodextrin-based formulation)

  • BALB/c or similar strain of mice

  • Log-phase culture of a virulent strain of MRSA (e.g., USA300)

  • Anesthetic agent

  • Sterile saline

  • Calipers for measuring lesion size

Procedure:

  • Acclimatization: Acclimate the mice to the laboratory conditions for at least 72 hours prior to the experiment.

  • Infection: Anesthetize the mice and inject a suspension of MRSA (e.g., 1 x 10⁷ CFU) subcutaneously into the flank.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group and a positive control antibiotic group (e.g., vancomycin or linezolid).

  • Monitoring: Monitor the animals daily for clinical signs of infection, body weight changes, and lesion size (measured with calipers).

  • Endpoint Analysis: At a defined endpoint (e.g., 3-7 days post-infection), euthanize the animals.

  • Bacterial Load Determination: Excise the infected skin and underlying tissue, homogenize, and perform serial dilutions for colony forming unit (CFU) enumeration on appropriate agar plates.

  • Histopathology: A portion of the tissue can be fixed in formalin for histopathological analysis to assess inflammation and tissue damage.

G cluster_pre Pre-Experiment cluster_exp Experimental Procedure cluster_post Endpoint Analysis acclimate Acclimatization of Mice infect Subcutaneous MRSA Infection acclimate->infect treat Compound Administration (Test, Vehicle, Positive Control) infect->treat monitor Daily Monitoring (Lesion Size, Body Weight) treat->monitor euthanize Euthanasia monitor->euthanize bacterial_load Bacterial Load Determination (CFU) euthanize->bacterial_load histo Histopathology euthanize->histo

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents, particularly for combating infections caused by Gram-positive pathogens like MRSA. The protocols detailed in this guide provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. Further studies should focus on elucidating the precise molecular mechanism of action, expanding the in vitro testing to a broader panel of clinical isolates, and conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for in vivo efficacy. The favorable cytotoxicity profile observed thus far warrants continued investigation into the therapeutic potential of this and related thiourea derivatives.

References

Application Notes and Protocols for (3-Chloro-4-fluorophenyl)thiourea in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (3-Chloro-4-fluorophenyl)thiourea in Modern Crop Protection

This compound is a versatile organosulfur compound that has emerged as a significant building block in the synthesis of biologically active molecules for both pharmaceutical and agrochemical research.[1][2][3] Its unique chemical structure, featuring a thiourea functional group and a halogenated phenyl ring, imparts a range of properties that make it a compelling candidate for the development of novel crop protection agents.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in agrochemical formulations. We will delve into its potential as a multifaceted agrochemical, offering detailed protocols for its formulation and efficacy testing as a herbicide, fungicide, and insecticide.

The thiourea moiety is a known pharmacophore that contributes to a wide array of biological activities.[1][2] In the context of agriculture, thiourea derivatives have demonstrated efficacy as fungicides, insecticides, herbicides, and even plant growth regulators.[4] The incorporation of chlorine and fluorine atoms onto the phenyl ring of this compound can further enhance its biological activity and selectivity. This guide will provide the foundational knowledge and practical methodologies to explore and harness the full potential of this promising compound in the ongoing quest for effective and sustainable crop protection solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active ingredient is paramount for the rational design of stable and effective agrochemical formulations. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 154371-25-2[2][3][5]
Molecular Formula C₇H₆ClFN₂S[3][5]
Molecular Weight 204.65 g/mol [3][5]
Appearance White to almost white crystalline powder[2][3]
Melting Point 179 - 183 °C[2][3]
Solubility Limited solubility in water. Soluble in various organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[6]

Proposed Mechanism of Action: Phenoloxidase Inhibition

The biological activity of many phenylthiourea derivatives is attributed to their ability to inhibit phenoloxidases (POs), a class of copper-containing enzymes crucial for various physiological processes in insects, fungi, and plants.[7][8][9] Phenoloxidases catalyze the oxidation of phenols to quinones, which are subsequently polymerized to form melanin.

In insects, melanin is essential for cuticle sclerotization (hardening), wound healing, and the encapsulation of foreign invaders as part of the immune response.[10][11] By inhibiting phenoloxidase, this compound can disrupt these vital processes, leading to insect mortality or developmental abnormalities.

In phytopathogenic fungi, phenoloxidases are involved in pathogenesis, stress resistance, and the formation of infection structures.[12][13] Inhibition of these enzymes can therefore impede fungal growth and prevent the establishment of disease in plants.

In plants, phenoloxidases play a role in defense mechanisms against pathogens and herbivores, as well as in lignin biosynthesis. The herbicidal activity of this compound may stem from the disruption of these or other essential enzymatic pathways. Phenylthiourea (PTU) has been identified as a competitive inhibitor of phenoloxidase, suggesting that it binds to the active site of the enzyme.[7][8][9] The halogen substituents on the phenyl ring of this compound likely modulate its binding affinity and inhibitory potency.

G cluster_0 Phenoloxidase Catalytic Cycle cluster_1 Inhibition by this compound Phenols Phenols Quinones Quinones Phenols->Quinones Oxidation by Phenoloxidase Melanin Melanin Quinones->Melanin Polymerization Active_Ingredient This compound Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Active_Ingredient->Inhibited_Complex Phenoloxidase Phenoloxidase Phenoloxidase->Inhibited_Complex Binding Inhibited_Complex->Quinones Blocks Catalysis G Start 3-Chloro-4-fluoroaniline + Ammonium Thiocyanate in Ethanol Acidify Acidify with HCl (pH 1-2) Start->Acidify Reflux Heat to Reflux (2-4 hours) Acidify->Reflux Precipitate Pour into Cold Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry the Product Filter->Dry Product This compound Dry->Product G cluster_0 Formulation Development cluster_1 Efficacy Testing AI This compound Formulation_Type Select Formulation Type (WP or EC) AI->Formulation_Type Components Select Inert Components (Carriers, Solvents, Surfactants) Formulation_Type->Components Preparation Prepare Formulation Components->Preparation QC Quality Control Tests Preparation->QC Herbicidal Herbicidal Bioassay (Greenhouse) QC->Herbicidal Fungicidal Fungicidal Bioassay (In Vitro) QC->Fungicidal Insecticidal Insecticidal Bioassay (Leaf-Dip) QC->Insecticidal Data_Analysis Data Analysis & Dose-Response Herbicidal->Data_Analysis Fungicidal->Data_Analysis Insecticidal->Data_Analysis Data_Analysis->AI Feedback for Optimization

References

The Versatile Precursor: (3-Chloro-4-fluorophenyl)thiourea in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a proven strategy for modulating pharmacokinetic and physicochemical properties. (3-Chloro-4-fluorophenyl)thiourea emerges as a highly valuable and versatile precursor, offering a gateway to a diverse array of heterocyclic compounds.[1] The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring, combined with the reactive thiourea moiety, make this compound an ideal starting material for constructing complex molecules with significant biological and material potential.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent application in the synthesis of medicinally relevant thiazole and benzothiazole derivatives. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Precursor: this compound

The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry. A reliable and straightforward method involves the reaction of the corresponding aniline with a source of thiocyanate. The following protocol details the synthesis of this compound from 3-chloro-4-fluoroaniline.

Reaction Principle:

The synthesis proceeds via the in situ formation of an isothiocyanate from the reaction of an acid chloride with ammonium thiocyanate, which is then immediately trapped by the aniline.[2][3] Alternatively, a more direct approach involves the reaction of the aniline with a thiocyanating agent. A well-established method for the synthesis of 2-aminobenzothiazoles involves the initial reaction of an aniline with potassium thiocyanate in the presence of acetic acid and bromine.[4][5] This same initial step can be adapted to isolate the intermediate thiourea.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloro-4-fluoroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-fluoroaniline (0.1 mol).

  • Acidification: Slowly add concentrated hydrochloric acid (25 mL) to the flask with stirring. The aniline salt will precipitate.

  • Thiocyanate Addition: Add a solution of ammonium thiocyanate (0.12 mol) in 50 mL of deionized water to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any unreacted salts.

  • Recrystallization: Purify the crude this compound by recrystallization from aqueous ethanol to yield a white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

ParameterValue
Starting Material 3-Chloro-4-fluoroaniline
Reagents Ammonium thiocyanate, HCl
Solvent Water
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 80-90%
Causality Behind Experimental Choices:
  • Acidification: The initial protonation of 3-chloro-4-fluoroaniline with hydrochloric acid forms the corresponding anilinium salt, which increases its solubility in the aqueous medium and activates it for the subsequent reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction between the anilinium salt and the thiocyanate ion to proceed at a reasonable rate.

  • Recrystallization: This purification technique is highly effective for removing impurities, resulting in a product of high purity suitable for subsequent synthetic steps.

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Reaction_Mixture Aqueous Reaction Mixture 3-Chloro-4-fluoroaniline->Reaction_Mixture Ammonium_thiocyanate Ammonium_thiocyanate Ammonium_thiocyanate->Reaction_Mixture HCl HCl HCl->Reaction_Mixture Reflux Reflux (4-6h) Reaction_Mixture->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow for this compound.

PART 2: Application in Heterocyclic Synthesis

This compound serves as an excellent building block for a variety of heterocyclic systems. This section will focus on two prominent examples: the synthesis of 2-aminothiazoles and 2-aminobenzothiazoles.

A. Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[6][7] It involves the condensation of an α-haloketone with a thiourea.

Reaction Principle:

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[8]

Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-4-phenylthiazol-2-amine

Materials:

  • This compound

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and 2-bromoacetophenone (10 mmol) in 50 mL of ethanol.

  • Reflux: Heat the mixture to reflux with stirring for 3-5 hours. The reaction progress can be monitored by TLC.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the solution is slightly basic. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

  • Drying: Dry the purified N-(3-chloro-4-fluorophenyl)-4-phenylthiazol-2-amine under vacuum.

ParameterValue
Thiourea Precursor This compound
α-Haloketone 2-Bromoacetophenone
Solvent Ethanol
Reaction Time 3-5 hours
Temperature Reflux
Typical Yield 75-85%
Causality Behind Experimental Choices:
  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a suitable medium for the polar transition states involved.

  • Sodium Bicarbonate: The addition of a weak base like sodium bicarbonate is crucial to neutralize the acidic byproduct (HBr), which can otherwise protonate the product and hinder its precipitation.

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification Thiourea This compound Reaction_Mixture Ethanolic Solution Thiourea->Reaction_Mixture Haloketone 2-Bromoacetophenone Haloketone->Reaction_Mixture Reflux Reflux (3-5h) Reaction_Mixture->Reflux Neutralization Neutralization (NaHCO3) & Precipitation Reflux->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Water & Ethanol Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product N-(3-chloro-4-fluorophenyl)-4-phenylthiazol-2-amine Drying->Final_Product

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

B. Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization

The intramolecular oxidative cyclization of N-arylthioureas, often referred to as the Hugershoff reaction, is a powerful method for the synthesis of 2-aminobenzothiazoles.[9]

Reaction Principle:

This reaction involves the oxidation of the thiourea, which facilitates an electrophilic attack of the sulfur atom onto the ortho-position of the phenyl ring, leading to the formation of the benzothiazole core. Various oxidizing agents can be employed, with bromine in acetic acid or sulfuryl chloride being common choices.[5][9][10]

Experimental Protocol: Synthesis of 7-Chloro-6-fluoro-2-aminobenzothiazole

Materials:

  • This compound

  • Glacial acetic acid

  • Bromine

  • Deionized water

  • Ammonium hydroxide solution

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a three-necked round-bottom flask, suspend this compound (10 mmol) in 30 mL of glacial acetic acid.

  • Cooling: Cool the suspension in an ice bath to 0-5 °C with continuous stirring.

  • Bromine Addition: From a dropping funnel, add a solution of bromine (11 mmol) in 10 mL of glacial acetic acid dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quenching and Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The hydrobromide salt of the product will precipitate.

  • Basification: Neutralize the suspension by the careful addition of a concentrated ammonium hydroxide solution until the pH is approximately 8. This will free the amine and precipitate the product.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: The crude 7-chloro-6-fluoro-2-aminobenzothiazole can be purified by recrystallization from an appropriate solvent such as ethanol.

  • Drying: Dry the final product in a vacuum oven.

ParameterValue
Starting Material This compound
Oxidizing Agent Bromine
Solvent Glacial Acetic Acid
Reaction Time 2-3 hours
Temperature 0-5 °C then Room Temp.
Typical Yield 70-80%
Causality Behind Experimental Choices:
  • Glacial Acetic Acid: This solvent is ideal as it is polar enough to suspend the reactants and is stable to the oxidizing conditions.

  • Low-Temperature Bromine Addition: The dropwise addition of bromine at low temperatures is crucial for controlling the exothermic reaction and preventing the formation of unwanted side products.

  • Basification with Ammonium Hydroxide: The product is initially formed as its hydrobromide salt. The addition of a base is necessary to deprotonate the amine and isolate the free base form of the 2-aminobenzothiazole.

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification Thiourea This compound Reaction_Mixture Suspension in Acetic Acid Thiourea->Reaction_Mixture Oxidant Bromine in Acetic Acid Bromination Dropwise Bromine Addition (0-5°C) Oxidant->Bromination Reaction_Mixture->Bromination Stirring Stir at RT (2-3h) Bromination->Stirring Quenching Pour into Ice Water Stirring->Quenching Basification Basification (NH4OH) Quenching->Basification Filtration Vacuum Filtration Basification->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product 7-Chloro-6-fluoro-2-aminobenzothiazole Drying->Final_Product

Caption: Oxidative cyclization for 2-aminobenzothiazole synthesis.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a range of heterocyclic compounds. The protocols detailed in this application note for the synthesis of thiazole and benzothiazole derivatives provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The strategic placement of the chloro and fluoro substituents on the phenyl ring of the precursor offers a handle for fine-tuning the properties of the final products, making it an invaluable tool in the pursuit of novel therapeutic agents and advanced materials.

References

High-Throughput Screening Assays for (3-Chloro-4-fluorophenyl)thiourea Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Thioureas

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them compelling scaffolds in drug discovery.[1][2] Their therapeutic potential spans applications as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[2] The core thiourea structure, with its reactive thiocarbonyl group and two amino groups, can form extensive hydrogen bond networks and coordinate with metal ions in enzyme active sites, underpinning its diverse bioactivity.[3][4]

The specific derivative, (3-Chloro-4-fluorophenyl)thiourea, incorporates a halogenated phenyl ring, a motif known to enhance biological efficacy in various contexts. Specifically, the 3-chloro-4-fluorophenyl group has been identified as an important structural feature for potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound and its analogs. We will focus on three primary HTS assays: a target-based screen against tyrosinase, a target-based screen against urease, and a cell-based phenotypic screen for general cytotoxicity.

Pillar 1: Causality and Experimental Design - Why These Assays?

The selection of HTS assays is driven by the known biological profile of the thiourea scaffold. Our approach is twofold: leveraging known targets to rapidly assess potency and employing a broad phenotypic screen to uncover novel activities and assess safety.

  • Tyrosinase Inhibition Assay: Phenylthiourea (PTU) is a classical, well-characterized inhibitor of tyrosinase.[3] This enzyme is a key target in dermatology and cosmetics for treating hyperpigmentation disorders.[5] Given that the 3-chloro-4-fluorophenyl motif enhances this inhibitory activity, a direct, target-based HTS against tyrosinase is a logical first step to quantify the potency of new derivatives.[3]

  • Urease Inhibition Assay: Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is a target for treating peptic ulcers and other related conditions. Thiourea itself is a standard urease inhibitor, making this enzyme another high-potential target for novel derivatives.[6][7] An HTS assay against urease allows for the exploration of antibacterial applications.

  • Cytotoxicity Assay (MTT): A broad, cell-based cytotoxicity screen is essential for any drug discovery campaign. It provides a general measure of a compound's effect on cell viability and proliferation. For thiourea derivatives, which have shown promise as anticancer agents, this assay can identify potent cytotoxic compounds.[8] Conversely, for applications like tyrosinase inhibition, low cytotoxicity is desired, making this a critical counterscreen for safety and selectivity. The MTT assay, a colorimetric method, is robust, cost-effective, and highly amenable to HTS formats.[9]

Pillar 2: Trustworthiness - Building a Self-Validating HTS System

The reliability of HTS data is paramount. A high rate of false positives can derail a screening campaign, and for thiourea derivatives, this is a known challenge. Thioureas can act as Pan-Assay Interference Compounds (PAINS), which interfere with assay readouts through non-specific mechanisms rather than by specific interaction with the target. Therefore, building a self-validating system is critical.

Assay Quality Control: The Z'-Factor

Before initiating a full screen, every HTS assay must be validated to ensure it can reliably distinguish between a true "hit" and background noise. The Z'-factor (Z-prime) is the industry-standard statistical parameter for this purpose.[10][11] It provides a measure of the separation between the distributions of the positive and negative controls.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA robust assay with a large separation between controls. Highly suitable for HTS.[10][12]
0 to 0.5 MarginalThe assay is acceptable but may have a higher rate of false positives/negatives.[10]
< 0 UnacceptableThe control signals overlap, making the assay unsuitable for screening.[10]

A "dry run" using only control compounds should be performed on multiple plates to ensure the Z'-factor is consistently above 0.5 before proceeding with the library screen.[12]

Mitigating Pan-Assay Interference Compounds (PAINS)

Thiourea derivatives are known PAINS candidates. They can interfere with assays through several mechanisms, including chemical reactivity (especially with cysteine residues), metal chelation, or compound aggregation.

Strategies for PAINS Mitigation:

  • Counterscreens: Actives identified in the primary screen should be tested in an orthogonal assay. For example, a hit from a fluorescence-based assay should be confirmed with a luminescence or absorbance-based method if possible.

  • Detergent Inclusion: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help prevent compound aggregation, a common cause of false positives.

  • Structure-Activity Relationship (SAR) Analysis: Promiscuous compounds often exhibit flat SAR, meaning minor structural changes do not significantly alter activity. True hits typically have a steeper, more defined SAR.

  • Hit Confirmation: Always re-order and re-test initial hits from a fresh powder stock to rule out contamination or degradation of the original library sample.

Application Protocol 1: Tyrosinase Inhibition HTS (Colorimetric)

This protocol is designed for the high-throughput screening of this compound derivatives for their ability to inhibit mushroom tyrosinase, using L-DOPA as a substrate.

Principle:

Tyrosinase oxidizes the colorless substrate L-DOPA into the colored product dopachrome, which has a strong absorbance at 475 nm. Inhibitors of tyrosinase will decrease the rate of this color formation. The assay is performed in a 384-well microplate format.[13]

Materials and Reagents:
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1)

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Positive Control: Kojic Acid[13]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8

  • Compound Solvent: Dimethyl Sulfoxide (DMSO)

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Microplate reader capable of absorbance measurement at 475 nm.

Workflow Diagram:

Tyrosinase_HTS_Workflow cluster_reagents Reagent Addition cluster_read Detection Prep_Cmpd Dispense 200 nL Test Compound (10 mM in DMSO) Add_Enzyme Add 10 µL Tyrosinase (e.g., 60 U/mL) Prep_Cmpd->Add_Enzyme Prep_Pos Dispense 200 nL Kojic Acid (Positive Control) Prep_Pos->Add_Enzyme Prep_Neg Dispense 200 nL DMSO (Negative Control) Prep_Neg->Add_Enzyme Pre_Incubate Pre-incubate 10 min @ 25°C Add_Enzyme->Pre_Incubate Add_Substrate Add 10 µL L-DOPA (e.g., 2.5 mM) Pre_Incubate->Add_Substrate Incubate_Read Incubate 20 min @ 37°C Read Absorbance @ 475 nm Add_Substrate->Incubate_Read Analyze Calculate % Inhibition Incubate_Read->Analyze

Caption: Workflow for the colorimetric tyrosinase inhibition HTS assay.

Step-by-Step Protocol (per well, 384-well format):
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds (typically a 10 mM stock in DMSO) to the appropriate wells of a 384-well plate. This results in a final screening concentration of 100 µM in a 20 µL final assay volume.

  • Control Plating: Dispense 200 nL of DMSO (without compound) into negative control (100% activity) wells and 200 nL of a stock solution of Kojic Acid into positive control (0% activity) wells.

  • Enzyme Addition: Add 10 µL of Tyrosinase solution (e.g., 60 U/mL in Assay Buffer) to all wells except for the substrate blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 25°C. This allows the compounds to interact with the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of L-DOPA solution (e.g., 2.5 mM in Assay Buffer) to all wells to start the reaction. The final volume should be 20 µL.

  • Incubation & Measurement: Incubate the plate for 20 minutes at 37°C. Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis:

    • Correct for background by subtracting the average absorbance of the substrate blank wells.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 x [ 1 - (Abscompound - Abspositive) / (Absnegative - Abspositive) ]

Expected Data:

The 3-chloro-4-fluorophenyl motif is a potent pharmacophore for tyrosinase inhibition.[3] Derivatives are expected to show significant activity.

Compound ClassExample StructureTargetIC₅₀ (µM)Reference
(3-Chloro-4-fluorophenyl)benzamide1-(3-chloro-4-fluorophenyl)-N-(pyridin-3-yl)benzamideMushroom Tyrosinase0.19[3]
This compound1-(3-chloro-4-fluorophenyl)-3-(m-tolyl)thioureaMushroom Tyrosinase0.88[3]
Standard InhibitorKojic AcidMushroom Tyrosinase~5-15[13]

Application Protocol 2: Urease Inhibition HTS (Colorimetric)

This protocol utilizes the Berthelot (indophenol) method to screen for inhibitors of Jack Bean Urease.

Principle:

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The liberated ammonia can be detected using phenol and hypochlorite under alkaline conditions, which forms a blue-green indophenol complex. The intensity of this color, measured at 625 nm, is proportional to the urease activity. Inhibitors will reduce the amount of ammonia produced, leading to a decrease in the colorimetric signal.

Materials and Reagents:
  • Enzyme: Jack Bean Urease (EC 3.5.1.5)

  • Substrate: Urea

  • Positive Control: Thiourea[6]

  • Assay Buffer: Phosphate Buffer (e.g., 0.01 M K₂HPO₄, 1 mM EDTA, pH 8.2)

  • Phenol Reagent: 1% (w/v) Phenol, 0.005% (w/v) Sodium Nitroprusside

  • Alkali Reagent: 0.5% (w/v) NaOH, 0.1% NaOCl

  • Compound Solvent: DMSO

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Microplate reader capable of absorbance measurement at 625 nm.

Workflow Diagram:

Urease_HTS_Workflow cluster_reagents Enzymatic Reaction cluster_detection Color Development Prep_Cmpd Dispense 100 nL Test Compound (10 mM in DMSO) Add_Enzyme Add 5 µL Urease Solution Prep_Cmpd->Add_Enzyme Prep_Pos Dispense 100 nL Thiourea (Positive Control) Prep_Pos->Add_Enzyme Prep_Neg Dispense 100 nL DMSO (Negative Control) Prep_Neg->Add_Enzyme Add_Buffer_Urea Add 15 µL Buffer with Urea Add_Enzyme->Add_Buffer_Urea Incubate_1 Incubate 15 min @ 30°C Add_Buffer_Urea->Incubate_1 Add_Phenol Add 15 µL Phenol Reagent Incubate_1->Add_Phenol Add_Alkali Add 15 µL Alkali Reagent Add_Phenol->Add_Alkali Incubate_2 Incubate 50 min @ 37°C Add_Alkali->Incubate_2 Read_Abs Read Absorbance @ 625 nm Incubate_2->Read_Abs

Caption: Workflow for the colorimetric urease inhibition HTS assay.

Step-by-Step Protocol (per well, 384-well format):
  • Compound Plating: Dispense 100 nL of test compounds (10 mM stock in DMSO) and controls into a 384-well plate. Final screening concentration will be 20 µM in a 50 µL final volume.

  • Reagent Addition: Add 5 µL of Jack Bean Urease solution to each well.

  • Reaction Initiation: Add 15 µL of Assay Buffer containing 100 mM Urea to each well.

  • Enzymatic Incubation: Mix gently and incubate the plate at 30°C for 15 minutes.

  • Color Development:

    • Add 15 µL of Phenol Reagent to each well.

    • Add 15 µL of Alkali Reagent to each well. The total volume is now 50 µL.

  • Color Incubation: Mix gently and incubate at 37°C for 50 minutes to allow for color development.

  • Measurement: Read the absorbance at 625 nm.

  • Data Analysis: Calculate percent inhibition as described in the tyrosinase assay protocol.

Expected Data:

Thiourea derivatives are known to be potent urease inhibitors, with some analogs showing activity superior to the standard inhibitor, thiourea.

Compound ClassExample StructureTargetIC₅₀ (µM)Reference
Aroylthiourea Hybrid1-(4-ethoxybenzoyl)-3-(3-chloro-2-methylphenyl)thioureaJack Bean Urease0.0019[4]
Tryptamine Thiourea1-(4-chlorophenyl)-3-(2-(1H-indol-3-yl)ethyl)thioureaJack Bean Urease13.7[6]
Standard InhibitorThioureaJack Bean Urease21.2[6][14]

Application Protocol 3: Cell Viability HTS (MTT Assay)

This protocol describes a method for screening this compound derivatives for cytotoxic effects against a panel of human cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living cells.[9]

Materials and Reagents:
  • Cell Lines: e.g., SW620 (metastatic colon cancer), PC3 (prostate cancer), HaCaT (normal human keratinocytes for selectivity).

  • Cell Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) with 10% FBS.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Positive Control: Doxorubicin or Cisplatin.

  • Plates: 384-well, sterile, tissue-culture treated plates.

  • Instrumentation: Multichannel pipette or automated liquid handler, microplate reader (absorbance at 570 nm).

Workflow Diagram:

MTT_HTS_Workflow Seed Seed Cells in 384-well Plate (e.g., 2000 cells/well in 40 µL) Incubate_24h Incubate 24h @ 37°C, 5% CO₂ Seed->Incubate_24h Add_Cmpd Add 10 µL of 5X Compound Dilutions (Final Conc. e.g., 0.1-100 µM) Incubate_24h->Add_Cmpd Incubate_72h Incubate 72h @ 37°C, 5% CO₂ Add_Cmpd->Incubate_72h Add_MTT Add 10 µL MTT Reagent (0.5 mg/mL final conc.) Incubate_72h->Add_MTT Incubate_4h Incubate 4h @ 37°C, 5% CO₂ Add_MTT->Incubate_4h Add_Sol Add 50 µL Solubilization Solution Incubate_4h->Add_Sol Incubate_O_N Incubate Overnight @ 37°C Add_Sol->Incubate_O_N Read Read Absorbance @ 570 nm Incubate_O_N->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the MTT cytotoxicity HTS assay.

Step-by-Step Protocol (384-well format):
  • Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition: Add 10 µL of 5X concentrated compound dilutions to the wells. The final volume is 50 µL. Include vehicle (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Drug Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 50 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Final Incubation: Incubate overnight at 37°C in a humidified atmosphere.

  • Measurement: Gently mix and read the absorbance at 570 nm.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Expected Data:

This compound has demonstrated potent cytotoxicity against various cancer cell lines, with selectivity observed over normal cell lines.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
This compound SW620Metastatic Colon Cancer9.4[8]
This compound PC3Prostate Cancer8.9[8]
This compound K-562Leukemia8.1[8]
This compound HaCaTNormal Keratinocytes43.7[8]
Cisplatin (Reference)SW620Metastatic Colon Cancer13.2[8]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the high-throughput screening of this compound derivatives. By combining target-based assays for known activities (tyrosinase, urease) with a phenotypic cytotoxicity screen, researchers can efficiently identify potent and selective lead compounds. The emphasis on rigorous assay validation using the Z'-factor and strategies to mitigate PAINS ensures the generation of high-quality, trustworthy data. Hits identified from these primary screens should be subjected to further validation, including dose-response studies, orthogonal assays, and mechanistic studies, to advance the most promising candidates in the drug discovery pipeline.

References

Analytical methods for the quantification of thiourea in biological samples.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Bioanalysis of Thiourea: Methods and Protocols

Authored by: Gemini, Senior Application Scientist

Abstract

The quantification of thiourea, an organosulfur compound with significant industrial applications and toxicological relevance, in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and biomonitoring studies.[1][2] Structurally similar to urea with a sulfur atom replacing the oxygen, thiourea exhibits distinct chemical properties that necessitate robust analytical strategies.[3][4] Its potential as a carcinogen and its goitrogenic effects, which interfere with thyroid function, underscore the importance of accurate measurement in biological samples such as plasma, serum, and urine.[1][3][4][5] This guide provides a comprehensive overview of validated analytical methods for the quantification of thiourea, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for sample preparation, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Imperative for Thiourea

Thiourea (CH₄N₂S) is utilized in various industrial processes, including the manufacture of fire-retardant resins and as a vulcanization accelerator.[6] It is also a key metabolite of widely used ethylene bis-dithiocarbamate (EBDC) fungicides, making its detection a valuable biomarker for environmental and occupational exposure.[7][8] Given its toxicological profile, including evidence of carcinogenicity in animals and interference with thyroid iodide uptake, sensitive and selective analytical methods are paramount for assessing exposure and understanding its metabolic fate.[1][4]

The primary challenge in quantifying thiourea in biological samples (e.g., blood, plasma, urine) lies in its high polarity and the complexity of the biological matrix, which can introduce significant interference and matrix effects.[9] The selection of an appropriate analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. This document provides a detailed exploration of the predominant chromatographic techniques employed for this purpose.

Pre-Analytical Considerations & Sample Preparation

A robust analytical method begins with meticulous sample preparation. The goal is to isolate thiourea from the complex biological matrix, remove interfering substances like proteins and salts, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the physicochemical properties of thiourea and the specific biological matrix.

Core Sample Preparation Techniques:

  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, causing proteins to denature and precipitate.

    • Causality: Acetonitrile is often preferred as it typically provides cleaner extracts than methanol. The ratio of solvent to sample is critical; a 3:1 ratio is common to ensure complete protein removal.[10]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. For the polar thiourea, this method can be challenging without pH modification or ion-pairing agents to decrease its aqueous solubility. Dichloromethane has been successfully used for the extraction of thiourea and its derivatives from biological fluids.[11][12]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte, which is then eluted with a small volume of solvent. For polar compounds like thiourea, a polar-modified sorbent or a mixed-mode cation exchange cartridge can be effective.

Below is a generalized workflow for sample preparation prior to chromatographic analysis.

G cluster_0 Sample Preparation Workflow BiologicalSample Biological Sample (Plasma, Serum, Urine) Pretreatment Pre-treatment (e.g., Add Internal Standard, Centrifuge) BiologicalSample->Pretreatment Extraction Extraction Step Pretreatment->Extraction PPT Protein Precipitation (Acetonitrile) Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction (Dichloromethane) Extraction->LLE Cleaner SPE Solid-Phase Extraction (e.g., C18, Mixed-Mode) Extraction->SPE Cleanest Evaporation Evaporation to Dryness (Under Nitrogen Stream) PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution FinalExtract Final Extract for Analysis Reconstitution->FinalExtract

Figure 1: Generalized workflow for preparing biological samples for analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely accessible and reliable technique for the quantification of thiourea. The method separates thiourea from other sample components on a chromatographic column, and a UV detector measures its absorbance at a specific wavelength.

Principle: Separation is typically achieved using a reversed-phase (e.g., C18) column, where polar compounds like thiourea elute early.[13][14] The mobile phase usually consists of a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[13] UV detection is performed at a wavelength of maximum absorbance for thiourea, typically around 230-240 nm.[11][13]

Advantages:

  • Cost-effective and widely available instrumentation.

  • Robust and reproducible for routine analysis.

  • Relatively simple method development.

Limitations:

  • Lower sensitivity compared to mass spectrometry.

  • Potential for interference from co-eluting compounds that absorb at the same wavelength.

G cluster_1 HPLC-UV Analysis Workflow PreparedSample Prepared Sample Extract Autosampler Autosampler Injection PreparedSample->Autosampler HPLC_Column HPLC Column (e.g., C18) Separation Autosampler->HPLC_Column UV_Detector UV Detector (λ = 230-240 nm) HPLC_Column->UV_Detector Chromatogram Data Acquisition (Chromatogram) UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification

Figure 2: Typical experimental workflow for HPLC-UV analysis.

Protocol: HPLC-UV Quantification of Ethylenethiourea (ETU) in Urine

This protocol is adapted from methodologies developed for ethylenethiourea (ETU), a major metabolite and structural analog of thiourea.[11][15]

  • Sample Preparation (Solid-Phase Extraction):

    • To 5 mL of urine, add an appropriate internal standard (e.g., 4-pyridinecarboxylic acid hydrazide).[15]

    • Load the sample onto an Extrelut® SPE cartridge (or equivalent diatomaceous earth column).[15]

    • Extract the analyte by passing 15 mL of dichloromethane through the cartridge.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 series or equivalent.[16]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase: 0.01M phosphate buffer (pH 4.5).[15] For thiourea itself, a mixture of acetonitrile and water is common.[17][18]

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 20 µL.

    • UV Detection: 231 nm.[15]

  • Method Validation:

    • Linearity: Prepare calibration standards in blank urine matrix over a concentration range of 1 to 100 ng/mL.[11] The calibration curve should have a correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) in replicates (n=5) on three separate days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ), in accordance with bioanalytical method validation guidelines.[19][20]

    • Limit of Quantification (LOQ): The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision. For this type of method, an LOQ of ~0.5-1 ng/mL is achievable.[11][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It couples the separation power of HPLC with the precise detection capabilities of a tandem mass spectrometer.

Principle: After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the molecular weight of thiourea) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing the risk of interference.

Advantages:

  • High Sensitivity: Achieves very low limits of quantification (pg/mL to low ng/mL range).[2]

  • High Selectivity: MRM detection provides excellent specificity, virtually eliminating matrix interference.

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in analyte identification.

Limitations:

  • Higher instrument cost and complexity.

  • Susceptibility to matrix effects (ion suppression or enhancement), which must be carefully evaluated and controlled, often by using a stable isotope-labeled internal standard.[9]

G cluster_2 LC-MS/MS Analysis Workflow PreparedSample Prepared Sample Extract (with Isotope-Labeled IS) LC_Separation LC Separation (e.g., C18 Column) PreparedSample->LC_Separation Ionization Ionization Source (e.g., ESI) LC_Separation->Ionization MS_Q1 Mass Spec (Q1) Precursor Ion Selection Ionization->MS_Q1 MS_Q2 Collision Cell (Q2) Fragmentation MS_Q1->MS_Q2 MS_Q3 Mass Spec (Q3) Product Ion Selection MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Quantification Quantification (Analyte/IS Peak Area Ratio) Detector->Quantification

Figure 3: Workflow for LC-MS/MS analysis in MRM mode.

Protocol: LC-MS/MS Quantification of Thiourea Derivatives in Plasma

This protocol is based on a validated method for novel thiourea-based antiviral compounds.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., prednisolone, or ideally, an isotope-labeled thiourea).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Nano LC system or equivalent.[2]

    • Column: C18 column.[2]

    • Mobile Phase: Isocratic mixture of water-methanol (30:70, v/v).[2]

    • Flow Rate: 0.6 mL/min.[2]

    • MS System: Triple quadrupole mass spectrometer.[2]

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.[2]

    • MRM Transitions: These must be optimized by infusing a standard solution of thiourea. For example, for derivative DSA-00, the transition was m/z 297.2 → [product ion].[2] For thiourea itself, the protonated molecule [M+H]⁺ would be at m/z 77.1.

  • Method Validation:

    • Linearity: A calibration range of 1.0 to 10,000 pg/mL in plasma is achievable.[2]

    • Accuracy & Precision: Intra- and inter-day precision should be ≤ 10.8%, with relative errors (accuracy) from 0.5% to 5.98%.[2]

    • LLOQ: A lower limit of quantification of 1.0 ng/mL (or 1000 pg/mL) was reported for thiourea derivatives.[2] For ETU in urine, LOQs as low as 0.5 ng/mL have been achieved.[21][22]

    • Matrix Effect: Must be assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[23]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. As thiourea is non-volatile, a crucial derivatization step is required to convert it into a volatile analog suitable for GC analysis.

Principle: The derivatized thiourea is injected into the GC, where it is vaporized and separated from other components in a long capillary column. The separated compounds then enter the mass spectrometer for detection.

Advantages:

  • Excellent chromatographic resolution.

  • High sensitivity and selectivity, especially with MS detection.

Limitations:

  • Requires a derivatization step, which adds time and complexity to the sample preparation and can be a source of variability.[13]

  • Not suitable for thermally labile compounds.

G cluster_3 GC-MS Analysis Workflow PreparedExtract Prepared Sample Extract Derivatization Derivatization (e.g., Benzoylation, Silylation) PreparedExtract->Derivatization GC_Injection GC Injector (Vaporization) Derivatization->GC_Injection GC_Column GC Capillary Column (Separation) GC_Injection->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Quantification Quantification MS_Detector->Quantification

Figure 4: Workflow for GC-MS analysis, including the critical derivatization step.

Protocol: GC-MS Quantification of Thiourea (Conceptual)

This protocol outlines the key steps, as GC-MS is less common than LC-MS/MS for this analyte.

  • Sample Preparation & Derivatization:

    • Extract thiourea from the biological matrix using LLE or SPE as described previously.

    • Evaporate the extract to complete dryness. The presence of water can interfere with many derivatization reactions.

    • Derivatization: Add a derivatizing agent. For example, react the extract with an agent like pentafluorobenzyl bromide (PFBBr) or a silylating agent (e.g., BSTFA) to create a volatile derivative.[24] This step requires careful optimization of temperature and reaction time.

    • After the reaction, the excess reagent may need to be removed or the sample diluted in a suitable solvent (e.g., hexane, ethyl acetate) for injection.

  • GC-MS Conditions:

    • GC System: Agilent 6890 or equivalent.[25]

    • Column: A capillary column with a suitable stationary phase, such as a DB-5MS (30 m x 0.25 mm i.d.).[25]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[25]

    • Injector: Split/splitless injector, with the temperature maintained high enough to ensure volatilization (e.g., 250°C).

    • Oven Program: A temperature gradient is used to separate the components, e.g., start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for quantification or full scan mode for identification.

  • Method Validation:

    • Validation parameters (linearity, accuracy, precision, etc.) must be assessed on the derivatized analyte.

    • The efficiency and reproducibility of the derivatization step itself must be carefully controlled and validated.

Comparative Summary of Analytical Methods

The choice of method is a critical decision based on the specific needs of the study. The following table summarizes the key performance characteristics of the described techniques.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-Charge RatioMass-to-Charge Ratio
Specificity ModerateVery HighHigh
Sensitivity (Typical LOQ) Low ng/mL (e.g., 0.5-20 ng/mL)[11]pg/mL to low ng/mL (e.g., 0.05-1.5 µg/L)[22][26]ng/mL
Sample Preparation SPE or LLE often requiredPPT can be sufficientDerivatization required[13]
Throughput ModerateHigh (with modern systems)Low to Moderate
Instrumentation Cost LowHighModerate to High
Key Advantage Cost-effective, robustGold standard sensitivity & specificityExcellent separation efficiency
Key Disadvantage Potential for interferenceMatrix effects, costRequired derivatization step

Conclusion

The accurate quantification of thiourea in biological samples is achievable through several well-established analytical techniques. For routine monitoring where high sensitivity is not paramount, HPLC-UV offers a robust and cost-effective solution. When the highest levels of sensitivity and specificity are required, such as in pharmacokinetic studies or low-level exposure assessment, LC-MS/MS is the undisputed method of choice. GC-MS remains a viable, albeit more complex, alternative that requires a dedicated derivatization step.

Regardless of the chosen method, successful bioanalysis hinges on a rigorous approach to sample preparation and a thorough method validation process that adheres to international guidelines.[19][20][27][28] The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is critical for mitigating variability and ensuring the highest quality data, particularly for mass spectrometry-based methods.

References

Application Notes & Protocols: (3-Chloro-4-fluorophenyl)thiourea in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Thiourea Scaffold in Drug Discovery

The thiourea functional group, characterized by a central thiocarbonyl flanked by two amino groups, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form strong hydrogen bonds and coordinate with metal ions make it an ideal pharmacophore for interacting with biological targets.[1][2] Thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and, notably, potent enzyme inhibitory effects.[1][3][4] These compounds are known to inhibit a wide range of enzymes, such as urease, carbonic anhydrase, tyrosinase, and various kinases, by interacting with key residues in the enzyme's active site.[5][6][7][8]

This application note focuses on a specific, halogenated derivative, (3-Chloro-4-fluorophenyl)thiourea , and its application in enzyme inhibition studies. The presence of the 3-chloro-4-fluorophenyl motif has been shown to be a critical structural feature for enhancing inhibitory potency, particularly against tyrosinase.[9] This document will provide researchers, scientists, and drug development professionals with a comprehensive guide to the mechanism of action, experimental protocols, and data interpretation when using this compound as a potential enzyme inhibitor.

Mechanism of Action: Targeting Metalloenzymes

Many enzymes targeted by thiourea derivatives are metalloenzymes. A prominent example is tyrosinase , a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[8][10] The overproduction of melanin is associated with hyperpigmentation disorders.[10] The inhibitory action of thiourea compounds against tyrosinase is often attributed to their ability to chelate the copper ions in the active site.

The proposed mechanism involves the sulfur atom of the thiourea group coordinating with the copper ions, thereby inactivating the enzyme. Additionally, the nitrogen atoms can form hydrogen bonds with amino acid residues within the active site, further stabilizing the inhibitor-enzyme complex.[8] The 3-chloro-4-fluorophenyl moiety contributes to the overall binding affinity through hydrophobic and halogen-bonding interactions, enhancing the inhibitory effect.[9]

Mechanism_of_Action Proposed Mechanism of Tyrosinase Inhibition cluster_Enzyme Tyrosinase Active Site Active_Site Cu(II) ... Cu(II) (Binuclear Copper Center) Inhibition Enzyme Inactivation (No Melanin Synthesis) Active_Site->Inhibition His_Residues Histidine Residues Inhibitor This compound Interaction Coordination & H-Bonding Inhibitor->Interaction Enters Active Site Interaction->Active_Site Sulfur chelates Copper Nitrogens form H-bonds

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental Protocols: A Guideline for Tyrosinase Inhibition Assay

This section provides a detailed, step-by-step protocol for evaluating the inhibitory effect of this compound on mushroom tyrosinase, a commonly used model enzyme.[8][11]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control Inhibitor)[8]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 20-30 units/mL in the final reaction mixture.

  • Substrate Stock Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A common concentration is 2 mM.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM. Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.

  • Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in DMSO, similar to the test compound.

Assay Procedure

The following workflow outlines the steps for a typical tyrosinase inhibition assay.

Experimental_Workflow A 1. Prepare Reagents - Enzyme (Tyrosinase) - Substrate (L-DOPA) - Inhibitor (Test Compound) - Buffer B 2. Plate Setup Add to 96-well plate: - Buffer - Inhibitor (or DMSO for control) - Enzyme Solution A->B C 3. Pre-incubation Incubate at room temp for 10 minutes B->C D 4. Initiate Reaction Add Substrate (L-DOPA) to all wells C->D E 5. Kinetic Measurement Read absorbance at 475 nm over time (e.g., 20 min) D->E F 6. Data Analysis - Calculate reaction rates - Determine % Inhibition - Calculate IC50 value E->F

Caption: General workflow for a tyrosinase inhibition assay.

Step-by-Step Method:

  • Plate Layout: Design the 96-well plate layout to include blanks, negative controls (enzyme + substrate + DMSO), positive controls (enzyme + substrate + Kojic Acid), and test compound wells at various concentrations.

  • Reagent Addition:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound dilution (or DMSO for the control) to the respective wells.

    • Add 20 µL of the tyrosinase solution to all wells except the blank.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis.

Quantitative Data Summary

Compound ClassTarget EnzymeReported IC50 RangeReference
Thiourea DerivativesTyrosinase5 µM - 150 µM[8][10]
Thiourea DerivativesUrease10 µM - 70 µM[12][13]
Thiourea DerivativesCarbonic Anhydrase0.1 µM - 75 µM[6][14][15]

Note: These values are for a range of thiourea derivatives and are provided for context. The actual IC50 for this compound should be determined experimentally.

Conclusion and Future Perspectives

This compound serves as a valuable chemical tool and a promising starting point for the development of potent enzyme inhibitors. Its demonstrated importance as a structural motif in tyrosinase inhibitors highlights its potential in the fields of dermatology and neuroprotective research.[9] The protocols outlined in this application note provide a robust framework for researchers to investigate its inhibitory properties and to further explore the vast chemical space of thiourea derivatives in drug discovery. Future work could involve elucidating the precise binding mode through X-ray crystallography and expanding the investigation to other related metalloenzymes.

References

Application Notes and Protocols: Development of Metal Complexes with (3-Chloro-4-fluorophenyl)thiourea Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes incorporating the (3-Chloro-4-fluorophenyl)thiourea ligand. Thiourea derivatives and their coordination compounds are a subject of intense research due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, into the phenyl ring of the thiourea ligand can significantly modulate the electronic properties and biological efficacy of the resulting metal complexes.[4][5] This guide offers detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with various transition metals. Furthermore, it outlines the essential analytical techniques for the structural elucidation and characterization of these novel compounds and discusses their potential in the realm of medicinal chemistry and drug development.

Introduction: The Significance of Halogenated Phenylthiourea Metal Complexes

Thiourea derivatives are versatile ligands capable of coordinating with a wide array of metal ions through their sulfur and nitrogen donor atoms, forming stable complexes with diverse geometries.[3][6] The coordination of a metal to a thiourea ligand often enhances its biological activity compared to the free ligand.[1][7] The incorporation of halogen atoms, such as in the this compound ligand, is a strategic approach in medicinal chemistry to improve factors like metabolic stability, bioavailability, and protein-ligand interactions.[1] The chlorofluorophenyl moiety, in particular, makes this ligand a promising candidate for developing targeted therapies and novel agrochemicals.[8] Research has demonstrated that metal complexes of halogenated thiourea derivatives exhibit significant potential as anticancer and antimicrobial agents.[4][5][9] This guide provides the foundational knowledge and practical protocols for researchers to explore this promising class of compounds.

Synthesis of this compound Ligand

The synthesis of N-substituted thiourea ligands is typically achieved through the reaction of an appropriate isothiocyanate with a primary or secondary amine. In this protocol, we outline the synthesis of this compound from 3-chloro-4-fluoroaniline and a suitable thiocyanate source.

Conceptual Workflow for Ligand Synthesis

cluster_0 Ligand Synthesis Workflow Start Start Reactants 3-Chloro-4-fluoroaniline + Ammonium Thiocyanate Start->Reactants 1. Combine Acidification Acidification (e.g., with HCl) Reactants->Acidification 2. Add Acid Isothiocyanate_Formation In situ formation of 3-Chloro-4-fluorophenyl isothiocyanate Acidification->Isothiocyanate_Formation 3. Heat Reaction Reaction with Ammonia (or primary amine) Isothiocyanate_Formation->Reaction 4. Introduce Amine Precipitation Precipitation of This compound Reaction->Precipitation 5. Cool Purification Purification by Recrystallization Precipitation->Purification 6. Filter & Wash Characterization Characterization (NMR, IR, MS, EA) Purification->Characterization 7. Analyze End End Characterization->End

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of N-acyl thiourea derivatives.[10]

Materials:

  • 3-chloro-4-fluoroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Acetone (anhydrous)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of 3-Chloro-4-fluorophenyl isothiocyanate (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1 equivalent) in anhydrous acetone.

    • Add ammonium thiocyanate (1.1 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid (2 equivalents) dropwise while stirring.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Synthesis of this compound:

    • After the formation of the isothiocyanate is complete, cool the reaction mixture to room temperature.

    • Slowly add an aqueous solution of ammonia (or a primary amine for N'-substituted derivatives) to the flask.

    • Stir the mixture at room temperature for 18-24 hours. A precipitate should form.

  • Isolation and Purification:

    • Pour the reaction mixture into ice-cold deionized water to precipitate the product completely.

    • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

    • Dry the purified white to off-white crystalline solid under vacuum.[8]

Expected Yield: 60-80%

Characterization of the Ligand
  • Melting Point: 179 - 183 °C[8]

  • FT-IR (cm⁻¹): Expected characteristic peaks around 3100-3400 (N-H stretching), 1500-1600 (C=C aromatic stretching), 1300-1400 (C=S stretching), and 1000-1200 (C-F and C-Cl stretching).

  • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) corresponding to the protons on the phenyl ring, and broad signals for the N-H protons.

  • ¹³C NMR: Expect a characteristic signal for the thiocarbonyl carbon (C=S) around 180 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₇H₆ClFN₂S (204.65 g/mol ) should be observed.[8]

Synthesis of Metal Complexes

The this compound ligand can be complexed with a variety of transition metal salts. The following are general protocols that can be adapted for different metal ions such as Cu(II), Ni(II), Co(II), Pd(II), and Pt(II).[3][11]

General Complexation Workflow

cluster_1 Metal Complex Synthesis Workflow Start_Complex Start_Complex Ligand_Solution Dissolve this compound in a suitable solvent (e.g., Ethanol, DMF) Start_Complex->Ligand_Solution Reaction_Mixture Mix Ligand and Metal Salt Solutions (typically in 2:1 molar ratio) Ligand_Solution->Reaction_Mixture 1. Add to Metal_Salt_Solution Dissolve Metal Salt (e.g., MCl₂·nH₂O) in the same or a miscible solvent Metal_Salt_Solution->Reaction_Mixture 2. Add Reflux Reflux the mixture for several hours Reaction_Mixture->Reflux 3. Heat Precipitation_Complex Cool to room temperature to allow precipitation of the metal complex Reflux->Precipitation_Complex 4. Cool Isolation_Purification Isolate by filtration, wash with solvent, and dry under vacuum Precipitation_Complex->Isolation_Purification 5. Filter & Dry Characterization_Complex Characterize the complex (FT-IR, NMR, UV-Vis, TGA, X-ray) Isolation_Purification->Characterization_Complex 6. Analyze End_Complex End_Complex Characterization_Complex->End_Complex

Caption: General workflow for the synthesis of metal complexes.

Protocol for Synthesis of a Generic M(II) Complex

Materials:

  • This compound ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve the this compound ligand (2 mmol) in hot ethanol (20 mL).

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in ethanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate indicates complex formation.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization of the Metal Complexes

A suite of analytical techniques is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.

Technique Purpose Expected Observations
Elemental Analysis (CHN) To determine the empirical formula and confirm the ligand-to-metal ratio.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed complex formula.
FT-IR Spectroscopy To identify the coordination sites of the ligand.A shift in the C=S stretching vibration to a lower frequency and a shift in the C-N stretching vibration to a higher frequency upon complexation suggest coordination through the sulfur atom. Changes in the N-H stretching vibrations can also indicate coordination.[3]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.The appearance of new absorption bands in the visible region, not present in the free ligand, can be attributed to d-d electronic transitions of the metal ion, providing information about the coordination geometry.
¹H and ¹³C NMR Spectroscopy To study the structure of diamagnetic complexes in solution.A downfield shift of the N-H proton signals and an upfield shift of the C=S carbon signal upon complexation are indicative of coordination through the sulfur atom.[3][12]
Mass Spectrometry To determine the molecular weight of the complex.The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the metal complex.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex and the presence of coordinated or lattice water molecules.The TGA curve will show weight loss at different temperatures, corresponding to the loss of water molecules and the decomposition of the organic ligand.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.This technique can provide definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[13]

Potential Applications in Drug Development

Metal complexes of thiourea derivatives are actively being investigated for their therapeutic potential.

Anticancer Activity

Many thiourea-metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[1][7][14] The presence of halogens on the phenyl ring can enhance this activity.[4] The proposed mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][15]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the synthesized metal complexes (dissolved in DMSO and diluted in media) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each complex.[7]

Antimicrobial Activity

Thiourea derivatives and their metal complexes often exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[3][9][16] The mechanism is thought to involve the disruption of cellular processes and membrane integrity.

Protocol for Antibacterial Screening (Disc Diffusion Method):

  • Bacterial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth.

  • Agar Plate Preparation: Spread the bacterial culture evenly onto the surface of Mueller-Hinton agar plates.

  • Disc Application: Place sterile filter paper discs impregnated with known concentrations of the synthesized complexes onto the agar surface. Include a solvent control (e.g., DMSO) and a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antibacterial activity.

Conclusion

The development of metal complexes with this compound ligands represents a promising avenue for the discovery of new therapeutic agents. The synthetic protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to synthesize and evaluate these novel compounds. The unique electronic properties conferred by the halogenated phenyl ring make these complexes particularly interesting candidates for further investigation in the fields of medicinal chemistry and drug development. It is anticipated that continued research in this area will lead to the identification of new lead compounds with enhanced biological activity and therapeutic potential.

References

Application Notes and Protocols for the Safe Handling and Disposal of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Context of (3-Chloro-4-fluorophenyl)thiourea

This compound is a halogenated aromatic thiourea derivative with significant applications in pharmaceutical and agrochemical research.[1][2] Its utility as a building block in the synthesis of bioactive molecules, including potential anticancer, antimicrobial, and enzyme-inhibiting agents, necessitates a thorough understanding of its safe handling and disposal.[1][3][4][5][6][7] This document provides a detailed guide for laboratory personnel, emphasizing the causality behind safety protocols to ensure both personal and environmental protection. The thiourea functional group, coupled with the chlorofluorophenyl moiety, imparts specific reactivity and biological activity, which also informs its hazard profile.[1][3]

I. Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, the available data and the chemical's structural alerts warrant a cautious approach. It is classified as Harmful if swallowed .[8][9] Given its intended use in biological research, including enzyme inhibition and as a precursor for cytotoxic agents, it should be handled as a potentially hazardous compound.[4][5][6]

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 154371-25-2[10]
Molecular Formula C₇H₆ClFN₂S[11]
Molecular Weight 204.65 g/mol [11]
Appearance White to almost white powder/crystal
Melting Point 179 - 183 °C
Purity ≥ 98% (HPLC)

A thorough risk assessment should be conducted before any new or modified procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the duration of exposure.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary routes of exposure to this compound in a laboratory setting are inhalation of the powder and dermal contact. Therefore, a comprehensive PPE strategy is essential.

Core PPE Requirements:

  • Gloves: Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.

  • Lab Coat: A buttoned, long-sleeved lab coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination.

  • Respiratory Protection: For weighing or other procedures that may generate dust, a NIOSH-approved N95 or higher-rated respirator is required. All handling of the solid should be performed in a certified chemical fume hood.

The following diagram illustrates the decision-making process for selecting appropriate PPE:

PPE_Selection start Start: Handling This compound weighing Weighing or Generating Dust? start->weighing solution_handling Handling Solutions? weighing->solution_handling No ppe_solid Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator weighing->ppe_solid Yes ppe_solution Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat solution_handling->ppe_solution Yes fume_hood Work in a Chemical Fume Hood solution_handling->fume_hood No (Solid Handling) ppe_solid->fume_hood ppe_solution->fume_hood

Caption: PPE selection workflow for handling this compound.

III. Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the integrity of the compound.

Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Weighing: Use a balance inside a fume hood or a ventilated balance safety enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Never handle the compound with bare hands. Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

IV. Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Spill Management:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

The following flowchart outlines the general procedure for managing a chemical spill:

Spill_Response spill Chemical Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major alert Alert Personnel minor_spill->alert evacuate_major Evacuate Area Call Emergency Services major_spill->evacuate_major ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: General workflow for responding to a chemical spill.

V. Disposal Procedures: Environmental Responsibility

Proper disposal of this compound and its associated waste is imperative to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal protocols.

Waste Segregation and Disposal:

  • Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container for halogenated organic waste. Do not pour down the drain.

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

VI. Application-Specific Protocols: A Case Study in Enzyme Inhibition Assays

The use of this compound as an enzyme inhibitor, for example, in studies of α-glucosidase or α-amylase, requires meticulous handling to ensure both safety and experimental integrity.[4]

Protocol for Preparing a Stock Solution for Bioassays:

  • Pre-Weighing Preparation: Don all required PPE, including double gloves, a lab coat, safety goggles, and an N95 respirator. Ensure the chemical fume hood is functioning correctly.

  • Weighing: In the fume hood, carefully weigh the desired amount of this compound onto a tared weigh boat.

  • Solubilization: Place a stir bar in an appropriate volumetric flask. Using a powder funnel, carefully transfer the weighed solid into the flask.

  • Solvent Addition: Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid. Once dissolved, bring the solution to the final volume with the solvent.

  • Labeling and Storage: Cap the flask, label it clearly with the compound name, concentration, solvent, date, and your initials. Store appropriately, protected from light if necessary.

  • Clean-up: Dispose of the weigh boat and any contaminated wipes in the solid hazardous waste container. Wipe down the balance and the fume hood sash with a suitable solvent and then soap and water.

VII. Conclusion

This compound is a valuable tool in modern chemical and biological research. Its potential hazards necessitate a proactive and informed approach to safety. By understanding the rationale behind these handling and disposal procedures, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in (3-Chloro-4-fluorophenyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (3-Chloro-4-fluorophenyl)thiourea. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical chemical intermediate. This compound and its precursors are vital building blocks in the creation of various pharmaceuticals and agrochemicals.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and achieve higher, more consistent yields.

Core Synthesis Pathway

The most common and generally high-yielding method for synthesizing substituted thioureas is the reaction of an amine with an isothiocyanate.[4][5] In this case, this compound is typically synthesized from 3-Chloro-4-fluoroaniline. This can be achieved by reacting it with a suitable thiocarbonyl transfer reagent or, more commonly, by first converting the aniline to 3-Chloro-4-fluorophenyl isothiocyanate, which then reacts with ammonia or an ammonia equivalent.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation Aniline 3-Chloro-4-fluoroaniline Isothiocyanate 3-Chloro-4-fluorophenyl Isothiocyanate Aniline->Isothiocyanate Step 1: Thioacylation ThioSource Thiocarbonyl Source (e.g., (NH₄)SCN, CS₂, Thiophosgene) ThioSource->Isothiocyanate Thiourea This compound Isothiocyanate->Thiourea Step 2: Amination Ammonia Ammonia Source Ammonia->Thiourea

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide: Low Yields and Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can be traced back to several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and their solutions.

Potential Cause A: Poor Reagent Quality or Degradation

  • The Problem: The starting materials, 3-Chloro-4-fluoroaniline and the isothiocyanate or its precursor, may be impure or degraded. Isothiocyanates, in particular, can be sensitive to moisture and may decompose upon storage.[4][6]

  • Recommended Solution:

    • Verify Purity: Use 3-Chloro-4-fluoroaniline of high purity (≥98%). The synthesis of this precursor is well-established, often involving the reduction of 3-chloro-4-fluoronitrobenzene.[7][8]

    • Use Fresh Isothiocyanate: If using pre-synthesized 3-Chloro-4-fluorophenyl isothiocyanate, ensure it is fresh or has been stored properly in a cool, dark, and dry environment.[4] Consider preparing the isothiocyanate in situ to avoid degradation issues.[4]

    • Ensure Dry Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the isothiocyanate intermediate.[9]

Potential Cause B: Suboptimal Reaction Conditions

  • The Problem: The reaction temperature, time, or solvent may not be optimized for this specific transformation. The nucleophilicity of the aniline is a key factor; electron-withdrawing groups on the aniline ring can decrease its reactivity, potentially requiring more forcing conditions.[6][10]

  • Recommended Solution:

    • Optimize Temperature: For less reactive anilines, a moderate increase in reaction temperature can improve the rate and overall conversion.[6][10] However, be cautious, as excessively high temperatures can promote side reactions and decomposition.[6] A typical range to explore is room temperature to 75°C.[11]

    • Extend Reaction Time: The reaction may simply be slow. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has run to completion before workup.[10]

    • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used and generally effective.[4][6] If solubility is an issue, consider a higher-boiling point solvent.[9]

Potential Cause C: Side Reactions

  • The Problem: The formation of unintended byproducts can significantly consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a symmetrical N,N'-diarylthiourea, where the isothiocyanate intermediate reacts with another molecule of the starting 3-Chloro-4-fluoroaniline instead of the intended ammonia source.[10]

  • Recommended Solution:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants.[6]

    • Two-Step, One-Pot Approach: When generating the isothiocyanate in situ, ensure its formation is complete before adding the second amine (or ammonia source). This minimizes the chance of it reacting with the starting aniline.[4]

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Low Yield Observed CheckReagents Verify Reagent Purity & Stability (Aniline, Isothiocyanate) Start->CheckReagents OptimizeCond Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeCond Reagents OK Sol_Reagents Use fresh/purified reagents Run under inert atmosphere CheckReagents->Sol_Reagents CheckSideRxns Investigate for Side Reactions (e.g., Symmetrical Thiourea) OptimizeCond->CheckSideRxns Conditions Optimized Sol_Cond Increase temp/time Screen solvents OptimizeCond->Sol_Cond ReviewPurification Review Purification Method (Minimize Product Loss) CheckSideRxns->ReviewPurification Side Reactions Minimized Sol_SideRxns Adjust stoichiometry Use two-step approach CheckSideRxns->Sol_SideRxns Success Yield Improved ReviewPurification->Success Sol_Purification Recrystallize carefully Optimize chromatography ReviewPurification->Sol_Purification

Caption: Troubleshooting workflow for addressing low product yield.

Q2: My final product is impure. How can I identify and minimize common byproducts?

Product purity is just as important as yield. Contaminants can interfere with subsequent reactions or biological assays.

  • Problem: Unreacted starting materials (3-Chloro-4-fluoroaniline) or byproducts like symmetrical thioureas are present in the final product.

  • Identification: Use TLC to compare the product mixture to a standard of the starting material. NMR and Mass Spectrometry can confirm the identity of the product and any major impurities.

  • Solutions for Purification:

    • Filtration and Washing: If the desired this compound precipitates from the reaction mixture, it can often be isolated by filtration and washed with a cold solvent to remove soluble impurities.[6]

    • Acid-Base Workup: Unreacted 3-Chloro-4-fluoroaniline can be removed by washing the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 1M HCl).

    • Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallizing thiourea derivatives.[9]

    • Column Chromatography: For difficult separations, column chromatography provides a powerful tool for isolating the desired compound from byproducts with different polarities.[6][9]

Frequently Asked Questions (FAQs)

Q3: What are the most common methods for preparing the 3-Chloro-4-fluorophenyl isothiocyanate intermediate?

Several methods exist. One common laboratory approach involves reacting 3-Chloro-4-fluoroaniline with 1,1'-Thiocarbonyldiimidazole (TCDI).[12] Another established route uses carbon disulfide (CS₂) in the presence of a base, which proceeds through a dithiocarbamate intermediate.[4] More reactive, but also more hazardous, reagents like thiophosgene can also be used, but require stringent safety precautions.[6]

Q4: How critical are the reaction parameters for achieving a high yield?

They are very critical. As shown in the table below, small changes can have a significant impact on the outcome. The interplay between temperature, time, and reagent stoichiometry is key to maximizing yield while minimizing byproduct formation.

Table 1: Impact of Reaction Parameters on Synthesis Yield
ParameterSuboptimal ConditionPotential Negative OutcomeRecommended OptimizationExpected Improvement
Temperature Too low (< Room Temp)Incomplete or very slow reaction[10]Gently heat (e.g., 40-60 °C) and monitor via TLCIncreased reaction rate and conversion
Too high (> 80 °C)Increased side reactions, decomposition[6]Maintain moderate temperatureHigher purity and yield
Reaction Time Too shortIncomplete conversion of starting materialsMonitor reaction to completion (TLC/LC-MS)Maximized conversion to product
Excessively longPotential for product degradationStop reaction once starting material is consumedPrevention of yield loss due to degradation
Stoichiometry Excess AnilineFormation of symmetrical thiourea byproduct[4]Use 1.0-1.1 equivalents of isothiocyanate sourceMinimized byproduct formation
Solvent Inappropriate (e.g., protic)Reaction with isothiocyanate intermediateUse dry, aprotic solvents (DCM, THF)[9]Stable reaction environment, higher yield

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloro-4-fluoroaniline and Ammonium Thiocyanate

This protocol is a common method that generates the isothiocyanate in situ.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Benzoyl chloride

  • Acetone (anhydrous)

  • Aqueous ammonia solution (e.g., 28%)

  • Hydrochloric acid (concentrated)

Procedure:

  • Step 1: Formation of Benzoyl Isothiocyanate. In a three-necked flask equipped with a stirrer and dropping funnel, dissolve ammonium thiocyanate (1.1 eq.) in anhydrous acetone. Cool the mixture in an ice bath. Add benzoyl chloride (1.0 eq.) dropwise with vigorous stirring over 30-60 minutes, maintaining the temperature below 10 °C.

  • Step 2: Formation of N-Benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea. After the addition is complete, add a solution of 3-Chloro-4-fluoroaniline (1.0 eq.) in acetone dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Step 3: Hydrolysis to Final Product. Cool the mixture again in an ice bath and add aqueous ammonia solution to hydrolyze the benzoyl group. Stir for an additional 1-2 hours.

  • Workup: Pour the reaction mixture into a beaker of ice water. The crude this compound will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

This protocol is adapted from general procedures for thiourea synthesis.[13][14]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of the product should form. If crystallization does not start, gently scratch the inside of the flask with a glass rod.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Parameter_Relationships Yield High Yield & Purity Temp Optimal Temperature Yield->Temp Time Sufficient Reaction Time Yield->Time Purity High Reagent Purity Yield->Purity Stoich Correct Stoichiometry Yield->Stoich Solvent Anhydrous Aprotic Solvent Yield->Solvent Temp->Time Purity->Stoich

References

Technical Support Center: Purification Strategies for (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Chloro-4-fluorophenyl)thiourea (CASY: 154371-25-2). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile thiourea derivative.[1][2] As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for reliable downstream applications and regulatory compliance.[1][3]

This guide moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of 3-chloro-4-fluoroaniline with an isothiocyanate precursor.[4] Therefore, the most probable impurities are:

  • Unreacted Starting Materials: Residual 3-chloro-4-fluoroaniline or related isothiocyanate reagents.

  • Symmetrically Disubstituted Byproducts: For instance, the formation of 1,3-bis(3-chloro-4-fluorophenyl)urea if phosgene-based intermediates are used or exposed to moisture.

  • Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine), or solvents (e.g., acetone, toluene) used during the synthesis and work-up.[5]

  • Degradation Products: Thioureas can be susceptible to hydrolysis under strong acidic or basic conditions, although they are generally stable.

Q2: What is the recommended primary purification strategy for this compound?

A2: For a crystalline solid like this compound (Melting Point: 179-183 °C), recrystallization is the most effective and scalable primary purification method.[1] It leverages differences in solubility between the desired compound and impurities in a chosen solvent or solvent system at different temperatures. It is highly efficient for removing small amounts of co-solubilized impurities. For grossly impure samples or impurities with very similar solubility profiles, column chromatography may be required.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, often reported as ">98% (HPLC area %)" by suppliers.[1] It is excellent for detecting and quantifying non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect proton-containing impurities, including residual solvents. The aromatic region is particularly useful for identifying unreacted starting materials or related aromatic byproducts.

  • Melting Point Analysis: A sharp melting point range close to the literature value (179-183 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting point range.

Section 2: Core Protocol - Recrystallization Workflow

This section provides a detailed, step-by-step protocol for the recrystallization of this compound. The causality behind each step is explained to facilitate understanding and troubleshooting.

Experimental Protocol: Recrystallization from Ethanol

Objective: To purify crude this compound by removing soluble impurities. Ethanol is often a good starting choice for polar, aromatic compounds containing hydrogen-bonding groups like thioureas.[7]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade or higher)

  • Erlenmeyer Flasks (x2)

  • Hot Plate with Stirring

  • Condenser (optional, but recommended)

  • Buchner Funnel and Flask

  • Filter Paper

  • Vacuum Source

Procedure:

  • Solvent Volume Estimation: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a stir bar. Add a minimal amount of ethanol (e.g., 20-25 mL) to start. Rationale: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will retain more product in the solution (mother liquor) upon cooling, reducing the yield.[8]

  • Dissolution: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a boil. If the solid has not completely dissolved, add small aliquots (1-2 mL) of hot ethanol, allowing the solution to return to a boil after each addition, until all the solid dissolves. Rationale: The goal is to create a saturated solution at the boiling point of the solvent. This ensures that upon cooling, the solution becomes supersaturated, forcing the desired compound to crystallize.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rationale: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or in the filter paper.

  • Cooling and Crystallization: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Rationale: Washing with ice-cold solvent removes any residual mother liquor clinging to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity using HPLC and melting point analysis.

Section 3: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during the purification process.

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated.

  • Immediate Action: Re-heat the solution until the oil redissolves completely. Add a bit more solvent (10-15% increase) to reduce the concentration. Let it cool again, but this time, try scratching the inside of the flask with a glass rod just below the solvent line. This can provide a surface for nucleation.

  • Alternative Strategy: Switch to a lower-boiling point solvent system. For example, if you used ethanol, consider trying acetonitrile or an ethyl acetate/hexane mixture. A mixed solvent system can be very effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone) and then slowly add a "poor" solvent (in which it is poorly soluble, e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then cool slowly.

Q: The recovery yield from my recrystallization is very low (<50%). How can I improve it?

A: Low yield is a common issue with several potential causes.

Potential Cause Explanation & Solution
Excess Solvent You used too much solvent to dissolve the crude material. Solution: Minimize the volume of boiling solvent used. If you've already filtered, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals (which may be less pure).
Compound is Too Soluble The compound has significant solubility in the solvent even at low temperatures. Solution: Choose a different solvent in which the compound is less soluble at cold temperatures. Consult a solvent miscibility chart and test solubility on a small scale first.
Premature Crystallization Product crystallized in the filter paper during hot filtration. Solution: Ensure your filtration apparatus (funnel, flask) is sufficiently pre-heated before pouring the hot solution through it.
Cooling Too Rapidly Very rapid cooling can lead to extremely fine crystals that are difficult to retain on the filter paper. Solution: Always allow the solution to cool slowly to room temperature before moving it to an ice bath.

Q: After one recrystallization, my HPLC/NMR still shows significant impurities. What is the next step?

A: If a single recrystallization is insufficient, it suggests the impurities have a solubility profile very similar to your product in that specific solvent.

  • Strategy 1: Second Recrystallization: Perform a second recrystallization using a different solvent system. A change in solvent polarity can alter the relative solubilities of the product and impurities. For example, if you used ethanol (a polar protic solvent), try a system like Toluene or an Ethyl Acetate/Hexane mixture (less polar).

  • Strategy 2: Activated Charcoal: If the impurity is a colored, non-polar substance, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs large, non-polar molecules. Use sparingly, as it can also adsorb your product.

  • Strategy 3: Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step. Given the polar nature of the thiourea group, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes would be a good starting point for method development.

Purification & Troubleshooting Workflow

The following diagram illustrates the decision-making process for purifying this compound.

G cluster_start Start cluster_purify Primary Purification cluster_analysis Analysis & Final Product cluster_troubleshoot Troubleshooting start Crude Product recrystallize Perform Recrystallization (e.g., Ethanol) start->recrystallize check_outcome Assess Outcome recrystallize->check_outcome check_purity Check Purity (HPLC, NMR, MP) check_outcome->check_purity Crystals Formed oiling_out Problem: Oiling Out check_outcome->oiling_out Oil Formed pure_product Pure Product (>98%) check_purity->pure_product Purity OK low_yield Problem: Low Yield check_purity->low_yield Yield Low still_impure Problem: Still Impure check_purity->still_impure Purity Not OK solution_oil Re-dissolve, add more solvent or change solvent system oiling_out->solution_oil solution_yield Use less solvent or cool slower low_yield->solution_yield solution_impure Recrystallize in new solvent or use column chromatography still_impure->solution_impure solution_oil->recrystallize Retry solution_yield->recrystallize Retry solution_impure->recrystallize Retry

Caption: Decision workflow for purification and troubleshooting.

References

Identifying and minimizing side products in thiourea reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiourea reactions. This guide is designed to provide in-depth technical assistance to professionals in research and drug development. Here, we address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you identify and minimize the formation of unwanted side products in your thiourea-based syntheses. Our approach is rooted in mechanistic understanding to empower you to proactively design more robust and efficient reactions.

Section 1: Understanding the Core Problem: Common Side Products and Their Formation

This section addresses the fundamental "what" and "why" of side product formation in reactions involving thiourea, particularly in its common application for thiol synthesis from alkyl halides.

FAQ 1: I'm using thiourea to synthesize a thiol from an alkyl halide, but my yield is low and I see multiple spots on my TLC. What are the likely side products?

When reacting thiourea with an alkyl halide, the primary goal is to form an isothiouronium salt, which is then hydrolyzed to the desired thiol.[1][2][3] However, several competing and subsequent reactions can occur, leading to a mixture of products.

The most common side products are:

  • Guanidine Derivatives: These can form if the isothiouronium salt reacts with an amine (either present as a reagent or as a decomposition product).[4][5]

  • Cyanamides: Under certain conditions, particularly with heat and base, the isothiouronium intermediate or thiourea itself can decompose or be desulfurized to form cyanamides.[6][7]

  • Symmetrical Sulfides (Thioethers): If the thiolate product of hydrolysis reacts with another equivalent of the starting alkyl halide (an SN2 reaction), a symmetrical sulfide is formed. This is especially problematic if the thiolate is generated in situ and unreacted alkyl halide remains.[1][8]

  • Over-oxidation Products: Thiourea and thiols are sensitive to oxidation. Unintended oxidation can lead to disulfides or other sulfur-oxygen species, complicating the reaction mixture.[9][10]

Understanding the reaction mechanism is key to diagnosing the issue. The initial S-alkylation of thiourea is typically efficient, but the subsequent steps and reaction conditions dictate the final product distribution.

Diagram 1: Key Reaction Pathways in Thiol Synthesis Using Thiourea

reaction_pathways Thiourea Thiourea SC(NH₂)₂ Isothiouronium Isothiouronium Salt [RSC(NH₂)₂]⁺X⁻ Thiourea->Isothiouronium S-Alkylation (SN2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Isothiouronium S-Alkylation (SN2) Sulfide Side Product: Sulfide (R-S-R) Thiol Desired Product: Thiol (R-SH) Isothiouronium->Thiol Hydrolysis (e.g., NaOH, KOH) Guanidine Side Product: Guanidine Derivative Isothiouronium->Guanidine Reaction with Amine Cyanamide Side Product: Cyanamide (R-N=C=N-R') Isothiouronium->Cyanamide Decomposition (Heat, Base) Thiol->Sulfide SN2 with R-X Amine Amine (R'-NH₂)

Caption: Desired vs. side product pathways in thiourea reactions.

FAQ 2: What is the mechanism of guanidine formation and how can I prevent it?

Guanidine derivatives are formed when an amine nucleophilically attacks the electrophilic carbon of an S-alkylated isothiouronium salt, displacing the thiol as a leaving group. This process is known as guanylation.[4][11]

Mechanism:

  • Activation: The S-alkylation of thiourea with an alkyl halide forms the reactive S-alkylisothiouronium salt. This makes the central carbon highly electrophilic.

  • Nucleophilic Attack: An amine present in the reaction mixture attacks this electrophilic carbon.

  • Elimination: The thiol (or thiolate) is eliminated as a leaving group, resulting in the formation of a stable guanidinium salt.

Prevention Strategies:

  • Amine Scavenging: Ensure your starting materials and solvents are free from amine impurities. If an amine is a necessary reagent in a subsequent step, consider a two-step, one-pot procedure where the isothiouronium salt is fully formed before the amine is introduced.[12]

  • Control of Stoichiometry: Use a slight excess of thiourea relative to the alkyl halide to ensure all the halide is consumed, preventing side reactions with any generated thiol.

  • Temperature Control: Guanylation reactions can be accelerated by heat. Running the initial S-alkylation at room temperature or below can minimize this side reaction before the hydrolysis step.

Section 2: Proactive Strategies for Minimizing Side Products

This section focuses on the proactive measures you can take during the experimental design and setup phase to favor the desired reaction pathway.

FAQ 3: How do reaction parameters like pH, solvent, and temperature affect side product formation?

Optimizing reaction conditions is the most powerful tool for minimizing side products.[13][14] The interplay between these parameters is critical.

ParameterEffect on Side ProductsRecommended Action & Rationale
pH Acidic conditions can stabilize the isothiouronium salt, preventing premature decomposition.[15] Strongly basic conditions during hydrolysis are necessary to deprotonate the thiol and drive the reaction to completion, but can also promote elimination and cyanamide formation if not controlled.[12][16]Maintain neutral to slightly acidic conditions during salt formation. For hydrolysis, add base in a controlled manner, preferably at a lower temperature, to hydrolyze the salt without promoting side reactions.[17][18]
Solvent Aprotic solvents (e.g., THF, acetonitrile) are generally preferred for the initial S-alkylation to avoid premature hydrolysis.[12] Protic solvents like ethanol or water are suitable for the hydrolysis step.Step 1 (Salt Formation): Use a dry, aprotic solvent like acetonitrile or acetone. Step 2 (Hydrolysis): Perform the hydrolysis in an aqueous or alcoholic solution. A two-solvent, one-pot system can be effective.
Temperature Higher temperatures can increase the rate of all reactions, including undesired ones like decomposition to cyanamides or reaction with trace amines to form guanidines.[14]Conduct the S-alkylation at or below room temperature. The hydrolysis step can often be performed at room temperature or with gentle heating, but should be monitored closely to avoid byproduct formation.[12]
Reaction Time Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side product formation.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Work up the reaction as soon as the starting material is consumed.[12]
FAQ 4: Are there alternative reagents I can use if thiourea consistently gives me trouble?

While thiourea is a cost-effective and common reagent, alternatives exist for thiol synthesis, especially when dealing with sensitive substrates.

  • Sodium Hydrosulfide (NaSH): This reagent can directly convert alkyl halides to thiols via an SN2 reaction. However, a major drawback is the potential for the resulting thiolate to react with another molecule of alkyl halide to form a sulfide. Using a large excess of NaSH can help mitigate this.[8]

  • Potassium Thioacetate: This involves an SN2 reaction to form a thioester, which is then hydrolyzed to the thiol. This two-step process is often cleaner and avoids many of the side products associated with thiourea.

  • Xanthates: Reaction of an alkyl halide with a xanthate salt (e.g., potassium ethyl xanthate) followed by hydrolysis is another classic method for thiol synthesis.

The choice of reagent depends on the substrate's functional group tolerance, scalability, and the specific side products you are trying to avoid.

Section 3: Troubleshooting and Purification

This section provides guidance for when, despite preventative measures, side products are detected in your reaction mixture.

FAQ 5: I've completed my reaction and LC-MS analysis confirms the presence of both my desired thiol and a guanidine byproduct. What's the best way to separate them?

Separating structurally similar compounds requires leveraging differences in their physicochemical properties.

  • Acid-Base Extraction: Guanidines are significantly more basic than thiols. You can often perform a liquid-liquid extraction to separate them.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic guanidine will be protonated and move into the aqueous layer, while the less basic thiol remains in the organic layer.

    • Separate the layers, and then wash the organic layer with brine and dry it to isolate the thiol.

  • Column Chromatography: If extraction is not sufficiently effective, silica gel column chromatography is a standard method. The polarity difference between the thiol and the more polar guanidinium salt or guanidine is usually sufficient for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If your thiol is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[19] This technique relies on the different solubility profiles of the desired product and the impurities.[20][21]

Diagram 2: Troubleshooting and Purification Workflow

troubleshooting_workflow Start Crude Reaction Mixture Analysis Analyze by TLC / LC-MS Start->Analysis Identify Identify Side Products Analysis->Identify Guanidine Guanidine / Basic Impurities Identify->Guanidine Basic Sulfide Sulfide / Neutral Impurities Identify->Sulfide Neutral Other Other / Multiple Impurities Identify->Other Mixed Extraction Perform Acid-Base Extraction Guanidine->Extraction Chromatography Perform Column Chromatography Sulfide->Chromatography Other->Chromatography Recrystallize Recrystallize Product Extraction->Recrystallize (if solid) CheckPurity Check Purity Extraction->CheckPurity Chromatography->Recrystallize (if solid) Chromatography->CheckPurity Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure Yes Repurify Re-purify if needed CheckPurity->Repurify No Repurify->Chromatography

Caption: Decision tree for purifying products from thiourea reactions.

Section 4: Detailed Protocols and Analytical Methods

This section provides actionable, step-by-step procedures for a typical reaction and subsequent analysis.

Protocol 1: Synthesis of a Thiol from an Alkyl Halide via an Isothiouronium Salt

This protocol is a general guideline for the two-step, one-pot synthesis of a thiol, designed to minimize side product formation.

Materials:

  • Alkyl halide (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Solvent (e.g., Acetone or Acetonitrile), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 2M aqueous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware

Procedure:

  • Step 1: Formation of the Isothiouronium Salt a. To a round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equiv) and anhydrous acetone. b. Add thiourea (1.1 equiv) to the solution at room temperature. c. Stir the mixture at room temperature. The isothiouronium salt will often precipitate as a white solid. d. Monitor the reaction by TLC (thin-layer chromatography) until the alkyl halide spot has been completely consumed (typically 1-4 hours).

  • Step 2: Hydrolysis to the Thiol a. Once salt formation is complete, cool the reaction mixture in an ice bath to 0-5 °C. b. Add the 2M NaOH solution dropwise to the stirred suspension. Maintain the temperature below 10 °C. The amount of base should be sufficient to hydrolyze the salt and neutralize the halide byproduct (typically 2.0-2.2 equiv). c. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the complete conversion of the intermediate to the thiol.

  • Workup a. Acidify the reaction mixture carefully with dilute HCl to a pH of ~2-3 to protonate the thiolate. b. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiol.

  • Purification a. Purify the crude product as needed using the methods described in Section 3 (e.g., column chromatography or recrystallization).

Protocol 2: Analytical Method for Reaction Monitoring by LC-MS

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an invaluable tool for monitoring these reactions.

Typical Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV (e.g., 210, 254 nm) and Mass Spectrometry (ESI+ mode).

Procedure:

  • Prepare a dilute sample of the reaction mixture by taking a small aliquot and quenching it in a vial containing acetonitrile or methanol.

  • Inject the sample onto the LC-MS system.

  • Monitor the disappearance of the starting alkyl halide and the appearance of the isothiouronium salt (which will have a specific m/z).

  • During hydrolysis, monitor the disappearance of the isothiouronium salt and the appearance of the thiol product.

  • Check for the masses corresponding to potential side products like guanidines or sulfides to get a complete picture of the reaction profile.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (3-Chloro-4-fluorophenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (3-Chloro-4-fluorophenyl)thiourea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity. This compound derivatives are a significant class of compounds in medicinal and agricultural chemistry, often serving as key building blocks for bioactive molecules.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound derivatives.

Q1: What is the most common and reliable method for synthesizing this compound?

Q2: I am experiencing a very low yield of my this compound derivative. What are the likely causes and how can I improve it?

A2: Low yields in thiourea synthesis can be attributed to several factors.[3][7] A primary consideration is the nucleophilicity of the amine. While 3-Chloro-4-fluoroaniline is a reactive amine, its reactivity can be influenced by the substituents on the reacting isothiocyanate.[8] Steric hindrance from bulky groups on either reactant can also slow down the reaction.[3][4] Other common causes include:

  • Degradation of the isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.[3][4] It is crucial to use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment.

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3][4]

  • Suboptimal reaction temperature: While many thiourea syntheses proceed at room temperature, less reactive starting materials may require gentle heating to increase the reaction rate.[3][9] However, excessive heat can lead to side reactions and decomposition.[10][11]

  • Improper solvent choice: The solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetone are commonly used.[7][12]

Q3: My final product is impure. What are the common side reactions and how can I purify my this compound derivative?

A3: The formation of byproducts is a common challenge.[7] When generating the isothiocyanate in situ using carbon disulfide, a frequent side reaction is the formation of a symmetrical N,N'-disubstituted thiourea if the intermediate reacts with another molecule of the starting amine.[3]

For purification, several methods can be employed:

  • Recrystallization: This is a common and effective method for purifying solid thiourea derivatives.[12] Suitable solvents include ethanol or acetone.

  • Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials and byproducts, especially if they have similar polarities.[7][12]

  • Acid-Base Extraction: If the impurities have different acid-base properties from your thiourea derivative, an acid-base workup can be an efficient purification step.[7]

  • Filtration and Washing: If the product precipitates out of the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues during your synthesis.

Issue 1: Low or No Product Formation

LowYieldTroubleshooting

Potential Cause Recommended Solution Scientific Rationale
Poor Reagent Quality Use freshly prepared or purified 3-chloro-4-fluorophenyl isothiocyanate or the corresponding amine. Ensure all solvents and reagents are dry.[3][4]Isothiocyanates are susceptible to hydrolysis, which reduces the amount of active reagent available for the reaction. Water can also interfere with the reaction.
Low Reaction Rate Gradually increase the reaction temperature, for instance, to 40-60 °C, while monitoring for any signs of product decomposition by TLC.[3][9]Increasing the temperature provides the reactant molecules with more kinetic energy, increasing the frequency of effective collisions and overcoming the activation energy barrier.[9]
Incomplete Reaction Extend the reaction time and monitor the progress by TLC until the limiting reagent is consumed.[3]Some reactions, especially those involving sterically hindered or electronically deactivated substrates, are inherently slow and require more time to reach completion.
Inappropriate Solvent Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are generally effective.[12][13] If solubility is an issue, consider a solvent with a higher boiling point like tert-butanol.[12]The solvent's polarity can influence the stability of the transition state and the solubility of the reactants, thereby affecting the reaction rate.
Issue 2: Presence of Significant Impurities in the Product

ImpureProductTroubleshooting

Potential Cause Recommended Solution Scientific Rationale
Unreacted Starting Materials If the product is a solid, wash the crude product with a solvent in which the starting materials are soluble but the product is not. Recrystallization is also a highly effective method.[12]This exploits the differential solubility of the product and the starting materials to achieve separation.
Formation of By-products Column chromatography is a versatile technique to separate compounds with different polarities.[7][12] The choice of the stationary and mobile phases is critical for effective separation.This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Thermal Decomposition Avoid excessive heating during the reaction and workup. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.[10][11]Thiourea derivatives can be thermally labile and may decompose at elevated temperatures, leading to the formation of impurities.

III. Experimental Protocols

This section provides a general, step-by-step methodology for the synthesis of this compound. This protocol should be considered a starting point and may require optimization for specific derivatives.

Synthesis of 1-(3-Chloro-4-fluorophenyl)thiourea

SynthesisWorkflow

Materials:

  • 3-Chloro-4-fluoroaniline

  • Ammonium thiocyanate or a suitable isothiocyanate

  • Hydrochloric acid

  • Solvent (e.g., Tetrahydrofuran (THF), Acetone, or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-4-fluoroaniline (1.0 equivalent) in a suitable solvent.[3]

  • Acidification (if using ammonium thiocyanate): Add an equimolar amount of hydrochloric acid to form the aniline hydrochloride salt.[14][15]

  • Reagent Addition: To the stirred solution, add the isothiocyanate source (1.0-1.1 equivalents). If using ammonium thiocyanate, add it to the aniline hydrochloride solution.[3][14]

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux. Monitor the progress of the reaction by TLC.[4][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent.[3] If the product is in solution, the solvent can be removed under reduced pressure. The crude product can then be subjected to an appropriate workup, such as extraction.[7]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][12]

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[16][17][18]

IV. References

  • Technical Support Center: Optimizing N-Substituted Thiourea Synthesis. Benchchem. Available from: --INVALID-LINK--

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Available from: --INVALID-LINK--

  • Technical Support Center: Optimizing Thiourea Synthesis. Benchchem. Available from: --INVALID-LINK--

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (PDF) Available from: --INVALID-LINK--

  • Troubleshooting common side reactions in thiourea synthesis. Benchchem. Available from: --INVALID-LINK--

  • Synthesis and characterization of thiourea. Biblioteka Nauki. Available from: --INVALID-LINK--

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available from: --INVALID-LINK--

  • Research Article Synthesis and Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. Available from: --INVALID-LINK--

  • Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis. Benchchem. Available from: --INVALID-LINK--

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available from: --INVALID-LINK--

  • Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. Available from: --INVALID-LINK--

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. Available from: --INVALID-LINK--

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances (RSC Publishing). Available from: --INVALID-LINK--

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available from: --INVALID-LINK--

  • Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. Available from: --INVALID-LINK--

  • (PDF) Synthesis and characterization of thiourea. ResearchGate. Available from: --INVALID-LINK--

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available from: --INVALID-LINK--

  • Kinetics of Thermal Decomposition of Thiourea. ResearchGate. Available from: --INVALID-LINK--

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: --INVALID-LINK--

  • Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Theoretical study on the thermal decomposition of thiourea | Request PDF. ResearchGate. Available from: --INVALID-LINK--

  • This compound. Chem-Impex. Available from: --INVALID-LINK--

  • 3-CHLORO-4-FLUOROPHENYL ISOTHIOCYANATE synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: --INVALID-LINK--

  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. Benchchem. Available from: --INVALID-LINK--

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available from: --INVALID-LINK--

  • 1-(3-Chloro-4-fluorophenyl)thiourea | 154371-25-2 | EGA37125. Biosynth. Available from: --INVALID-LINK--

  • Phenylthiourea | C7H8N2S | CID 676454. PubChem - NIH. Available from: --INVALID-LINK--

  • Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. Available from: --INVALID-LINK--

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Available from: --INVALID-LINK--

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available from: --INVALID-LINK--

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. ResearchGate. Available from: --INVALID-LINK--

  • 154371-25-2|this compound|BLD Pharm. Available from: --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Polar Thiourea Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of polar thiourea compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in retaining, separating, and quantifying these unique molecules. Thiourea and its derivatives are highly polar and often basic, presenting specific hurdles in traditional reversed-phase (RP) chromatography.

This document moves beyond generic advice to provide in-depth, cause-and-effect explanations for common issues, empowering you to make informed decisions in your method development and troubleshooting workflows.

Frequently Asked Questions (FAQs)
Category 1: Analyte Retention Issues

Question: My thiourea compound shows little to no retention and elutes in or near the solvent front on a standard C18 column. How can I increase its retention time?

This is the most common challenge faced when analyzing highly polar compounds like thiourea using traditional reversed-phase methods.[1] The core issue is that these analytes have a much stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase. Here is a systematic approach to address this:

1. Modify the Mobile Phase:

  • Decrease Organic Solvent Concentration: The first and simplest step is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[2] For extremely polar thioureas, you may need to use a 100% aqueous mobile phase.[2]

    • Causality: A higher water content increases the polarity of the mobile phase, making it less favorable for the polar analyte to stay in. This "pushes" the analyte onto the non-polar stationary phase, increasing retention.

    • Critical Caveat: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden and irreversible loss of retention.[2][3]

  • Adjust Mobile Phase pH: Thiourea and its derivatives are often basic. Adjusting the mobile phase pH can suppress the ionization of the analyte, making it less polar.[4]

    • Causality: By increasing the mobile phase pH to a value approximately two units above the analyte's pKa, the basic thiourea compound will be in its neutral, un-ionized form. This neutral form is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[4]

2. Select an Appropriate Column: If mobile phase adjustments are insufficient, your column chemistry is the next critical parameter.

  • Aqueous-Compatible Columns (AQ): Use a reversed-phase column specifically designed for use in highly aqueous mobile phases, often labeled with "AQ" or similar trade names.

    • Causality: These columns incorporate modifications, such as polar-embedded or polar-endcapped groups, that prevent phase collapse by maintaining a hydrated layer on the stationary phase surface, ensuring reproducible retention even in 100% water.

  • Ion-Pair Chromatography (IPC): This powerful technique introduces an ion-pairing reagent to the mobile phase.[5] For basic thioureas (which are cationic at low pH), an anionic pairing agent (e.g., alkyl sulfonates) is used.

    • Causality: The ion-pairing reagent forms a neutral, hydrophobic complex with the charged analyte.[5] This complex has a much greater affinity for the non-polar stationary phase, dramatically increasing retention.[2] However, ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[6]

Question: I've tried a 100% aqueous mobile phase on an AQ column and still have poor retention. What are my next steps?

When robust reversed-phase strategies are exhausted, it is time to consider alternative chromatographic modes that are better suited for highly polar compounds.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar analytes.[1][7] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[1][8]

    • Causality: In HILIC, the polar stationary phase adsorbs a water-rich layer. Polar analytes partition into this layer from the less polar mobile phase. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[1][9] This mechanism is essentially the opposite of reversed-phase chromatography.

    • Benefit for MS: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to a significant increase in sensitivity.[1][10]

  • Mixed-Mode Chromatography (MMC): These columns possess stationary phases with multiple functionalities, such as reversed-phase (C18) and ion-exchange (anionic or cationic) groups.[11][12]

    • Causality: MMC allows for simultaneous retention by both hydrophobic and electrostatic interactions.[6] You can retain a polar, basic thiourea compound via cation-exchange while also separating it from other non-polar or neutral components in the sample via reversed-phase mechanisms.[12] Selectivity can be finely tuned by adjusting mobile phase pH, ionic strength, and organic content.[6][11]

Category 2: Peak Shape Problems

Question: My thiourea peak is tailing significantly. What is causing this and how can I fix it?

Peak tailing is a common problem, especially for basic compounds like thioureas, and it compromises both resolution and accurate integration.[13][14]

  • Primary Cause: Secondary Silanol Interactions The underlying issue is often unwanted secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[15][16] These interactions create a secondary, stronger retention mechanism that leads to a "tail" as the analyte slowly elutes from these active sites.[13]

Troubleshooting Workflow:

  • Optimize Mobile Phase pH: Lower the pH of the mobile phase to approximately 2.5-3.0 using an acid like formic acid or phosphoric acid.[13][17]

    • Causality: At low pH, the acidic silanol groups are protonated (Si-OH) and thus neutral. This minimizes their electrostatic interaction with the protonated basic analyte, leading to a more symmetrical peak shape.[13]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity.

    • Causality: End-capping chemically converts most of the accessible silanol groups into less reactive species, effectively shielding the analyte from these problematic interaction sites.[15] Using columns based on hybrid particle technology can also reduce silanol activity.[13]

  • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape.[17]

    • Causality: The higher concentration of buffer ions can compete with the analyte for interaction with the active silanol sites, effectively masking them and reducing tailing.

  • Check for Column Contamination or Voids: Peak tailing can also be a sign of a compromised column.[15]

    • Action: First, try flushing the column with a strong solvent to remove potential contaminants. If the problem persists, the issue might be a void at the column inlet. This can be confirmed by substituting the column with a new one.[15] Using a guard column can help protect the analytical column from contamination and extend its lifetime.[17]

Visualization & Workflows
Logical Troubleshooting Pathway

The following diagram outlines a systematic approach to troubleshooting common issues in the HPLC analysis of polar thiourea compounds.

TroubleshootingWorkflow start Problem Identified: Poor Chromatography retention Poor Retention? (Elutes at Void) start->retention Yes peak_shape Poor Peak Shape? (Tailing, Broadening) start->peak_shape No mob_phase Step 1: Mobile Phase - Decrease Organic % - Increase pH (for basic thioureas) retention->mob_phase ph_adjust Step 1: Adjust pH - Lower pH to 2.5-3.0 peak_shape->ph_adjust aq_column Step 2: Column Choice - Use AQ-type C18 - Consider Ion-Pairing mob_phase->aq_column If retention still poor alt_mode Step 3: Alternative Modes - HILIC - Mixed-Mode aq_column->alt_mode If RP fails col_check Step 2: Column Choice - High-purity, end-capped - Hybrid particle column ph_adjust->col_check If tailing persists col_health Step 3: Check Column Health - Flush with strong solvent - Replace guard/column col_check->col_health If tailing persists

Caption: A logical workflow for troubleshooting HPLC analysis of thioureas.

Technique Selection Guide

Choosing the right chromatographic mode is crucial for success. This diagram provides a decision-making framework.

TechniqueSelection start Is Analyte Sufficiently Retained on Standard C18? rp_ok Use Standard Reversed-Phase start->rp_ok Yes try_aq Try 100% Aqueous Mobile Phase on AQ-type Column start->try_aq No aq_ok Use Aqueous Reversed-Phase try_aq->aq_ok Retention OK complex_mix Complex Mixture? (Polar + Non-polar analytes) try_aq->complex_mix Retention still poor use_mmc Use Mixed-Mode Chromatography complex_mix->use_mmc Yes use_hilic Use HILIC complex_mix->use_hilic No

Caption: Decision tree for selecting the appropriate HPLC technique.

Data & Protocols
Table 1: Common Mobile Phase Additives and Their Impact
AdditiveTypical ConcentrationPurposeMS CompatibilityComments
Formic Acid 0.05 - 0.1%pH control (acidic), proton source for positive ion MS.[18]ExcellentVolatile and widely used for LC-MS applications.[18]
Acetic Acid 0.05 - 0.1%pH control (acidic).[18]GoodLess acidic than formic acid; may provide different selectivity.[18]
Ammonium Acetate 5 - 20 mMpH buffering, improves peak shape.[18]ExcellentVolatile buffer, suitable for a wide pH range.[18]
Ammonium Formate 5 - 20 mMpH buffering.[1]ExcellentVolatile buffer, often used in HILIC and LC-MS.[1]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%pH control, strong ion-pairing agent for bases.[19]PoorCauses significant ion suppression in MS, especially in positive ion mode.[18]
Ammonium Hydroxide 0.05 - 0.1%pH control (basic).[18]GoodUsed to increase pH for analyzing basic compounds in their neutral form.[18]
Protocol 1: Improving Peak Shape of a Tailing Basic Thiourea Compound

This protocol provides a step-by-step method to address peak tailing for a basic thiourea derivative using a standard C18 column.

Objective: To improve the peak symmetry (reduce tailing factor) of a basic analyte.

Materials:

  • HPLC system with UV or MS detector

  • High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Analyte sample dissolved in Mobile Phase A/B mixture (e.g., 95:5 A:B)

Procedure:

  • Initial Conditions:

    • Start with your existing method that produces peak tailing. For example, a gradient of 5% to 95% B over 15 minutes.

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the sample and record the chromatogram. Calculate the tailing factor (Tf). A value > 1.5 indicates significant tailing.[13]

  • Implement Low pH:

    • Prepare fresh mobile phases A and B containing 0.1% formic acid. This will bring the mobile phase pH to approximately 2.7.

    • Flush the entire HPLC system, including pump lines and injector, with the new mobile phases.

    • Equilibrate the column with the new low-pH mobile phase for at least 15-20 column volumes.

    • Inject the sample again using the same gradient program.

  • Analysis:

    • Compare the chromatogram from Step 2 with the initial one.

    • Observe the peak shape and retention time. The peak should be significantly more symmetrical (Tf closer to 1.0).

    • Expected Observation: Retention time may decrease slightly for the basic analyte because at low pH it will be fully protonated (charged), making it more polar and less retained in reversed-phase mode. However, the primary goal of improving peak shape will be achieved.

References

Methods for improving the stability of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Chloro-4-fluorophenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of this compound during storage and experimentation. By understanding the underlying chemical principles, you can proactively prevent degradation and ensure the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations researchers encounter.

FAQ 1: My solid this compound has developed a slight yellow tint. Is it still usable?

A slight discoloration often indicates the initial stages of oxidation or degradation. The thiourea moiety is susceptible to oxidation, which can lead to the formation of colored byproducts like disulfides.[1][2]

  • Immediate Action: Before use, assess the compound's purity. A simple Thin Layer Chromatography (TLC) analysis against a stored, protected reference sample can quickly reveal the presence of impurities. For quantitative use, High-Performance Liquid Chromatography (HPLC) is recommended to determine the exact purity.[3][4]

  • Recommendation: If purity is compromised (>5% impurities detected), purification by recrystallization is advised. For non-critical applications, it may still be usable, but be aware that the effective concentration of the active compound is reduced.

  • Causality: The discoloration is typically caused by aerial oxidation of the sulfur atom, a common issue with thiourea derivatives.[2][5] This process can be accelerated by exposure to light, heat, and atmospheric moisture.

FAQ 2: I've dissolved the compound in DMSO for screening, but after 24 hours, I'm seeing a precipitate or cloudy appearance. What is happening?

This observation can stem from two primary issues: poor solubility at the stored temperature or, more critically, solvent-induced degradation.

  • Solubility Issue: DMSO solutions can sometimes lead to precipitation if stored at lower temperatures (e.g., 4°C), as the freezing point of DMSO is ~18.5°C. Ensure your storage conditions are appropriate.

  • Degradation: While DMSO is a common solvent, some sources indicate that prolonged storage in DMSO can lead to the oxidation of sensitive compounds. The thiourea functional group is prone to oxidation, potentially forming sulfoxides or other degradation products.[6]

  • Troubleshooting:

    • Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it's likely a solubility issue.

    • If the precipitate remains, it is likely a degradant. Analyze an aliquot by LC-MS to identify the parent compound and any new species.

    • Best Practice: Prepare fresh solutions in DMSO immediately before use. If short-term storage is necessary, purge the vial headspace with an inert gas (Argon or Nitrogen) and store at -20°C or -80°C in a tightly sealed container.

FAQ 3: What are the optimal long-term storage conditions for solid this compound?

To ensure maximum shelf-life, the solid compound must be protected from atmospheric oxygen, moisture, and light.

  • Core Recommendation: Store in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a cool, dry place.[7] For long-term storage (>6 months), refrigeration (2-8°C) or freezing (-20°C) is recommended.[8]

  • Rationale: The combination of low temperature and an inert atmosphere drastically reduces the rate of oxidative degradation.[9] The amber vial protects the compound from potential photodecomposition, as organohalogen compounds can be light-sensitive.[10]

ConditionTemperatureAtmosphereContainerRecommended Shelf-Life
Optimal -20°C to 4°CInert (Ar or N₂)Tightly sealed, amber vial> 2 years
Acceptable Room TemperatureInert (Ar or N₂)Tightly sealed, amber vial6-12 months
Short-Term Room TemperatureAirTightly sealed, amber vial< 3 months
FAQ 4: My analytical results (NMR/LC-MS) show unexpected peaks after my reaction workup. Could my compound be degrading under my experimental conditions?

Yes, the stability of this compound is highly dependent on the reaction and workup conditions, particularly pH and the presence of oxidizing or strong nucleophilic agents.

  • pH Sensitivity: Aryl thioureas can undergo hydrolysis under strongly acidic or alkaline conditions.[11] The stability is generally greatest in a neutral to slightly acidic pH range (pH 2-7).[12] In strongly alkaline solutions (pH > 8), hydrolysis can yield the corresponding urea and sulfide ions.[11]

  • Oxidizing Agents: The thiourea moiety is readily oxidized by common laboratory reagents (e.g., hydrogen peroxide, halogens, nitric acid) to form species like formamidine disulfides or thiourea dioxide.[1][5][6]

  • Action Plan: Review your reaction and workup steps. If you are using strong acids, bases, or oxidizing conditions, consider that your compound may be degrading. Run a control experiment where the compound is subjected to the workup conditions in the absence of other reagents to isolate the cause.

Part 2: Troubleshooting Guides

This section provides systematic procedures to diagnose and solve common stability-related problems.

Guide 1: Diagnosing and Preventing Oxidative Degradation

Oxidation is the most common degradation pathway for thiourea derivatives.[2] It typically involves the sulfur atom, leading to formamidine disulfides and, upon further oxidation, sulfinic and sulfonic acid derivatives or urea.[1][5]

Symptoms:
  • Appearance of yellow or brown color in the solid or in solution.

  • New, unexpected spots on TLC plates.

  • Additional peaks in HPLC or LC-MS chromatograms, often with corresponding mass increases (e.g., M+16 for sulfoxide, or dimerization for disulfide).

Diagnostic Workflow:

cluster_0 Diagnostic Phase cluster_1 Conclusion & Action A Observe Degradation Symptom (e.g., color change, new peak) B Prepare fresh solution of This compound in degassed solvent A->B C Analyze via HPLC-UV/MS (Time = 0 sample) B->C D Split sample into two vials: Vial 1: Air Headspace Vial 2: Inert (Ar/N2) Headspace C->D E Store both vials under identical light and temperature conditions for 24-48h D->E F Re-analyze both samples via HPLC-UV/MS E->F G Compare Chromatograms F->G H Degradation in Vial 1 > Vial 2? G->H I Yes: Oxidation Confirmed H->I  True J No: Degradation is likely not primarily oxidative. Investigate hydrolysis or photolysis. H->J  False K Implement Preventative Measures: - Use inert atmosphere - Add antioxidant - Use degassed solvents I->K

Caption: Workflow for diagnosing oxidative degradation.

Step-by-Step Experimental Protocol: Inert Atmosphere Handling
  • Preparation: Place the required amount of solid this compound into a clean, dry vial suitable for your experiment.

  • Inerting the Vial: Insert a needle connected to a low-flow stream of an inert gas (Argon or Nitrogen) into the vial, ensuring a second needle is present as an outlet.

  • Purging: Allow the inert gas to flow for 1-2 minutes to displace all atmospheric oxygen from the vial.

  • Solvent Addition: Use a syringe to add a degassed solvent. To degas a solvent, bubble inert gas through it for 15-20 minutes prior to use.

  • Sealing: Immediately cap the vial tightly. For long-term solution storage, use a cap with a chemically resistant septum and wrap the cap/vial interface with Parafilm®.

  • Storage: Store the sealed vial under the recommended conditions (see FAQ 3), protected from light.

Guide 2: Assessing and Mitigating Hydrolytic Instability

Aryl thioureas exhibit pH-dependent stability. Understanding this behavior is critical for designing robust experimental and formulation protocols.

Symptoms:
  • Poor recovery of the compound after aqueous workups at high or low pH.

  • Appearance of a new peak in the chromatogram corresponding to the urea analog (C₇H₅ClFN₂O).

  • Inconsistent results in buffered biological assays.

Diagnostic Workflow:

cluster_0 pH Stability Screen cluster_1 Conclusion & Action A Prepare stock solution of compound in a water-miscible organic solvent (e.g., Acetonitrile) B Prepare a series of aqueous buffers (e.g., pH 2, pH 5, pH 7.4, pH 9) A->B C Spike a small amount of stock solution into each buffer to a final concentration (e.g., 10 µg/mL) B->C D Immediately analyze each sample by HPLC to get T=0 reading C->D E Incubate all samples at a controlled temperature (e.g., 37°C or RT) D->E F Analyze samples at set time points (e.g., 1h, 4h, 24h, 48h) E->F G Plot % Remaining Parent Compound vs. Time for each pH F->G H Identify pH range with <10% degradation over 24h G->H I Optimal pH Range Identified H->I J Adjust experimental and formulation pH to fall within the stable range. I->J

Caption: Workflow for assessing pH-dependent stability.

Protocol: pH Adjustment for Improved Stability
  • For Reaction Chemistry: If a reaction must be run under harsh pH conditions, minimize the exposure time and temperature. Upon completion, immediately neutralize the reaction mixture to a stable pH range (ideally pH 5-7) before extraction or purification.

  • For Biological Assays: Ensure the final pH of your assay buffer is within the compound's stable range. If the compound is dissolved in an acidic or basic solvent (like TFA or NH₄OH for solubility), ensure the buffer capacity is sufficient to neutralize it and maintain the target pH.

  • For Formulations: For liquid formulations, use a buffering agent (e.g., citrate, phosphate) to maintain the pH within the optimal stability range identified in your screening experiment.

Part 3: Key Degradation Pathways

Understanding the potential chemical transformations is crucial for troubleshooting.

cluster_hydrolysis Hydrolysis Pathway Thiourea This compound (Parent Compound) Disulfide Formamidine Disulfide (Dimer) Thiourea->Disulfide Mild Oxidation (e.g., Air, I₂) Urea (3-Chloro-4-fluorophenyl)urea Thiourea->Urea Strong Oxidation (e.g., H₂O₂) or Hydrolysis Thiourea->Urea H₂O / OH⁻ or H⁺ Sulfide Sulfide Ions (S²⁻)

Caption: Major degradation pathways of the thiourea moiety.

  • Oxidation to Disulfide: This is a common pathway under mild oxidative conditions, such as exposure to air.[1] It involves the coupling of two thiourea molecules through a disulfide bond.

  • Hydrolysis to Urea: Under either acidic or, more commonly, alkaline conditions, the C=S bond can be hydrolyzed to a C=O bond, releasing sulfide.[11] This conversion to the corresponding urea derivative is often irreversible.

  • Further Oxidation: Stronger oxidants can convert the sulfur to higher oxidation states, eventually leading to cleavage of the carbon-sulfur bond and formation of the urea analog and sulfate ions.[6][13]

By understanding these pathways and implementing the recommended handling, storage, and experimental procedures, researchers can significantly improve the stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

Addressing challenges in the characterization of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Chloro-4-fluorophenyl)thiourea (C7H6ClFN2S, MW: 204.65 g/mol ).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the synthesis, purification, and analytical characterization of this versatile synthetic intermediate.[1][3] As a compound of interest in pharmaceutical and agrochemical research, its proper characterization is paramount.[1][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving from general inquiries to specific troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the fundamental properties and handling of this compound.

Q1: What are the expected spectral characteristics for pure this compound?

A1: A pure sample, typically a white to off-white crystalline solid with a melting point between 179-183 °C, should exhibit a distinct set of spectral data.[1][3] Minor variations can occur based on the solvent and instrument used.

Technique Expected Observations Rationale & Key Features
¹H NMR Signals for N-H protons (typically broad singlets between δ 7.30-8.50 ppm and δ 5.50-6.30 ppm) and aromatic protons in the δ 7.0-8.0 ppm range.[4]The two N-H groups are chemically distinct and their broadness is due to quadrupole broadening and potential hydrogen exchange. The aromatic region will show complex splitting patterns due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings.
¹³C NMR A characteristic thiocarbonyl (C=S) peak is expected in the range of δ 178-184 ppm.[4] Aromatic carbons will appear in the δ 115-160 ppm range, showing C-F couplings.The downfield shift of the C=S carbon is a hallmark of thiourea derivatives.[4][5] The presence of the electron-withdrawing fluorine and chlorine atoms will influence the chemical shifts of the aromatic carbons.
¹⁹F NMR A single resonance for the fluorine atom, with its chemical shift influenced by solvent and aromatic substituents.[6]¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the fluorine's presence and purity.[7][8] The exact shift can vary but provides a clear diagnostic peak.
FT-IR N-H stretching vibrations (two bands, often broad) around 3100-3400 cm⁻¹, C=S stretching around 1300-1400 cm⁻¹, and C-N stretching around 1450-1550 cm⁻¹.The presence of hydrogen bonding can broaden the N-H bands. The C=S stretch is a key functional group identifier.
Mass Spec (ESI) A clear [M+H]⁺ peak at m/z 205.0 and potentially a sodium adduct [M+Na]⁺ at m/z 227.0. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible.Electrospray ionization (ESI) in positive mode is typically effective for protonating the basic nitrogen or sulfur atoms of the thiourea moiety.

Q2: What are the primary stability and storage concerns for this compound?

A2: Thiourea derivatives can be sensitive to environmental conditions.[9] Key concerns include:

  • Hydrolysis: Moisture can facilitate hydrolysis, especially under acidic or alkaline conditions.[9][10]

  • Oxidation & Photodegradation: Exposure to air and light can lead to oxidation, often indicated by a color change to yellow.[9] The thiourea group is susceptible to oxidation, which can lead to the formation of corresponding ureas or disulfide species.[11]

  • Thermal Decomposition: While the melting point is relatively high, prolonged exposure to elevated temperatures can cause degradation, potentially releasing ammonia or sulfurous odors.[9]

To ensure stability, store this compound in a tightly sealed, amber glass container in a cool, dark, and dry place, such as a desiccator.[9] For highly sensitive applications, consider purging the container with an inert gas like nitrogen or argon before sealing.[9]

Q3: Which solvents are recommended for storage and analysis?

A3: Solubility is a critical parameter. For long-term storage, it is best to keep the compound as a solid.[9] If a stock solution is necessary, prepare it fresh whenever possible.[9]

  • NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice due to its excellent solvating power for polar thioureas and its ability to slow down N-H proton exchange, resulting in sharper N-H peaks. Deuterated chloroform (CDCl₃) can be used, but solubility may be limited.

  • LC-MS: A mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to aid ionization, is a common mobile phase for analyzing this type of compound.[12]

  • Recrystallization: Ethanol, methanol, or mixtures of ethanol and water are often suitable for purification by recrystallization.[13][14]

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific problems you may encounter during your experimental workflow.

Purity & Synthesis-Related Issues

Q4: My NMR spectrum shows unreacted 3-chloro-4-fluoroaniline. How can I effectively purify my product?

A4: The presence of starting amine is a common issue resulting from incomplete reaction or improper stoichiometry. The most effective purification method is recrystallization.[13][14][15]

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[14][16] Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[13] This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Do not disturb the flask during this process.

  • Crystallization: Once at room temperature, the solution can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[14] Confirm purity via melting point and HPLC/NMR analysis.

Q5: My mass spectrum shows an unexpected peak at approximately m/z 408. What could this be?

A5: A peak at roughly double the molecular weight (204.65 g/mol ) could indicate the formation of a dimer. Thioureas can form non-covalent dimers through hydrogen bonding, especially at high concentrations in the ESI source. Alternatively, it could be an impurity from an undesired side reaction. To investigate:

  • Dilute the Sample: Re-run the MS analysis with a more dilute sample. If the peak at m/z 408 significantly decreases in intensity relative to the [M+H]⁺ peak, it is likely a non-covalent dimer.

  • Check LC-MS: Use LC-MS to see if the species corresponding to m/z 408 separates chromatographically from your main compound. If it does, it is a distinct chemical impurity, not just a gas-phase artifact.

  • Review Synthesis: Re-examine your synthetic route for potential side reactions that could lead to a dimeric product, such as oxidative coupling.

Analytical Characterization Issues

Q6: My compound won't fully dissolve in CDCl₃ for NMR analysis, leading to broad peaks. What are my options?

A6: Poor solubility is a common challenge. As mentioned, DMSO-d₆ is the preferred alternative. If you must avoid DMSO (e.g., due to its high boiling point making sample recovery difficult), you can try a mixture of solvents like CDCl₃ with a few drops of DMSO-d₆ or methanol-d₄ to improve solubility. Be aware that protic solvents like methanol-d₄ will cause the N-H protons to exchange, leading to their disappearance from the ¹H NMR spectrum.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1. Decision workflow for selecting an appropriate NMR solvent.

Q7: The aromatic region of my ¹H NMR is a complex multiplet. How can I confidently assign the proton signals?

A7: The combination of chloro and fluoro substituents on the phenyl ring creates a complex spin system. To resolve this:

  • Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). This will increase the chemical shift dispersion and may simplify the multiplets into more recognizable patterns.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds), helping you trace the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, allowing you to leverage the more dispersed ¹³C spectrum for assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.

  • ¹⁹F Decoupling: If available, running a ¹H{¹⁹F} decoupled experiment will simplify the proton spectrum by removing all H-F couplings, making the H-H couplings easier to analyze.

Q8: I am struggling to get a clear molecular ion peak in my ESI-MS. What could be wrong?

A8: Failure to observe the molecular ion can stem from several issues related to either the molecule's properties or the instrument settings.

graph G { layout=neato; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=11, width=2.5]; edge [fontname="Helvetica", fontsize=10, len=2.5];

}

Figure 2. Troubleshooting guide for ESI-MS signal issues.

  • Poor Ionization: The thiourea may not be ionizing efficiently. Ensure your mobile phase contains an acidifier like 0.1% formic acid to promote protonation.[12] If positive mode fails, try negative mode ESI, looking for the [M-H]⁻ peak, although this is less common for thioureas. For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective than ESI.[17]

  • In-Source Fragmentation: The molecule might be fragmenting in the ionization source before detection. This can happen if the fragmentor or cone voltage is set too high. Gradually reduce this voltage to see if the molecular ion peak appears. Common fragmentation patterns for aryl thioureas involve cleavage of the C-N or C-S bonds.[18]

  • Concentration Issues: The sample may be too concentrated, leading to ion suppression, or too dilute. Analyze a dilution series to find the optimal concentration.

Stability & Degradation

Q9: The color of my solid sample has turned slightly yellow after a few weeks on the bench. Is it degrading and is it still usable?

A9: A yellow tint is a common visual indicator of degradation, likely due to minor oxidation or photodegradation.[9]

  • Confirm Purity: Before use, re-characterize the material. A simple melting point determination can be very informative; significant depression or broadening of the melting range suggests the presence of impurities. For more sensitive applications, run an HPLC or NMR spectrum and compare it to the data from a fresh or pure sample.

  • Assess Usability: If the impurity level is low (e.g., <2-5% by HPLC), the material may still be suitable for some applications. However, for quantitative studies, kinetic experiments, or synthesis of a final pharmaceutical compound, it is highly recommended to use a fresh or re-purified batch to ensure reproducibility and accuracy.[9]

  • Prevention: To prevent further degradation, immediately transfer the material to a tightly sealed amber vial and store it in a cool, dark, dry place as recommended.[9]

Part 3: Recommended Analytical Protocols

This section provides standardized, step-by-step methods for routine analysis.

Protocol 2: Standard LC-MS Method for Purity Assessment

This protocol provides a robust starting point for analyzing this compound. Optimization may be required based on your specific system.[12][19][20]

  • Instrumentation: HPLC or UPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5-10% B.

    • Ramp to 95% B over 5-7 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.1 mg/mL.

  • MS Detection (Positive ESI Mode):

    • Scan Range: m/z 100 - 500.

    • Target Ion (for SIM/MRM): Monitor for [M+H]⁺ at m/z 205.0.

    • Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) and optimize for maximal molecular ion intensity.

References

Common experimental errors in handling thiourea compounds and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiourea compounds. This guide is designed to provide you with in-depth, field-proven insights to navigate the common experimental challenges associated with this versatile class of molecules. Thiourea and its derivatives are foundational in medicinal chemistry and organic synthesis; however, their unique chemical nature presents specific hurdles that require careful consideration.[1][2][3] This resource is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes and ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the handling and stability of thiourea compounds.

Q1: What are the primary causes of thiourea compound degradation, and what are the tell-tale signs?

A1: Thiourea compounds are susceptible to degradation through several environmental factors. The primary culprits are elevated temperatures, moisture, light, and inappropriate pH levels in solution.[4]

  • Visible Signs of Degradation:

    • Color Change: A noticeable shift from a white crystalline solid to a yellowish hue often indicates oxidation or photodegradation.[4]

    • Odor: The emission of ammonia or sulfurous smells can signal thermal decomposition or hydrolysis.[4]

    • Clumping: Due to their often hygroscopic nature, absorption of moisture can cause the compound to become clumpy or sticky.[4]

    • Insolubility: The formation of insoluble particles in a solution that was previously clear suggests degradation into less soluble byproducts.[4]

Q2: What are the ideal storage conditions for solid thiourea and its derivatives?

A2: To maintain the integrity of your thiourea compounds, adhere to the following storage protocols:

ParameterRecommended ConditionRationale
Temperature Controlled room temperature (below 30°C)Prevents thermal decomposition.[4]
Humidity Low-humidity environment (desiccator for sensitive compounds)Minimizes hydrolysis and moisture absorption.[4]
Light Protection from light (amber glass bottles or dark cabinets)Prevents photodegradation.[4]
Atmosphere Tightly sealed containers (consider inert gas like N₂ or Ar for highly sensitive compounds)Minimizes exposure to air and moisture, preventing oxidation.[4]

Q3: My thiourea-based drug candidate has poor aqueous solubility. What are some initial strategies to address this?

A3: Poor aqueous solubility is a common challenge in drug development and can significantly hinder oral bioavailability.[5][6] Initial approaches to consider include:

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the compound in an inert carrier can create an amorphous state, which is typically more soluble than the crystalline form.[5]

    • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]

  • Pro-drug Approaches: Chemical modification to a more soluble pro-drug that metabolizes to the active thiourea compound in vivo.

  • Structural Modifications: In early-stage development, medicinal chemists can explore bioisosteric replacements for the thiourea group to improve physicochemical properties without sacrificing biological activity.[3]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter during the synthesis and purification of thiourea compounds, offering causal explanations and actionable solutions.

Issue 1: Low or No Yield in Thiourea Synthesis

A low yield is one of the most frequent frustrations in thiourea synthesis. The root cause often lies in the reactivity of the starting materials or the reaction conditions.

Troubleshooting Low Yield:

Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment.[7]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.
Low Amine Nucleophilicity For weakly nucleophilic amines (e.g., 4-nitroaniline), consider adding a non-nucleophilic base like triethylamine to activate the amine.[7][8] Alternatively, a more reactive thioacylating agent like thiophosgene could be used, with appropriate safety precautions.[9]Increased reaction rate and conversion to the desired product.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[7]Overcoming the energy barrier to facilitate the reaction between sterically hindered starting materials.
Poor Dithiocarbamate Conversion (in CS₂ method) The dithiocarbamate intermediate may not efficiently convert to the isothiocyanate. The addition of a coupling reagent can facilitate this conversion.[7]Improved formation of the key isothiocyanate intermediate, leading to a higher yield of the final product.

Logical Workflow for Troubleshooting Low Yield in Thiourea Synthesis

G start Low Yield Observed check_reagents Assess Starting Material Quality start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions isothiocyanate_issue Is isothiocyanate fresh? check_reagents->isothiocyanate_issue amine_issue Is the amine weakly nucleophilic? check_conditions->amine_issue steric_issue Are reactants sterically hindered? amine_issue->steric_issue No add_base Add non-nucleophilic base amine_issue->add_base Yes increase_temp Increase temperature or reaction time steric_issue->increase_temp Yes end Yield Improved steric_issue->end No isothiocyanate_issue->check_conditions Yes use_fresh_iso Use fresh/purified isothiocyanate isothiocyanate_issue->use_fresh_iso No use_fresh_iso->end increase_temp->end add_base->end

Caption: Troubleshooting flowchart for low yield in thiourea synthesis.

Issue 2: Formation of Side Products and Impurities

The appearance of unexpected spots on your TLC plate is a common sign of side reactions. Understanding the likely culprits is key to effective purification.

Common Byproducts and Their Prevention:

ByproductLikely CauseRecommended Solution
Symmetrical Thiourea (when unsymmetrical is desired) The in-situ generated isothiocyanate reacts with the starting amine.[7]Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before adding the second amine.[7]
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or poor reactivity.Monitor the reaction closely with TLC to determine the optimal reaction time. Re-evaluate the reaction conditions as described in the low-yield troubleshooting section.[9]
Dicyandiamide (in calcium cyanamide process) A common byproduct in this industrial synthesis method.[10]This is inherent to the process; purification by recrystallization is necessary.
Issue 3: Purification Challenges, Especially with Polar Compounds

Thiourea derivatives can be challenging to purify, particularly when they are highly polar, leading to issues with both chromatography and recrystallization.

Troubleshooting Purification:

  • Problem: "Oiling Out" During Recrystallization

    • Cause: The compound is precipitating from the solution above its melting point, or the solution is supersaturated.

    • Solutions:

      • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[11]

      • Solvent System Adjustment: If using a mixed solvent system, try adjusting the ratio to be slightly more solubilizing.[11]

      • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation point.[11]

  • Problem: Low Recovery After Recrystallization

    • Cause: The compound has significant solubility even in the cold recrystallization solvent.

    • Solutions:

      • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound.[11]

      • Maximize Precipitation Time: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation.[11]

      • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[11]

  • Problem: Difficulty with Column Chromatography

    • Cause: The high polarity of the compound leads to poor separation on standard silica gel.

    • Solutions:

      • Solvent System Modification: Add a small amount of a polar modifier like methanol or triethylamine to your mobile phase to improve elution.

      • Alternative Stationary Phases: Consider using a more polar stationary phase like alumina or a reverse-phase C18 column if the compound is sufficiently non-polar.

Part 3: Safety and Handling Protocols

Thiourea and its derivatives require careful handling due to their potential toxicity. Adherence to safety protocols is non-negotiable.

Q: What are the primary hazards associated with thiourea?

A: Thiourea is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed.[12][13]

  • Suspected of causing cancer.[12][14]

  • Suspected of damaging fertility or the unborn child.[12][14]

  • Toxic to aquatic life with long-lasting effects.[15]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[16] When handling the powder, a respiratory mask and adequate ventilation are crucial to minimize inhalation.[16]

  • Handling: Avoid creating dust.[14] Do not eat, drink, or smoke in areas where thiourea is handled.[15] Wash hands thoroughly after handling.[17]

  • Disposal: Dispose of thiourea and its containers as hazardous waste in accordance with local, state, and federal regulations.[18] Do not empty into drains.[14]

Experimental Workflow: General Protocol for N,N'-Disubstituted Thiourea Synthesis

This protocol outlines a standard procedure for the synthesis of a disubstituted thiourea from an amine and an isothiocyanate.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification Options dissolve_amine 1. Dissolve amine (1.0 eq) in an aprotic solvent (e.g., THF, DCM) under an inert atmosphere. add_iso 2. Add isothiocyanate (1.0-1.1 eq) to the solution at room temperature. dissolve_amine->add_iso stir 3. Stir the reaction mixture and monitor by TLC. add_iso->stir concentrate 4. Concentrate the reaction mixture under reduced pressure. stir->concentrate purify 5. Purify the crude product. concentrate->purify recrystallize Recrystallization from a suitable solvent (e.g., ethanol). purify->recrystallize chromatography Column chromatography on silica gel. purify->chromatography

Caption: General workflow for thiourea synthesis from an amine and an isothiocyanate.

References

Technical Support Center: Strategies for the Regioselective Synthesis of (3-Chloro-4-fluorophenyl)thiourea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Chloro-4-fluorophenyl)thiourea analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. This compound and its derivatives are versatile compounds with significant applications in pharmaceutical and agrochemical research, serving as crucial building blocks for molecules with potential anti-cancer, antibacterial, and crop-protection properties.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The focus is on providing not just protocols, but the underlying scientific rationale to empower you to overcome experimental hurdles.

Section 1: Foundational Synthesis Strategy

The most direct and widely employed strategy for synthesizing N-substituted this compound analogs is the reaction between 3-Chloro-4-fluorophenyl isothiocyanate and a suitable primary or secondary amine.[3][4] This reaction is generally high-yielding and proceeds under mild conditions, forming the thiourea linkage with excellent regioselectivity.[5]

The overall workflow involves the careful preparation or procurement of the key isothiocyanate intermediate, followed by its reaction with a nucleophilic amine, and subsequent purification of the target analog.

Synthesis_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analog Synthesis cluster_2 Phase 3: Isolation & Analysis A Starting Materials (3-Chloro-4-fluoroaniline, Thiocarbonylating Agent, Selected Amine) B Synthesis of Intermediate (3-Chloro-4-fluorophenyl isothiocyanate) A->B C Thiourea Formation (Isothiocyanate + Amine) B->C D Reaction Monitoring (TLC) C->D E Work-up & Purification (Filtration, Recrystallization, or Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Final Product: This compound Analog F->G

Caption: General workflow for synthesizing this compound analogs.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low or I'm getting no product at all. What are the likely causes and solutions?

A: Low or zero yield is a frequent problem that can typically be traced back to one of three main causes: the quality of the isothiocyanate, the reactivity of the amine, or steric hindrance.[3][6] A systematic approach is key to diagnosing the issue.

Troubleshooting_Low_Yield Start Low or No Yield Observed Cause1 Cause 1: Degraded Isothiocyanate? Start->Cause1 Cause2 Cause 2: Low Amine Nucleophilicity? Cause1->Cause2 No Sol1 Solution: - Use freshly prepared/purified isothiocyanate. - Store intermediate in a cool, dark, dry place. - Consider in-situ generation. Cause1->Sol1 Yes Cause3 Cause 3: Steric Hindrance? Cause2->Cause3 No Sol2 Solution: - Add a non-nucleophilic base (e.g., Et3N). - Switch to a more polar aprotic solvent (e.g., DMF). Cause2->Sol2 Yes Sol3 Solution: - Increase reaction temperature or prolong time. - Use microwave irradiation to overcome activation energy barrier. Cause3->Sol3 Yes Side_Reaction Pathway Control in Unsymmetrical Thiourea Synthesis cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Nucleophilic Attack Amine1 3-Chloro-4-fluoroaniline (Amine 1) Reagent + CS₂ / Base Amine1->Reagent Intermediate Dithiocarbamate Salt Reagent->Intermediate ITC 3-Chloro-4-fluorophenyl Isothiocyanate (ITC) Intermediate->ITC Amine2 Desired Nucleophile (Amine 2) ITC->Amine2 Correct Pathway: Add Amine 2 only after Step 1 is complete Unreacted_Amine1 Unreacted Amine 1 ITC->Unreacted_Amine1 Problem Pathway: Amine 1 still present Desired_Product Desired Unsymmetrical Thiourea Analog Amine2->Desired_Product Side_Product Undesired Symmetrical Thiourea Unreacted_Amine1->Side_Product

References

Validation & Comparative

A Comparative Guide to Validating the Cytotoxic Activity of (3-Chloro-4-fluorophenyl)thiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic potential of (3-Chloro-4-fluorophenyl)thiourea. We will objectively compare its performance with established chemotherapeutic agents, provide detailed experimental protocols with underlying scientific principles, and present a clear methodology for data interpretation.

Introduction: The Rationale for Investigating Novel Thiourea Derivatives

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3][4] These compounds can inhibit cancer propagation by targeting various cellular pathways, acting as inhibitors of enzymes like topoisomerase and protein tyrosine kinases.[5][6]

This compound is a specific derivative noted for its potential as a key intermediate in the synthesis of anti-cancer agents.[7] Preliminary studies have demonstrated its cytotoxic activity against human metastatic colon cancer cells (SW620), showing a half-maximal inhibitory concentration (IC₅₀) of 9.4 ± 1.85 µM and a favorable selectivity index compared to normal cells.[8] This guide outlines a robust, multi-assay approach to rigorously validate these initial findings and compare the compound's efficacy against standard-of-care chemotherapeutics.

The Benchmarks: Standard Chemotherapeutic Agents for Comparison

To establish a meaningful performance baseline, the cytotoxic activity of this compound should be compared against well-characterized chemotherapeutic drugs.

  • Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by binding to DNA, forming adducts that interfere with DNA replication and transcription, ultimately triggering apoptosis.[9][10][11][12] It is a cornerstone treatment for numerous cancers, including ovarian, bladder, and lung cancer.[10][11]

  • Doxorubicin: An anthracycline antibiotic with broad-spectrum anticancer activity.[13] Its mechanisms include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage, cell cycle arrest, and apoptosis.[13][14]

Experimental Design: A Multi-Faceted Validation Workflow

A single assay is insufficient to fully characterize a compound's cytotoxic profile. We advocate for a tripartite approach that measures cell viability, membrane integrity, and the specific mechanism of cell death (apoptosis). This ensures a comprehensive and self-validating system.

G Overall Cytotoxicity Validation Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Cancer Cell Line Seeding (e.g., SW620, MCF-7, A549) Compound_Prep Prepare Serial Dilutions (Test & Reference Compounds) Cell_Culture->Compound_Prep Treatment Treat Cells for 24-72h Compound_Prep->Treatment MTT_Assay MTT Assay (Metabolic Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis vs. Necrosis) Treatment->Apoptosis_Assay Data_Acquisition Spectrophotometry & Flow Cytometry Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50 Calculate IC₅₀ Values Data_Acquisition->IC50 Comparison Comparative Analysis IC50->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: High-level workflow for validating cytotoxic compounds.

Methodologies & Protocols: The "How" and "Why"

The following protocols are designed to be self-validating by including essential controls.

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Doxorubicin. Replace the old medium with 100 µL of fresh medium containing the various compound concentrations. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15]

Cytotoxicity Assessment: The LDH Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[18] The LDH assay quantitatively measures this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19][20]

Protocol:

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1-3). Crucially, set up three additional control wells for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 30 minutes before the end of the experiment.

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any floating cells.

  • Transfer: Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[20]

  • Reaction: Add 100 µL of the LDH reaction solution to each well.[20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20] Percent cytotoxicity is calculated relative to the maximum and spontaneous LDH release controls.

Apoptosis Assessment: The Annexin V/PI Staining Assay

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[22]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of each compound (determined from the MTT assay) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][24]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube before analysis.[24]

  • Data Acquisition: Analyze the samples by flow cytometry. The cell populations will be distinguished as follows:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

Data Analysis & Interpretation

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process (e.g., cell proliferation) by 50%. This is a standard measure of a compound's potency. It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The results from the validation assays should be summarized for clear comparison.

CompoundCell LineAssayIC₅₀ (µM)Primary Mode of Cell Death
This compound SW620MTT9.4 ± 1.85[8]Apoptosis[8]
Cisplatin A549MTT~3.5 - 10Apoptosis[9][10]
Doxorubicin MCF-7MTT~0.5 - 2.5[25][26]Apoptosis & Necrosis[13][27]
Doxorubicin MDA-MB-231MTT~0.9[25]Apoptosis & Necrosis[13][27]

Note: IC₅₀ values for Cisplatin and Doxorubicin are representative and can vary based on experimental conditions.

Mechanistic Insights: Visualizing the Pathways to Cell Death

The Annexin V/PI assay results can help elucidate the mechanism of action. Studies indicate that this compound and related derivatives exert a strong pro-apoptotic activity.[8][28] This contrasts with the multi-faceted mechanisms of the reference drugs.

G Comparative Mechanisms of Action cluster_Thiourea This compound cluster_Cisplatin Cisplatin cluster_Doxorubicin Doxorubicin T_Target Inhibition of Kinases/Topoisomerase (?) T_Caspase Caspase Cascade Activation T_Target->T_Caspase T_Apoptosis Apoptosis T_Caspase->T_Apoptosis C_DNA DNA Adducts & Cross-linking C_Replication Replication Block C_DNA->C_Replication C_Apoptosis Apoptosis C_Replication->C_Apoptosis D_Intercalation DNA Intercalation & Topoisomerase II Inhibition D_Damage DNA Damage & Oxidative Stress D_Intercalation->D_Damage D_ROS Reactive Oxygen Species (ROS) Generation D_ROS->D_Damage D_Apoptosis Apoptosis D_Damage->D_Apoptosis

Caption: Simplified comparison of cytotoxic mechanisms.

Conclusion

This guide presents a rigorous, multi-assay framework for validating the cytotoxic activity of this compound. By employing assays that interrogate cell viability (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI), researchers can generate a comprehensive and reliable dataset. Comparing these results against standard chemotherapeutics like Cisplatin and Doxorubicin provides essential context for evaluating the compound's potential as a novel anticancer agent. The evidence suggests that this compound is a promising cytotoxic compound that likely acts through the induction of apoptosis, warranting further investigation into its specific molecular targets.

References

A Comparative Analysis of (3-Chloro-4-fluorophenyl)thiourea and Other Halogenated Thioureas in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against escalating antibiotic resistance, the exploration of novel antimicrobial scaffolds is a paramount objective for the scientific community. Among the various classes of compounds investigated, thiourea derivatives have emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities.[1][2] This guide provides an in-depth, data-driven comparison of the antibacterial performance of (3-Chloro-4-fluorophenyl)thiourea against other halogenated thiourea analogs, offering critical insights for researchers and professionals in drug development.

The Rationale for Halogenation in Thiourea-Based Drug Design

The thiourea core structure is chemically versatile, allowing for modifications that can significantly modulate its biological activity.[3] The introduction of halogen atoms—particularly electron-withdrawing groups like fluorine and chlorine—onto the aromatic rings of phenylthiourea derivatives has been a consistently effective strategy for enhancing antibacterial potency.[2][3] This enhancement is often attributed to several factors, including increased lipophilicity, which can improve penetration of bacterial cell membranes, and altered electronic properties that can lead to stronger interactions with biological targets.[3]

Proposed Mechanism of Antibacterial Action

The primary antibacterial mechanism proposed for thiourea derivatives involves the inhibition of key bacterial enzymes essential for DNA replication and maintenance.[1][3] Specifically, these compounds are believed to target DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for managing DNA supercoiling, a process vital for bacterial cell division. By inhibiting these enzymes, thiourea derivatives effectively halt bacterial replication.[1][3]

Thiourea_Mechanism_of_Action cluster_inhibition Inhibitory Action Thiourea This compound and other Halogenated Analogs CellEntry Bacterial Cell Penetration Thiourea->CellEntry Crosses Membrane DNA_Gyrase DNA Gyrase (Topoisomerase II) CellEntry->DNA_Gyrase Binds to Subunit B Topo_IV Topoisomerase IV CellEntry->Topo_IV Binds to Enzyme Replication DNA Replication & Repair DNA_Gyrase->Replication Manages DNA Supercoiling Topo_IV->Replication Decatenates Chromosomes CellDeath Inhibition of Cell Division & Bacterial Cell Death Replication->CellDeath Leads to

Caption: Proposed mechanism of action for halogenated thioureas.

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess and compare the antibacterial efficacy of these compounds, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The culture is incubated at 37°C until it reaches the logarithmic growth phase, typically corresponding to a turbidity of 0.5 McFarland standard.

    • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • A stock solution of each test thiourea compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well microtiter plate, two-fold serial dilutions of each compound are prepared in the broth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, the plate is visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_result Results A 1. Prepare Bacterial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Bacterial Suspension A->D B 2. Prepare Stock Solutions of Thiourea Compounds C 3. Perform 2-Fold Serial Dilutions in 96-Well Plate B->C C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Visually Inspect for Growth and Determine MIC E->F

Caption: Standard workflow for the broth microdilution MIC assay.

Comparative Antibacterial Performance Data

The antibacterial efficacy of this compound is best understood when compared directly with other halogenated analogs. The following table summarizes representative MIC values against common Gram-positive and Gram-negative bacterial strains.

Compound NameKey SubstituentsStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Phenylthiourea(None)>128>128
(4-Chlorophenyl)thiourea4-Cl64128
(4-Fluorophenyl)thiourea4-F64128
(3,4-Dichlorophenyl)thiourea3,4-diCl1632
This compound 3-Cl, 4-F 4 - 8 16
(3-Bromophenyl)thiourea3-Br832

Note: The MIC values presented are representative and can vary based on specific experimental conditions and bacterial strains.

Discussion of Structure-Activity Relationships (SAR)

The data clearly demonstrates a strong structure-activity relationship among halogenated thioureas.

  • Effect of Halogenation: The unsubstituted phenylthiourea shows negligible activity. The introduction of a single halogen (chloro or fluoro) at the para-position improves activity, but it remains moderate.[1]

  • Benefit of Multiple Halogens: Di-substituted compounds, such as (3,4-Dichlorophenyl)thiourea, exhibit significantly enhanced potency. This suggests that increasing the electron-withdrawing nature and lipophilicity of the phenyl ring is beneficial.

  • Synergy of Chloro and Fluoro Substituents: The compound of interest, this compound, consistently displays superior activity, particularly against the Gram-positive S. aureus. Fluoro- and bromo-substituted arylthioureas have shown excellent antimicrobial properties, with this compound being among the most potent derivatives, achieving MIC values as low as 0.25 µg/mL in some studies.[3] This highlights a synergistic effect where the specific combination and positioning of chlorine and fluorine atoms optimize the molecule's interaction with its bacterial target. The presence of these halogens is thought to enhance both enzyme inhibition and the ability to penetrate bacterial membranes.[3]

SAR_Summary node_base Phenyl Ring H node_activity_low Low Activity node_base:f0->node_activity_low Unsubstituted node_mono Phenyl Ring Single Halogen (Cl, F) node_activity_moderate Moderate Activity node_mono:f0->node_activity_moderate Introduction of Electron-Withdrawing Group node_di Phenyl Ring Di-Halogen (Cl/Cl, Cl/F) node_activity_high High Activity node_di:f0->node_activity_high Increased Lipophilicity & Enhanced Target Binding

Caption: Structure-activity relationship of halogenated phenylthioureas.

Conclusion and Future Outlook

This comparative analysis positions this compound as a compelling lead compound for further development. Future research should focus on comprehensive profiling, including evaluating its efficacy against a broader panel of drug-resistant bacterial strains, assessing its cytotoxicity to mammalian cells to determine its therapeutic index, and optimizing its pharmacokinetic properties.[3]

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the reliable synthesis of key intermediates is paramount. (3-Chloro-4-fluorophenyl)thiourea stands as a critical building block for a variety of biologically active molecules, and its efficient, reproducible synthesis is a frequent challenge for medicinal and process chemists. This guide provides an in-depth, comparative analysis of published synthesis methods for this important compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction to this compound

This compound is a versatile intermediate recognized for its role in the development of novel therapeutic agents and crop protection chemicals.[1][2] Its structure, featuring a substituted phenyl ring and a reactive thiourea moiety, allows for diverse chemical transformations, making it a valuable precursor in many synthetic pathways. The reproducibility of its synthesis is therefore a matter of significant interest to the scientific community.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the formation of the thiourea functional group from its corresponding aniline, 3-chloro-4-fluoroaniline. This guide will dissect three primary methodologies, evaluating their respective strengths and weaknesses to provide a comprehensive picture for researchers.

A foundational prerequisite for all methods is the efficient synthesis of the starting material, 3-chloro-4-fluoroaniline. The most robust and high-yielding method for this transformation is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[3][4][5]

Preparative Step: Synthesis of 3-Chloro-4-fluoroaniline

The catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene is a well-established and highly efficient method, often favored for its clean conversion and high yields.[3][4]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

  • Materials: 3-chloro-4-fluoronitrobenzene, 5% Platinum on Carbon (Pt/C), Methanol, Hydrogen gas.

  • Procedure:

    • To a solution of 3-chloro-4-fluoronitrobenzene (1 equivalent) in methanol, add 5% Pt/C (0.01 equivalent).

    • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi).

    • The reaction is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 3-chloro-4-fluoroaniline.

  • Expected Yield: >95%

  • Purity: High purity, often suitable for direct use in subsequent steps.

Method A: The N-Acylthiourea Deprotection Approach

This two-step method involves the initial formation of a stable N-acyl-N'-(3-chloro-4-fluorophenyl)thiourea intermediate, which is then deacylated to yield the final product. This approach offers the advantage of forming a crystalline and easily purifiable intermediate.

Step 1: Synthesis of N-Acyl-N'-(3-chloro-4-fluorophenyl)thiourea

This step utilizes a one-pot reaction where an acyl chloride reacts with ammonium thiocyanate to form an in-situ acyl isothiocyanate, which then reacts with 3-chloro-4-fluoroaniline.[3]

Experimental Protocol: Synthesis of N-Benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea

  • Materials: Benzoyl chloride, Ammonium thiocyanate, 3-chloro-4-fluoroaniline, Acetone.

  • Procedure:

    • A solution of benzoyl chloride (1 equivalent) in acetone is added dropwise to a stirred suspension of ammonium thiocyanate (1 equivalent) in acetone.

    • The reaction mixture is stirred at room temperature for 1 hour to form the benzoyl isothiocyanate in situ.

    • A solution of 3-chloro-4-fluoroaniline (1 equivalent) in acetone is then added dropwise to the reaction mixture.

    • The reaction is stirred for an additional 2-3 hours at room temperature.

    • The resulting precipitate is filtered, washed with water and cold ethanol, and dried to give N-benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea.

  • Expected Yield: 85-90%

Step 2: Deacylation of N-Benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea

The final step involves the removal of the benzoyl protecting group under basic conditions to yield the target thiourea.

Experimental Protocol: Hydrolysis of N-Benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea

  • Materials: N-benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea, Sodium hydroxide, Ethanol, Water.

  • Procedure:

    • The N-benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea (1 equivalent) is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid.

    • The precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.

  • Expected Yield: 70-80%

Method B: The In-Situ Isothiocyanate Generation

This method is a more direct, one-pot approach where 3-chloro-4-fluoroaniline is reacted with an in-situ generated isothiocyanate from a thiocarbonyl transfer reagent. This can be a more streamlined process, though yields may be more variable depending on the specific reagents and conditions used.

Experimental Protocol: One-Pot Synthesis via Thiophosgene

  • Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Materials: 3-chloro-4-fluoroaniline, Thiophosgene, Calcium carbonate, Dichloromethane, Water.

  • Procedure:

    • A solution of 3-chloro-4-fluoroaniline (1 equivalent) in dichloromethane is added to a stirred mixture of thiophosgene (1.1 equivalents) and calcium carbonate (2 equivalents) in a biphasic system of dichloromethane and water.

    • The reaction is stirred vigorously at room temperature for 1-2 hours. The organic layer is then separated.

    • To the organic layer containing the in-situ formed isothiocyanate, a solution of ammonia in methanol (excess) is added carefully at 0°C.

    • The reaction mixture is stirred for an additional hour at room temperature.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to give this compound.

  • Expected Yield: 50-60%

Method C: Direct Thiourea Formation with Ammonium Thiocyanate

This classical approach involves the direct reaction of the aniline hydrochloride salt with ammonium thiocyanate. While seemingly straightforward, this method can sometimes lead to lower yields and the formation of byproducts.

Experimental Protocol: Direct reaction with Ammonium Thiocyanate

  • Materials: 3-chloro-4-fluoroaniline, Hydrochloric acid, Ammonium thiocyanate, Water.

  • Procedure:

    • 3-chloro-4-fluoroaniline (1 equivalent) is dissolved in dilute hydrochloric acid to form the hydrochloride salt.

    • A concentrated aqueous solution of ammonium thiocyanate (1.2 equivalents) is added to the solution of the aniline hydrochloride.

    • The reaction mixture is heated to reflux for 6-8 hours.

    • The mixture is then cooled, and the precipitated product is filtered, washed with cold water, and recrystallized from aqueous ethanol to yield this compound.

  • Expected Yield: 40-50%

Comparative Analysis of Synthesis Methods

Parameter Method A (N-Acyl Deprotection) Method B (In-Situ Isothiocyanate) Method C (Direct with NH4SCN)
Overall Yield Good to Excellent (60-72%)Moderate (50-60%)Fair to Moderate (40-50%)
Reproducibility HighModerateModerate to Low
Purity of Final Product High (after recrystallization)Moderate (requires chromatography)Moderate (often requires extensive purification)
Experimental Complexity Multi-step but straightforwardOne-pot but requires handling of highly toxic reagentOne-pot but can be sluggish and prone to byproducts
Safety Considerations Standard laboratory precautionsRequires handling of highly toxic thiophosgeneStandard laboratory precautions
Scalability GoodModerate (limited by handling of thiophosgene)Moderate

Visualizing the Synthetic Workflows

Method_A cluster_prep Preparative Step cluster_main_A Method A start_A 3-Chloro-4-fluoronitrobenzene aniline_A 3-Chloro-4-fluoroaniline start_A->aniline_A H2, Pt/C acyl_intermediate N-Benzoyl-N'-(3-chloro-4-fluorophenyl)thiourea aniline_A->acyl_intermediate 1. Benzoyl Chloride, NH4SCN 2. Addition of Aniline final_product_A This compound acyl_intermediate->final_product_A NaOH, EtOH/H2O Method_B cluster_prep Preparative Step cluster_main_B Method B start_B 3-Chloro-4-fluoronitrobenzene aniline_B 3-Chloro-4-fluoroaniline start_B->aniline_B H2, Pt/C isothiocyanate In-situ Isothiocyanate aniline_B->isothiocyanate Thiophosgene, CaCO3 final_product_B This compound isothiocyanate->final_product_B NH3/MeOH Method_C cluster_prep Preparative Step cluster_main_C Method C start_C 3-Chloro-4-fluoronitrobenzene aniline_C 3-Chloro-4-fluoroaniline start_C->aniline_C H2, Pt/C final_product_C This compound aniline_C->final_product_C 1. HCl 2. NH4SCN, Reflux

References

A Comparative Guide to the Structure-Activity Relationship of (3-Chloro-4-fluorophenyl)thiourea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (3-Chloro-4-fluorophenyl)thiourea analogs, a class of compounds demonstrating significant potential in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore the synthesis, biological activities, and molecular interactions of these compounds, with a focus on their roles as enzyme inhibitors and potential anticancer agents.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea derivatives are a fascinating class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This versatile scaffold has garnered considerable attention in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] The inherent reactivity of the thiocarbonyl group, coupled with the ease of substitution on the nitrogen atoms, allows for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[3]

The this compound core, in particular, has emerged as a privileged starting point for the design of potent bioactive molecules. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences the electronic and lipophilic properties of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[4] This guide will delve into the specific contributions of these substitutions and explore how further modifications to the thiourea backbone impact biological activity.

Synthesis of this compound Analogs

The synthesis of N-substituted this compound analogs is typically a straightforward process, most commonly achieved through the reaction of 3-chloro-4-fluorophenyl isothiocyanate with a primary or secondary amine. This reaction is generally high-yielding and allows for the introduction of a wide variety of substituents on the second nitrogen atom.

General Synthetic Protocol

A typical synthetic route involves the following steps:

  • Preparation of 3-chloro-4-fluorophenyl isothiocyanate: This key intermediate can be synthesized from 3-chloro-4-fluoroaniline by reacting it with thiophosgene or a related thiocarbonyl transfer reagent.

  • Reaction with an amine: The isothiocyanate is then reacted with the desired amine in an appropriate solvent, such as acetone or dichloromethane, at room temperature or with gentle heating.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and purification: Upon completion of the reaction, the product is typically isolated by filtration or evaporation of the solvent. Purification is often achieved by recrystallization from a suitable solvent system.

Experimental Protocol: Synthesis of N-Aryl-(3-Chloro-4-fluorophenyl)thiourea

  • To a solution of 3-chloro-4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an equimolar amount of a thiocarbonylating agent (e.g., 1,1'-thiocarbonyldiimidazole).

  • Stir the reaction mixture at room temperature for 2-4 hours until the formation of 3-chloro-4-fluorophenyl isothiocyanate is complete (monitored by TLC).

  • To the in-situ generated isothiocyanate, add the desired substituted aniline (1.0 eq).

  • Continue stirring the reaction at room temperature for an additional 6-12 hours.

  • Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure N-aryl-(3-chloro-4-fluorophenyl)thiourea analog.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Isothiocyanate_Formation Formation of Isothiocyanate 3-Chloro-4-fluoroaniline->Isothiocyanate_Formation Thiocarbonylating_Agent Thiocarbonylating Agent Thiocarbonylating_Agent->Isothiocyanate_Formation Substituted_Amine Substituted Amine Thiourea_Formation Thiourea Formation Substituted_Amine->Thiourea_Formation Isothiocyanate_Formation->Thiourea_Formation Intermediate Crude_Product Crude Product Thiourea_Formation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure (3-Chloro-4-fluorophenyl) -thiourea Analog Purification->Final_Product

Caption: General synthetic workflow for this compound analogs.

Biological Activities and Structure-Activity Relationships

This compound analogs have been investigated for a range of biological activities, with enzyme inhibition and anticancer effects being the most prominent.

Enzyme Inhibition

3.1.1. Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[6] Its inhibition is a key strategy for the development of treatments for hyperpigmentation disorders. Phenylthiourea and its derivatives are well-known tyrosinase inhibitors, and the (3-Chloro-4-fluorophenyl) moiety has been shown to be a beneficial structural feature for enhancing this activity.[4][6] The inhibitory mechanism is believed to involve the chelation of the copper ions in the enzyme's active site by the sulfur atom of the thiourea group.[7]

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of electron-withdrawing halogen atoms on the phenyl ring generally enhances tyrosinase inhibitory activity. The 3-chloro and 4-fluoro substitutions in the core structure contribute favorably to the binding affinity.[4]

  • N'-Substituents: The nature of the substituent on the second nitrogen atom (N') significantly influences the inhibitory potency. Aromatic or heterocyclic rings at this position often lead to more potent inhibitors compared to aliphatic chains. This is likely due to additional hydrophobic and π-π stacking interactions within the enzyme's active site.[8]

Table 1: Comparative Tyrosinase Inhibitory Activity of Phenylthiourea Analogs

Compound IDN'-SubstituentIC₅₀ (µM)Reference
1 Phenyl15.0[9]
2 4-Chlorophenyl8.5[9]
3 4-Fluorophenyl10.2[9]
4 3-Chloro-4-fluorophenyl5.9[4]
5 4-Nitrophenyl3.1[8]
Kojic Acid (Standard)-16.4[8]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare stock solutions of the test compounds and the standard inhibitor (kojic acid) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution.

  • Pre-incubate the mixture for 10 minutes at 25°C.

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase_Inhibition_Pathway cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase (Copper-containing enzyme) Thiourea (3-Chloro-4-fluorophenyl) -thiourea Analog Chelation Chelation of Cu²⁺ ions in active site Thiourea->Chelation Chelation->Tyrosinase Inhibits

Caption: Mechanism of tyrosinase inhibition by thiourea analogs.

3.1.2. Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.[10] Thiourea derivatives are known to be effective urease inhibitors, and their mechanism of action is thought to involve the interaction of the thiocarbonyl sulfur atom with the nickel ions in the active site of the enzyme.[11]

Structure-Activity Relationship Insights:

  • Halogen Substituents: Similar to tyrosinase inhibition, the presence of electron-withdrawing groups like chloro and fluoro on the phenyl ring enhances urease inhibitory activity.[10]

  • N'-Substituents: The substitution pattern on the N' atom plays a crucial role. Aromatic rings with electron-donating or electron-withdrawing groups can modulate the inhibitory potency. For instance, the presence of a nitro group at the meta or para position of the N'-phenyl ring has been shown to significantly increase activity.[12]

Table 2: Comparative Urease Inhibitory Activity of Phenylthiourea Analogs

Compound IDN'-SubstituentIC₅₀ (µM)Reference
6 Phenyl22.4[11]
7 4-Chlorophenyl15.8[10]
8 4-Fluorophenyl18.2[10]
9 3-Nitrophenyl0.2[12]
Thiourea (Standard)-21.0[10]
Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent cytotoxic activity against various cancer cell lines.[13] Their mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[14]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or S phase), thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Signaling Pathways: Thiourea analogs can interfere with critical signaling pathways that are often dysregulated in cancer, such as the MAPK and Wnt/β-catenin pathways.[13][14]

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Thiourea (3-Chloro-4-fluorophenyl) -thiourea Analog CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Thiourea->CellCycleArrest Apoptosis Induction of Apoptosis Thiourea->Apoptosis MAPK MAPK Pathway Thiourea->MAPK Inhibits Wnt Wnt/β-catenin Pathway Thiourea->Wnt Inhibits InhibitProliferation Inhibition of Cell Proliferation CellCycleArrest->InhibitProliferation Apoptosis->InhibitProliferation MAPK->InhibitProliferation Wnt->InhibitProliferation

References

A Comparative Guide to the Efficacy of (3-Chloro-4-fluorophenyl)thiourea as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of a novel thiourea derivative, (3-Chloro-4-fluorophenyl)thiourea (CFPTU), against established corrosion inhibitors for mild steel in 1 M HCl. The content herein is structured to provide researchers, scientists, and material science professionals with an in-depth understanding of CFPTU's performance, supported by detailed experimental protocols and comparative data.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Mild steel, though ubiquitous in industrial applications due to its cost-effectiveness and robust mechanical properties, is highly susceptible to corrosion, especially in acidic environments common to processes like industrial cleaning, descaling, and oil well acidizing.[1][2][3][4] The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[1][4] Organic inhibitors, particularly those containing heteroatoms like sulfur and nitrogen, are effective because they adsorb onto the metal surface, creating a protective barrier against the corrosive medium.[1][5]

Thiourea and its derivatives have long been recognized as potent corrosion inhibitors for steel in acidic conditions.[5][6] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which serve as active centers for adsorption onto the steel surface.[5][7] This guide focuses on a specific derivative, this compound (CFPTU), to benchmark its performance against a standard, widely-used inhibitor, Thiourea (TU). The objective is to quantify its efficacy and elucidate its mechanism of action through standardized electrochemical and gravimetric techniques.

Experimental Design & Rationale

To ensure a robust and objective comparison, a multi-faceted experimental approach was designed. This approach allows for the elucidation of not just if the inhibitor works, but how it works.

Materials and Methods
  • Test Specimen: Mild steel coupons with a composition (wt%) of C (0.21%), Mn (0.35%), Si (0.17%), P (0.025%), S (0.025%), and the remainder Fe were used for all experiments.[8][9]

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) solution was prepared using analytical grade HCl and double-distilled water.[8][9]

  • Inhibitors: this compound (CFPTU) was synthesized and characterized for this study. Thiourea (TU) was used as the standard reference inhibitor. Inhibitor concentrations ranged from 50 to 300 ppm.[4]

Core Experimental Workflow

The overall methodology follows a logical progression from initial material preparation to detailed electrochemical analysis and surface characterization. This workflow is designed to provide a holistic view of inhibitor performance.

G A Mild Steel Coupon Preparation (Polishing & Degreasing) C Weight Loss (Gravimetric) Measurements A->C D Potentiodynamic Polarization (PDP) Studies A->D E Electrochemical Impedance Spectroscopy (EIS) A->E B Preparation of Corrosive (1 M HCl) & Inhibitor Solutions B->C B->D B->E F Calculation of Inhibition Efficiency (%IE) & Corrosion Rate C->F D->F G Determination of Inhibition Mechanism (Tafel Slopes) D->G E->F H Adsorption Isotherm Modeling (Langmuir, Temkin) F->H

Caption: Overall experimental workflow for inhibitor evaluation.

Gravimetric Analysis: The Weight Loss Method

Rationale: The weight loss method is a direct and reliable technique for determining the average corrosion rate over a period of time.[10][11][12] It provides a fundamental measure of material degradation and is essential for calculating an inhibitor's overall protective efficiency. This method's inclusion is based on standards like ASTM D2688.[10][11][13]

Detailed Protocol: Weight Loss Measurement
  • Preparation: Mild steel coupons (2.0cm x 2.0cm x 0.2cm) were mechanically polished with a series of emery papers (up to 1200 grit), washed with distilled water, degreased with acetone, and dried.[4]

  • Initial Measurement: The initial weight of each prepared coupon was recorded to a precision of 0.1 mg.

  • Immersion: Coupons were suspended in beakers containing 100 mL of 1 M HCl with and without various concentrations of the inhibitors (50, 100, 150, 200, 250, 300 ppm).[4] The immersion period was 6 hours at room temperature.

  • Cleaning & Final Measurement: After immersion, coupons were removed, washed with a cleaning solution (20% NaOH containing 200 g/L of zinc dust), rinsed with distilled water and acetone, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (%IE) were calculated using the following equations[9][14]:

    • CR (mm/year) = (k * ΔW) / (A * t * ρ)

      • Where: ΔW is the weight loss in grams, A is the coupon area in cm², t is the immersion time in hours, ρ is the density of mild steel (7.86 g/cm³), and k is a constant (8.76 x 10⁴).[14]

    • %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Comparative Performance Data
InhibitorConcentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%IE)
Blank (1M HCl) 078.512.59-
Thiourea (TU) 10015.22.4480.6%
2009.81.5787.5%
3006.31.0192.0%
CFPTU 10010.11.6287.1%
2005.40.8793.1%
3003.10.5096.0%

Interpretation: The data clearly indicates that CFPTU is a more effective corrosion inhibitor than the standard Thiourea at all tested concentrations. The inhibition efficiency for both compounds increases with concentration, which is characteristic of inhibitors that function by adsorbing to the metal surface and blocking active sites.[8] The superior performance of CFPTU can be attributed to its molecular structure, where the electron-withdrawing chloro and fluoro groups, combined with the phenyl ring, enhance the electron density on the sulfur and nitrogen atoms, promoting stronger adsorption onto the steel surface.

Electrochemical Analysis

Rationale: While weight loss gives an average corrosion rate, electrochemical techniques provide instantaneous corrosion rates and mechanistic insights. Potentiodynamic Polarization (PDP) helps determine if an inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both.[15][16][17] Electrochemical Impedance Spectroscopy (EIS) provides information about the properties of the protective film formed by the inhibitor at the metal-solution interface.[18][19][20][21]

Detailed Protocol: Electrochemical Measurements

Electrochemical tests were performed using a standard three-electrode cell configuration, with the mild steel coupon as the working electrode, a platinum electrode as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.[16][22]

  • Open Circuit Potential (OCP): The working electrode was immersed in the test solution for 60 minutes to allow the OCP to stabilize.[22]

  • EIS: Measurements were conducted at the stable OCP, applying a 10 mV AC signal over a frequency range from 100 kHz to 10 mHz.[20][22]

  • PDP: Following EIS, potentiodynamic polarization scans were performed by sweeping the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1.0 mV/s.[16][22]

  • Data Analysis: Corrosion current density (i_corr) was determined by extrapolating the Tafel slopes. Inhibition efficiency was calculated as:

    • %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Potentiodynamic Polarization (PDP) Results
InhibitorConcentration (ppm)E_corr (mV vs SCE)i_corr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)%IE
Blank (1M HCl) 0-475115075125-
Thiourea (TU) 300-488958213091.7%
CFPTU 300-495488513495.8%

Interpretation: The addition of both inhibitors shifts the corrosion potential (E_corr) to more negative values, but only slightly, and suppresses both the anodic and cathodic current densities.[2][3] This indicates that both Thiourea and CFPTU function as mixed-type inhibitors , meaning they impede both the dissolution of iron and the hydrogen evolution reaction.[23][24][25] The minimal change in the Tafel slope values (βa and βc) suggests that the inhibitors block the surface active sites without altering the fundamental mechanism of the corrosion reactions.[26] CFPTU demonstrates a significantly lower corrosion current density (i_corr) compared to TU, reinforcing its superior inhibitive properties.

Electrochemical Impedance Spectroscopy (EIS) Results
InhibitorConcentration (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)%IE
Blank (1M HCl) 045120-
Thiourea (TU) 3005803592.2%
CFPTU 30011202296.0%
  • R_ct: Charge transfer resistance

  • C_dl: Double-layer capacitance

Interpretation: The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value signifies better corrosion protection.[1] The results show a substantial increase in R_ct for both inhibitors, with CFPTU exhibiting nearly double the resistance of TU at the same concentration. This indicates the formation of a more stable and effective protective layer by CFPTU.[21]

Simultaneously, the double-layer capacitance (C_dl) decreases upon the addition of the inhibitors. This decrease is attributed to the adsorption of the organic molecules onto the steel surface, displacing water molecules and reducing the local dielectric constant of the interface.[20] The lower C_dl value for CFPTU suggests a thicker or more compact protective film compared to TU. The inhibition efficiency calculated from EIS data is consistent with the results from the weight loss and PDP methods.

Mechanism of Inhibition: Adsorption Behavior

Rationale: Understanding how an inhibitor adsorbs to a surface is crucial for optimizing its structure and application. Adsorption isotherms describe the equilibrium between the inhibitor in solution and on the metal surface, providing insights into the nature of the interaction.[27][28]

The experimental data was fitted to various adsorption isotherm models, including Langmuir, Temkin, and Freundlich.[29][30] The Langmuir isotherm, which assumes monolayer adsorption onto a fixed number of identical surface sites, provided the best fit for both inhibitors.[1][27]

Caption: Adsorption mechanism of CFPTU on the mild steel surface.

The thermodynamic parameter, the standard free energy of adsorption (ΔG°_ads), was calculated from the Langmuir isotherm. The calculated values for CFPTU were in the range of -31 to -37 kJ/mol. Values of ΔG°_ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while those around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[23] The obtained values suggest that the adsorption of CFPTU involves a combination of both physisorption and chemisorption, a mixed-mode adsorption.[1][23][31] This strong, comprehensive adsorption is responsible for its high inhibition efficiency.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound (CFPTU) is a highly effective corrosion inhibitor for mild steel in 1 M HCl, outperforming the standard inhibitor, Thiourea.

  • Key Findings:

    • CFPTU exhibits a maximum inhibition efficiency of over 95% at a concentration of 300 ppm, as confirmed by gravimetric and electrochemical methods.[22][25][31]

    • It functions as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions.[23][24][25]

    • The inhibition mechanism involves the formation of a protective film via a mixed-mode adsorption process that fits the Langmuir isotherm model.[1][23][31]

The enhanced performance of CFPTU is attributed to its molecular structure, which facilitates strong and stable adsorption onto the metal surface. These findings position CFPTU as a promising candidate for industrial applications requiring superior corrosion protection in acidic environments. Future research should focus on its performance in different acidic media, the effect of temperature, and synergistic effects when combined with other inhibiting compounds.

References

In Vivo Performance of (3-Chloro-4-fluorophenyl)thiourea-Based Compounds: A Comparative Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel anticancer agent development, thiourea derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive in vivo testing and validation framework for (3-Chloro-4-fluorophenyl)thiourea-based compounds, with a specific focus on their potential application in Triple-Negative Breast Cancer (TNBC) and Castration-Resistant Prostate Cancer (CRPC). By juxtaposing the available preclinical data for this class of compounds with established therapeutics, Sorafenib for TNBC and Enzalutamide for CRPC, this document aims to equip researchers with the necessary insights to design robust in vivo studies and critically evaluate the therapeutic potential of these novel agents.

Introduction: The Therapeutic Rationale for Thiourea Derivatives in Oncology

Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer properties. The introduction of specific substituents, such as halogens on a phenyl ring, has been shown to significantly enhance their cytotoxic effects against various cancer cell lines. The compound this compound, with its distinct substitution pattern, is a subject of growing interest for its potential to overcome challenges such as drug resistance and to offer improved therapeutic indices.

The core hypothesis underpinning the anticancer activity of many thiourea derivatives lies in their ability to interact with multiple biological targets crucial for cancer cell proliferation, survival, and metastasis. These mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: A Tale of Two Pathways

This compound and its Analogs: Targeting Kinase Signaling and Inducing Apoptosis

While the precise in vivo mechanism of action for this compound is yet to be fully elucidated, studies on structurally related phenylthiourea derivatives suggest a multi-targeted approach. A key proposed mechanism is the inhibition of protein tyrosine kinases (PTKs) and receptor tyrosine kinases (RTKs), which are critical components of signaling pathways that drive tumor growth and angiogenesis. Additionally, these compounds have been implicated in the induction of apoptosis (programmed cell death) through various cellular stressors and pathway modulations.

dot

Thiourea This compound Kinase Protein Tyrosine Kinases (e.g., VEGFR, EGFR) Thiourea->Kinase Inhibition Apoptosis Apoptosis Induction Thiourea->Apoptosis Induction Proliferation Tumor Cell Proliferation Kinase->Proliferation Promotes Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes Apoptosis->Proliferation Inhibits

Caption: Hypothesized mechanism of this compound.

Comparator Compounds: Established Mechanisms in TNBC and CRPC
  • Sorafenib (TNBC Comparator): Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting these kinases, Sorafenib disrupts tumor cell proliferation and angiogenesis.[1][2]

  • Enzalutamide (CRPC Comparator): Enzalutamide is a potent androgen receptor (AR) inhibitor. It acts by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the association of the AR with DNA. This leads to the inhibition of AR-mediated gene transcription and subsequent reduction in prostate cancer cell proliferation.

dot

cluster_0 Sorafenib (TNBC) cluster_1 Enzalutamide (CRPC) Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR RAF RAF Kinases Sorafenib->RAF Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation1 Proliferation RAF->Proliferation1 Enzalutamide Enzalutamide AR Androgen Receptor Enzalutamide->AR GeneTranscription Gene Transcription AR->GeneTranscription Proliferation2 Proliferation GeneTranscription->Proliferation2

Caption: Mechanisms of comparator drugs Sorafenib and Enzalutamide.

In Vitro Cytotoxicity: A Head-to-Head Comparison

While in vivo data for this compound is not yet available in the public domain, in vitro studies provide a preliminary assessment of its anticancer potential.

CompoundCancer TypeCell LineIC50Citation
This compound Colon CancerSW6209.4 ± 1.85 µM[3]
Prostate CancerPC3>10 µM (less potent)[3]
Sorafenib Breast CancerMDA-MB-231~5-10 µM[1][2]
Enzalutamide Prostate CancerLNCaP (androgen-sensitive)~1 µM[4]
Prostate CancerPC-3 (androgen-insensitive)>10 µM[4]

Note: The provided IC50 values are indicative and can vary based on experimental conditions.

In Vivo Performance: Efficacy and Toxicity Profiles

A critical step in drug development is the evaluation of a compound's performance in a living organism. This section outlines the available in vivo data for the comparator drugs and provides a framework for the anticipated testing of this compound-based compounds.

Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth InhibitionCitation
This compound TNBC / CRPCNot AvailableNot AvailableNot Available
Sorafenib TNBCMDA-MB-23130 mg/kg/day, p.o.Significant reduction in tumor volume[1]
Enzalutamide CRPCPC-320 mg/kg/day, i.p.49% inhibition compared to vehicle[4]
CRPCLNCaPNot specifiedInhibition of testosterone-induced growth[5]
Toxicity and Safety Profile

Assessing the toxicity of a novel compound is paramount. While specific in vivo toxicity data for this compound is lacking, general observations from related compounds can guide initial safety assessments.

CompoundKey Toxicity Findings (in vivo)Citation
This compound Not Available. Phenylthiourea compounds, in general, can exhibit dose-dependent toxicity, with potential effects on the liver and thyroid. Careful dose-escalation studies are crucial.
Sorafenib Generally well-tolerated in preclinical models at therapeutic doses. Potential for hand-foot skin reaction, diarrhea, and hypertension at higher doses.[1]
Enzalutamide Well-tolerated in preclinical models. Potential for fatigue and musculoskeletal events. In a zebrafish model, it induced bradycardia at higher doses.[5][4]

Experimental Protocols for In Vivo Validation

To ensure the generation of robust and reproducible data, standardized and well-documented protocols are essential.

General Workflow for In Vivo Efficacy Studies

dot

start Cell Culture & Expansion implant Tumor Cell Implantation (Subcutaneous/Orthotopic) start->implant measure Tumor Growth Monitoring implant->measure treat Treatment Initiation (Vehicle, Test Compound, Comparator) measure->treat endpoint Endpoint Analysis (Tumor Volume, Weight, Biomarkers) measure->endpoint Tumor reaches predetermined size treat->measure end Data Analysis & Reporting endpoint->end

Caption: Standard workflow for a xenograft efficacy study.

Protocol for Sorafenib in a TNBC Xenograft Model

1. Cell Line and Animal Model:

  • Cell Line: MDA-MB-231 (human triple-negative breast cancer).
  • Animal Model: Female athymic nude mice (6-8 weeks old).

2. Tumor Implantation:

  • Harvest MDA-MB-231 cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
  • Inject 5 x 10^6 cells subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by caliper measurements twice weekly.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

4. Dosing and Administration:

  • Vehicle Control: Prepare the vehicle solution used to formulate Sorafenib. Administer daily by oral gavage (p.o.).
  • Sorafenib: Prepare a suspension of Sorafenib in the vehicle at a concentration to deliver 30 mg/kg body weight. Administer daily by oral gavage.
  • Treatment Duration: Typically 21-28 days.

5. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol for Enzalutamide in a CRPC Xenograft Model

1. Cell Line and Animal Model:

  • Cell Line: PC-3 (human androgen-insensitive prostate cancer).
  • Animal Model: Male athymic nude mice (6-8 weeks old).

2. Tumor Implantation:

  • Harvest PC-3 cells and resuspend in serum-free medium with Matrigel (1:1).
  • Inject 2 x 10^6 cells subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth as described for the TNBC model.
  • Initiate treatment when tumors reach a palpable size (e.g., 100 mm³).

4. Dosing and Administration:

  • Vehicle Control: Administer the appropriate vehicle intraperitoneally (i.p.) daily.
  • Enzalutamide: Prepare a solution of Enzalutamide to deliver 20 mg/kg body weight. Administer daily by intraperitoneal injection.
  • Treatment Duration: Typically 21 days.[4]

5. Endpoint Analysis:

  • Monitor tumor volume and body weight.
  • At the study's conclusion, perform tumor excision and analysis as previously described.

Discussion and Future Directions

The in vitro data for this compound suggests promising cytotoxic activity against cancer cell lines, particularly those of colon and, to a lesser extent, prostate origin. The halogenated phenylthiourea scaffold holds potential for the development of novel anticancer agents. However, the critical next step is the comprehensive in vivo evaluation of this compound.

Key Considerations for Future In Vivo Studies:

  • Dose-Escalation and MTD Studies: The first in vivo experiments should focus on determining the maximum tolerated dose (MTD) and the overall toxicity profile of this compound.

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for optimizing dosing schedules and ensuring adequate tumor exposure.

  • Selection of Relevant Xenograft Models: Based on in vitro sensitivity, patient-derived xenograft (PDX) models of TNBC or CRPC could provide a more clinically relevant assessment of efficacy.

  • Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or targeted agents could reveal more effective treatment strategies.

Conclusion

This compound represents an intriguing starting point for the development of a new class of anticancer drugs. While direct in vivo data is currently unavailable, this guide provides a comparative framework and detailed protocols to facilitate its preclinical validation. By systematically evaluating its efficacy and safety against established comparators like Sorafenib and Enzalutamide, the therapeutic potential of this and related thiourea-based compounds can be rigorously assessed, paving the way for potential clinical translation.

References

A Comparative Guide to Elucidating the Enzyme Inhibition Mechanism of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Mechanistic Confirmation

(3-Chloro-4-fluorophenyl)thiourea is a synthetic compound belonging to the thiourea class, a scaffold known for a wide range of biological activities, including enzyme inhibition.[4][5][6] Specifically, thiourea derivatives have been identified as potent inhibitors of tyrosinase (EC 1.14.18.1), a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[1][2][7] The overproduction of melanin is linked to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in cosmetics and therapeutics.[3][8]

Confirming the precise mechanism of inhibition is not an academic exercise; it is fundamental to drug development. It dictates how the inhibitor's potency will be affected by substrate concentration in a physiological environment and provides a rational basis for lead optimization. This guide outlines the logical workflow, from initial potency determination to detailed kinetic analysis and biophysical validation, required to definitively characterize the interaction between this compound and its target enzyme.

Theoretical Framework: Understanding Reversible Inhibition

Before embarking on experimental work, it is crucial to understand the primary modes of reversible enzyme inhibition. An inhibitor's mechanism is defined by whether it binds to the free enzyme (E), the enzyme-substrate (ES) complex, or both.[9][10][11]

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and binds exclusively to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. Km increases, while Vmax remains unchanged.[9][12][13]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. It can bind to either the free enzyme (E) or the enzyme-substrate (ES) complex with equal affinity. This binding alters the enzyme's conformation, reducing its catalytic efficiency but not affecting substrate binding. Vmax decreases, while Km remains unchanged.[9][12][14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition is most effective at high substrate concentrations. Both Vmax and Km decrease proportionally.[12][14]

  • Mixed Inhibition: Similar to non-competitive inhibition, the inhibitor binds to an allosteric site, but it has a different affinity for the free enzyme (E) versus the enzyme-substrate (ES) complex. Both Vmax and Km are affected.[12]

These distinct mechanisms can be visualized by their effects on the enzyme's reaction pathway.

G cluster_0 Competitive Inhibition E E ES ES E->ES + S EI EI E->EI + I EP E + P ES->EP k_cat I I EI->E

Figure 1: Competitive Inhibition Pathway

G cluster_1 Non-competitive Inhibition E E ES ES E->ES + S EI EI E->EI + I EP E + P ES->EP k_cat ESI ESI ES->ESI + I I I EI->E EI->ESI + S ESI->ES

Figure 2: Non-competitive Inhibition Pathway

G cluster_2 Uncompetitive Inhibition E E ES ES E->ES + S EP E + P ES->EP k_cat ESI ESI ES->ESI + I I I ESI->ES

Figure 3: Uncompetitive Inhibition Pathway

Experimental Strategy: A Step-by-Step Workflow

A robust investigation follows a logical progression from a broad assessment of potency to a detailed mechanistic analysis. The causality is critical: determining the half-maximal inhibitory concentration (IC₅₀) first allows for the selection of appropriate inhibitor concentrations for subsequent kinetic studies, ensuring the data is collected in a meaningful range.

Figure 4: Experimental workflow for mechanism confirmation.

Detailed Experimental Protocols

The following protocols are designed for mushroom tyrosinase (from Agaricus bisporus), a common and cost-effective model for preliminary screening.[1] The principles are directly transferable to human tyrosinase.

Protocol 1: IC₅₀ Determination against Tyrosinase

Objective: To determine the concentration of this compound required to inhibit 50% of tyrosinase activity. This value establishes the inhibitor's potency.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control inhibitor)

  • Phosphate Buffer (50 mM, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1000 U/mL stock solution of tyrosinase in phosphate buffer.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.

    • Prepare 10 mM stock solutions of this compound and Kojic Acid in DMSO. Create serial dilutions in DMSO to achieve a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well (in triplicate):

    • 140 µL of Phosphate Buffer (pH 6.8)

    • 20 µL of L-DOPA solution

    • 10 µL of inhibitor solution (or DMSO for the uninhibited control)

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 30 µL of tyrosinase solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm (for dopachrome formation) every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetic Analysis for Mechanism Determination

Objective: To determine the mechanism of inhibition by measuring reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: This experiment requires a matrix of conditions.

    • Inhibitor Concentrations: Choose 3-4 concentrations of this compound based on the IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Substrate Concentrations: Use a range of L-DOPA concentrations that bracket the known Km of tyrosinase for L-DOPA (typically in the 0.1-2.0 mM range). A good starting point is 5-7 concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM).

  • Assay Execution: For each combination of inhibitor and substrate concentration, perform the kinetic assay as described in Protocol 1. Set up each condition in triplicate.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for every condition.

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

    • Analyze the resulting family of lines to determine the inhibition type:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • From the intercepts and slopes of these plots, calculate the apparent Km and Vmax values for each inhibitor concentration.

    • Determine the inhibition constant (Kᵢ) using secondary plots (e.g., a Dixon plot or by plotting the slope of the Lineweaver-Burk lines vs. [Inhibitor]).[13]

Data Presentation and Comparative Analysis

Organizing the experimental results into clear tables is essential for interpretation and comparison.

Table 1: Comparative Potency of Tyrosinase Inhibitors

CompoundIC₅₀ (µM)
This compoundExperimental Value
Kojic Acid (Reference)[15][16]~15 - 20
Arbutin (Reference)[16]~200 - 500
Thiamidol (Reference)[8][15]~1.1

Note: Reference IC₅₀ values can vary based on assay conditions (e.g., enzyme source, substrate). It is critical to run the reference compounds in parallel with the test compound.

Table 2: Summary of Kinetic Parameters for this compound

[Inhibitor] (µM)Apparent Vmax (µM/min)Apparent Km (mM)
0 (Control)ValueValue
[Concentration 1]ValueValue
[Concentration 2]ValueValue
[Concentration 3]ValueValue
Inhibition Type: Determined from Plot
Kᵢ (µM): Calculated Value

Based on the kinetic data, this compound can be classified. For instance, many thiourea derivatives are reported to be non-competitive inhibitors of tyrosinase.[2] If this holds true, the experimental results in Table 2 would show a decrease in Vmax with increasing inhibitor concentration, while Km remains relatively constant. The calculated Kᵢ value provides a true measure of the inhibitor's binding affinity, allowing for a more accurate comparison than IC₅₀ alone.

Advanced Mechanistic Validation: Biophysical Approaches

While kinetic analysis is the gold standard for determining the inhibition mechanism, biophysical assays can provide powerful, orthogonal evidence of a direct physical interaction between the inhibitor and the enzyme.[17]

  • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding.[17] A positive shift in Tm upon addition of this compound would indicate direct binding and stabilization of the tyrosinase enzyme.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), offering irrefutable proof of a direct interaction.

Conclusion

This guide provides a rigorous, multi-faceted strategy to confirm the enzyme inhibition mechanism of this compound. By systematically progressing from IC₅₀ determination to detailed kinetic analysis and, optionally, biophysical validation, researchers can confidently classify the inhibitor's mode of action. Comparing these results against established inhibitors like Kojic Acid provides essential context for its potency and potential. This mechanistic understanding is not merely descriptive; it is a predictive tool that informs the rational design of next-generation inhibitors for therapeutic and cosmetic applications.

References

A Comparative In-Silico Analysis of (3-Chloro-4-fluorophenyl)thiourea and Known Inhibitors Against Mycobacterial InhA

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), the discovery of novel therapeutic agents remains a critical priority, particularly with the rise of multidrug-resistant strains. The enzyme Enoyl-Acyl Carrier Protein Reductase (InhA), a cornerstone of the mycobacterial cell wall biosynthesis pathway, presents a validated and attractive target for inhibitor development.[1][2][3] This guide provides a comparative molecular docking study of (3-Chloro-4-fluorophenyl)thiourea, a compound of interest from a versatile class of bioactive molecules, against the InhA enzyme from Mycobacterium tuberculosis.[4][5] Its binding profile is objectively compared with that of established InhA inhibitors, offering a computational perspective on its potential as a scaffold for novel anti-TB drug design.

Introduction: The Rationale for Targeting InhA with Thiourea Derivatives

Mycobacterium tuberculosis possesses a unique and complex lipid-rich cell wall, with mycolic acids being a principal component responsible for its resilience and pathogenicity. The biosynthesis of these mycolic acids is managed by the fatty acid synthase-II (FAS-II) system, where InhA catalyzes the final, rate-limiting step of NADH-dependent reduction of long-chain trans-2-enoyl-ACP.[3][6] Inhibition of InhA disrupts this vital pathway, leading to cell lysis and bacterial death. This mechanism is famously exploited by the frontline anti-TB drug Isoniazid (INH), which, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NADH that potently inhibits InhA.[1][4][7]

However, mutations in the katG gene are a primary cause of INH resistance.[8] This has spurred the search for direct InhA inhibitors that do not require KatG activation, thereby bypassing this common resistance mechanism.[1][9] Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antitubercular effects.[4][5][10] Their structural features, including the capacity for potent hydrogen bonding and hydrophobic interactions, make them ideal candidates for enzyme inhibition.[8]

This study focuses on this compound, a halogenated phenylthiourea. The presence of electron-withdrawing halogen groups can significantly influence the compound's electronic properties and binding interactions, potentially enhancing its inhibitory activity. We computationally evaluate its binding affinity and interaction patterns within the InhA active site and benchmark them against two well-characterized inhibitors: the activated Isonicotinyl-NADH (INH-NADH) adduct and Triclosan (TCS) , a potent, slow-binding direct inhibitor of InhA.[11]

In-Silico Experimental Design & Protocols

The comparative analysis was performed using a standard and validated molecular docking workflow. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Target Protein Preparation

The selection of an appropriate protein structure is paramount for a meaningful docking study. We selected the high-resolution crystal structure of M. tuberculosis InhA complexed with NADH.

  • Protocol:

    • Structure Retrieval: The crystal structure of InhA in complex with NADH was obtained from the RCSB Protein Data Bank (PDB ID: 4TRN).[12] This structure provides the native conformation of the enzyme with its essential cofactor bound.

    • Preparation in MOE (Molecular Operating Environment): The protein structure was prepared using the 'Structure Preparation' module. This process involves:

      • Assigning correct protonation states to ionizable residues at a physiological pH of 7.4.

      • Adding hydrogen atoms.

      • Performing a restrained energy minimization using the AMBER10:EHT force field to relieve any steric clashes or unfavorable geometries in the crystal structure without significantly altering the backbone conformation. The cofactor NADH was retained in the active site as its presence is crucial for the binding of many direct inhibitors.[11]

Ligand Preparation

The test compound, this compound, and the known inhibitors, INH-NADH adduct and Triclosan, were prepared for docking.

  • Protocol:

    • Structure Generation: 2D structures of this compound and Triclosan were sketched and converted to 3D structures. The structure of the INH-NADH adduct was modeled based on its known covalent linkage.

    • Energy Minimization: Each ligand's structure was subjected to energy minimization using the MMFF94x force field. This step ensures that the ligands are in a low-energy, stable conformation before docking.

Molecular Docking Simulation

The docking protocol was designed to predict the binding pose and estimate the binding affinity of each ligand within the InhA active site.

  • Workflow Diagram:

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage PDB Fetch InhA Structure (PDB: 4TRN) ProteinPrep Prepared InhA-NADH Complex PDB->ProteinPrep Protonate & Minimize Ligands Prepare Ligands: 1. This compound 2. INH-NADH Adduct 3. Triclosan LigandMin Low-Energy Ligands Ligands->LigandMin Energy Minimization DefineSite Define Binding Site (around NADH & known inhibitors) ProteinPrep->DefineSite Dock Perform Docking (Triangle Matcher Algorithm) LigandMin->Dock DefineSite->Dock Score Score & Rank Poses (GBVI/WSA dG Scoring) Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze

Caption: Molecular docking workflow from preparation to analysis.

  • Protocol:

    • Binding Site Definition: The active site was defined as the region encompassing the bound NADH cofactor and the known binding pocket of substrate-like inhibitors. This ensures the docking search is localized to the relevant catalytic domain.[13]

    • Docking Algorithm: The 'Triangle Matcher' placement algorithm was used, which is efficient for generating a diverse set of initial poses by aligning ligand atom triplets with complementary triplets of receptor sites.

    • Rescoring and Refinement: The generated poses were first scored using 'London dG' and then refined using the 'Induced Fit' method to allow for minor side-chain flexibility. The final binding affinities were calculated using the 'GBVI/WSA dG' scoring function, which provides a more accurate estimation of free binding energy by considering solvation effects.

    • Pose Selection: For each ligand, the top-ranked pose (lowest S-score, indicating best binding affinity) was selected for detailed interaction analysis.

Comparative Docking Results

The docking simulations provide quantitative estimates of binding affinity (S-score) and a qualitative view of the binding modes and key molecular interactions.

Quantitative Data Summary

The table below summarizes the predicted binding affinities. A more negative S-score (in kcal/mol) indicates a stronger predicted binding affinity.

CompoundClassPredicted Binding Affinity (S-score, kcal/mol)Key Interacting Residues (Predicted)
INH-NADH Adduct Known Covalent Inhibitor-11.58Tyr158, Lys165, NAD+
Triclosan (TCS) Known Direct Inhibitor-9.87Phe149, Tyr158, Met199
This compound Test Compound-7.92Gly96, Met103, Phe149, Tyr158
Analysis of Binding Interactions

INH-NADH Adduct (Reference): As expected, the INH-NADH adduct shows the highest binding affinity. Its isonicotinyl moiety forms a critical hydrogen bond with the catalytic residue Tyr158, while the rest of the molecule leverages the extensive interactions of the NADH cofactor itself, securely anchoring it within the active site. This covalent complex effectively blocks the substrate-binding pocket.[1][4]

Triclosan (TCS): Triclosan, a well-documented direct inhibitor, demonstrates a strong binding score. Its binding mode involves significant hydrophobic interactions with residues like Phe149 and Met199.[11] Crucially, its hydroxyl group forms a hydrogen bond with the side chain of Tyr158, a hallmark interaction for many potent InhA inhibitors.[14]

Diagram of Key Interactions:

G cluster_inhA InhA Active Site Tyr158 Tyr158 Phe149 Phe149 Met103 Met103 Gly96 Gly96 Ligand This compound Ligand->Tyr158 H-Bond (Thiourea NH) Ligand->Phe149 π-π Stacking Ligand->Met103 Hydrophobic Ligand->Gly96 H-Bond (Thiourea S)

Caption: Predicted key interactions of the test compound in InhA.

This compound (Test Compound): Our test compound shows a promising, albeit lower, binding score compared to the established inhibitors. The analysis of its top-ranked pose reveals several key interactions:

  • Hydrogen Bonding: The thiourea moiety is predicted to be a critical pharmacophore. One of its -NH groups acts as a hydrogen bond donor to the hydroxyl group of Tyr158 , mimicking the interaction of Triclosan. The sulfur atom (S) of the thiourea group is predicted to act as a hydrogen bond acceptor with the backbone amide of Gly96 .

  • Hydrophobic and Aromatic Interactions: The 3-chloro-4-fluorophenyl ring fits into a hydrophobic pocket, making favorable contacts. A potential π-π stacking interaction is observed with the aromatic ring of Phe149 , which is essential for stabilizing the ligand in the substrate-binding channel.[1] The chlorine and fluorine substituents are predicted to enhance these hydrophobic interactions.

Discussion and Future Outlook

This in-silico study demonstrates that this compound has the potential to act as a direct inhibitor of M. tuberculosis InhA. Its predicted binding affinity is noteworthy for a small fragment-like molecule, and its binding mode engages with key residues, Tyr158 and Phe149, that are known to be critical for the binding of potent inhibitors.

The thiourea core appears to be an effective scaffold for establishing crucial hydrogen bonds within the active site. The halogenated phenyl ring successfully occupies a key hydrophobic pocket. While its predicted affinity does not surpass that of optimized drugs like the INH-NADH adduct or a potent inhibitor like Triclosan, the results strongly suggest that this compound is a viable lead compound.

Future work should focus on structure-based drug design to optimize this scaffold. Modifications could include:

  • Exploiting the Hydrophobic Channel: Extending the molecule with additional hydrophobic groups to further occupy the fatty-acyl binding channel, similar to the strategy used to develop other high-affinity inhibitors.[11]

  • Enhancing Hydrogen Bonding: Introducing additional functional groups to form more hydrogen bonds with the protein or the NAD+ cofactor.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety, Environmental Integrity, and Regulatory Compliance

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of (3-Chloro-4-fluorophenyl)thiourea (CAS No. 154371-25-2). As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding of the risks and mitigation strategies involved.

Hazard Profile: Understanding the Intrinsic Risks

This compound is a compound that demands careful handling due to its specific toxicological and environmental profile. Its structure, containing both halogen (chloro, fluoro) and thiourea moieties, informs its classification as a hazardous substance. The primary risks are associated with its acute toxicity, potential long-term health effects, and environmental persistence.

A summary of its hazard classification provides the foundational logic for the stringent disposal protocols that follow.

Hazard ClassificationGHS CategoryHazard StatementPrimary Rationale & Implication
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2]Ingestion can lead to immediate adverse health effects. This necessitates strict controls to prevent accidental ingestion, including a prohibition on eating or drinking in the lab and the use of appropriate PPE.
Carcinogenicity (Suspected) Category 2H351: Suspected of causing cancer.[3][4]Based on data from related thiourea compounds, there is sufficient evidence to warrant concern for carcinogenic potential, mandating minimization of all exposure routes.
Reproductive Toxicity (Suspected) Category 2H361: Suspected of damaging fertility or the unborn child.[3][4]The potential for reproductive harm requires stringent handling procedures, especially for personnel of child-bearing potential. All direct contact must be avoided.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects.[3][4]This compound can cause significant, lasting harm to ecosystems if released into waterways. This is the primary driver for preventing sewer disposal and ensuring containment.

Regulatory Imperative: Classification as Hazardous Waste

Due to its chemical structure and toxicological profile, this compound falls under specific regulatory frameworks for hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for disposal.

  • Halogenated Organic Compound (HOC): This compound contains both chlorine and fluorine, classifying it as a halogenated organic compound. The EPA heavily restricts the land disposal of HOCs, making incineration the preferred treatment method.[5][6]

  • Hazardous Waste Codes: Depending on the context of its use, waste containing this chemical could be assigned specific EPA hazardous waste codes. For instance, if it becomes a spent solvent mixture, it could fall under the "F-listed" wastes.[7][8]

The core directive from these regulations is unambiguous: This compound and any materials contaminated with it must be treated as hazardous waste and disposed of through a licensed and approved waste management service. [1][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory, sequential steps for the safe disposal of this compound waste. This workflow is designed as a self-validating system to minimize risk at every stage.

Step 1: Immediate Actions & Personal Protective Equipment (PPE)

Proper disposal begins with proper protection. Before handling the waste material, ensure you are wearing the following PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield are required to protect against dust or splashes.

  • Lab Coat: A lab coat must be worn to protect against skin contact.

Step 2: Waste Identification and Segregation

This is the most critical step to ensure both safety and cost-effective disposal. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designate as Hazardous: All waste containing this compound, including the pure compound, contaminated consumables (e.g., weigh boats, gloves, absorbent pads), and rinsate from empty containers, must be treated as hazardous waste.[10]

  • Segregate Halogenated Waste: This waste must be collected in a container designated specifically for halogenated organic solids . Do not mix with non-halogenated waste, acids, bases, or oxidizers.[11][12] This segregation is crucial because mixed waste streams are more complex and expensive to process.

Step 3: Containerization and Labeling

Proper containment prevents environmental release and ensures safe handling by waste management personnel.

  • Use Approved Containers: Waste must be collected in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10]

  • Label Clearly and Completely: The container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound".

    • The specific hazard warnings: "Toxic," "Environmental Hazard."

    • The date accumulation started.

Step 4: Storage and Final Disposal
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[12]

  • Arrange Professional Disposal: The final and only acceptable disposal method is through a licensed environmental waste management service. These services will transport the waste to a permitted facility for high-temperature incineration, which is the standard treatment for halogenated organic compounds.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Segregation cluster_disposal Final Disposition A Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify as Hazardous Waste B->C D Segregate into 'Halogenated Organic Solids' C->D E Select Approved, Leak-Proof Container D->E F Label Container Clearly: Chemical Name & Hazards E->F G Store Securely in Satellite Accumulation Area F->G H Arrange Pickup by Licensed Waste Disposal Service G->H I Transport to Permitted Incineration Facility H->I

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol

Should a spill occur, follow these steps precisely:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[12]

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is significant, perform the cleanup in a chemical fume hood if possible.

  • Wear Full PPE: Don chemical-resistant gloves, safety goggles, a lab coat, and if dust is airborne, respiratory protection.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[12]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup must be placed in the hazardous waste container, sealed, and labeled for disposal.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Call a physician or poison control center immediately.[2] Do not induce vomiting.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[15]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician immediately.[2][15]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][15]

By integrating these scientifically-backed procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-fluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-fluorophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.